4-Amino-3,5-diiodobenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 57118. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-amino-3,5-diiodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5I2NO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTVPMWCUMEVSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)N)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5I2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00175449 | |
| Record name | Benzoic acid, 4-amino-3,5-diiodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00175449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2122-61-4 | |
| Record name | 4-Amino-3,5-diiodobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2122-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-amino-3,5-diiodo- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002122614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-3,5-diiodobenzoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57118 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 4-amino-3,5-diiodo- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-3,5-diiodobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.665 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-3,5-diiodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Amino-3,5-diiodobenzoic acid, a compound of interest in various scientific domains. This document collates available data, presents detailed experimental protocols for property determination, and includes a logical workflow for its characterization.
Core Physicochemical Properties
This compound is a halogenated aromatic amino acid. Its structure, featuring an amino group, a carboxylic acid group, and two iodine atoms on the benzene ring, dictates its chemical and physical behavior. The presence of iodine atoms significantly increases its molecular weight and density compared to its non-iodinated counterpart.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound. It is important to note that some of these values are calculated and may differ slightly from experimentally determined values.
| Property | Value | Source |
| Molecular Formula | C₇H₅I₂NO₂ | [1][2] |
| Molecular Weight | 388.93 g/mol | [1][2] |
| Appearance | Off-white to pale yellow crystalline solid | |
| Melting Point | >300 °C (decomposes) | [1] |
| Boiling Point | 448.7 °C at 760 mmHg (Predicted) | [1] |
| Density | 2.621 g/cm³ (Predicted) | [1] |
| logP (Octanol-Water Partition Coefficient) | 2.757 (Calculated) | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 1 | [1] |
Solubility Profile
The solubility of this compound is influenced by several factors:
-
Polarity: The presence of both a polar amino (-NH₂) group and a polar carboxylic acid (-COOH) group suggests solubility in polar solvents.
-
Hydrogen Bonding: The amino and carboxylic acid groups can participate in hydrogen bonding with protic solvents like water and alcohols, which generally enhances solubility.
-
Hydrophobicity: The two bulky iodine atoms and the benzene ring contribute to the molecule's hydrophobic character, which can limit its solubility in water and favor solubility in less polar organic solvents.
-
pH: As an amphoteric molecule, its solubility in aqueous solutions is expected to be pH-dependent. In acidic solutions, the amino group will be protonated, and in basic solutions, the carboxylic acid group will be deprotonated, both of which should increase water solubility compared to its isoelectric point.
Qualitatively, this compound is expected to have:
-
Good solubility in polar aprotic solvents like DMSO and DMF.[1]
-
Moderate to low solubility in polar protic solvents like water and ethanol.
-
Poor solubility in nonpolar solvents such as hexane.
Experimental Protocols
This section details standardized methodologies for determining key physicochemical properties of aromatic compounds like this compound.
Melting Point Determination
The melting point is a crucial indicator of a compound's purity. A sharp melting range typically signifies a pure substance.
Methodology:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Measurement:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a steady rate of approximately 10-20 °C per minute for a preliminary, rapid determination.
-
For an accurate measurement, the determination is repeated with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point, and then reducing the heating rate to 1-2 °C per minute.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes liquid is the end of the range.
-
Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a given solvent.
Methodology:
-
Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, ethanol, octanol) in a sealed, thermostatted vessel.
-
Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: A sample of the clear, saturated supernatant is carefully removed and its concentration is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).
LogP (Octanol-Water Partition Coefficient) Determination
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in drug development for predicting absorption and distribution.
Methodology (Shake-Flask Method):
-
Solvent Saturation: n-Octanol is saturated with water, and water is saturated with n-octanol by mixing them and allowing the phases to separate.
-
Partitioning: A known amount of this compound is dissolved in one of the pre-saturated phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other pre-saturated phase in a separatory funnel.
-
Equilibration: The funnel is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases and then left to stand for complete phase separation.
-
Quantification: The concentration of the compound in both the n-octanol and the aqueous phase is determined using a suitable analytical technique (e.g., HPLC-UV).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Experimental Workflow Visualization
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a compound such as this compound.
Biological Activity and Signaling Pathways
Currently, there is limited specific information available in the public domain regarding the detailed biological activities and associated signaling pathways of this compound. As an aromatic amino acid derivative, it could potentially interact with pathways involving amino acid transport or metabolism. However, without specific experimental evidence, any discussion on its role in signaling would be speculative. Further research is required to elucidate the biological functions of this compound.
References
Theoretical Foundations and Practical Applications of Di-iodinated Benzoic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di-iodinated benzoic acids, a class of halogenated aromatic compounds, are of significant interest in medicinal chemistry, materials science, and synthetic organic chemistry. The introduction of two iodine atoms onto the benzoic acid scaffold profoundly influences their physicochemical properties, including acidity, solubility, lipophilicity, and reactivity. These modifications can lead to unique biological activities and make them valuable precursors for the synthesis of more complex molecules, such as pharmaceuticals and contrast agents.
This in-depth technical guide provides a comprehensive overview of the theoretical and experimental aspects of di-iodinated benzoic acids. It summarizes available quantitative data, presents detailed experimental protocols for their synthesis and characterization, and visualizes key experimental and logical workflows relevant to their study and application in drug development. While extensive experimental data for all isomers is not always available, this guide consolidates the existing knowledge to aid researchers in their endeavors.
Physicochemical Properties: A Comparative Analysis
The position of the iodine atoms on the benzoic acid ring dictates the electronic and steric environment of the molecule, leading to variations in its physical and chemical properties among different isomers. A thorough understanding of these properties is crucial for predicting their behavior in biological systems and for designing synthetic routes.
Quantitative Data Summary
The following tables summarize the available quantitative data for various di-iodinated benzoic acid isomers. It is important to note that experimental data for some isomers are scarce in the publicly available literature.
Table 1: Physicochemical Properties of Di-iodinated Benzoic Acid Isomers
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa | Aqueous Solubility |
| 2,3-Diiodobenzoic acid | C₇H₄I₂O₂ | 373.91 | 175-177 | Data not available | Data not available |
| 2,4-Diiodobenzoic acid | C₇H₄I₂O₂ | 373.91 | 230-232 | Data not available | Limited water solubility[1] |
| 2,5-Diiodobenzoic acid | C₇H₄I₂O₂ | 373.91 | 183 | 2.51 (Predicted) | Practically insoluble in water[2] |
| 2,6-Diiodobenzoic acid | C₇H₄I₂O₂ | 373.91 | 154-156 | Data not available | Data not available |
| 3,4-Diiodobenzoic acid | C₇H₄I₂O₂ | 373.91 | 245-247 | Data not available | Limited water solubility[1] |
| 3,5-Diiodobenzoic acid | C₇H₄I₂O₂ | 373.91 | 235-238 | ~3.2 | Data not available |
Table 2: Solubility of Selected Di-iodinated Benzoic Acid Derivatives in Various Solvents
| Compound | Solvent | Solubility |
| 2,5-Diiodobenzoic acid | N,N-Dimethylformamide | Very soluble[2] |
| Methanol | Soluble[2] | |
| Glacial Acetic Acid | Sparingly soluble[2] | |
| Chloroform | Very slightly soluble[2] | |
| 4-Chloro-2,6-diiodobenzoic acid | Dimethyl sulfoxide (DMSO) | Sparingly soluble[3] |
| Dimethylformamide (DMF) | Sparingly soluble[3] | |
| Water (25°C) | <0.1 mg/mL[3] | |
| 2,3,5-Triiodobenzoic acid | Water | Insoluble[4] |
| Benzene | Slightly soluble[4] | |
| Ethanol | Very soluble[4] | |
| Ether | Very soluble[4] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of di-iodinated benzoic acids. The synthesis protocols are based on established chemical transformations and may require optimization for specific isomers.
General Synthesis of Di-iodinated Benzoic Acids via Sandmeyer-type Reaction
A common route to iodinated aromatic compounds is the Sandmeyer reaction, which involves the diazotization of an amino group followed by displacement with iodide. This can be adapted for the synthesis of di-iodinated benzoic acids from corresponding diaminobenzoic acids or by introducing a second iodine atom to a mono-iodinated aminobenzoic acid.
Workflow for Synthesis via Diazotization
References
Spectroscopic Analysis of 4-Amino-3,5-diiodobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Spectroscopic Analysis of 4-Amino-3,5-diiodobenzoic Acid
This compound is a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. Its structural elucidation and purity assessment are critical for research and development. NMR spectroscopy is a powerful analytical technique for determining the molecular structure of organic compounds. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton of the molecule.
Predicted NMR Spectral Data
Due to the absence of experimentally acquired and published spectral data in readily accessible databases, the following tables present predicted chemical shifts for this compound. These predictions are based on established increments and computational models; however, they should be considered as estimations until experimentally verified.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Labeled Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2, H-6 | 8.1 - 8.3 | Singlet | 2H |
| -NH₂ | 4.5 - 5.5 | Broad Singlet | 2H |
| -COOH | 11.0 - 13.0 | Broad Singlet | 1H |
Note: The chemical shifts of protons on the amino (-NH₂) and carboxylic acid (-COOH) groups are highly dependent on the solvent, concentration, and temperature, and they may exchange with deuterium in deuterated solvents.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Labeled Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | 130 - 135 |
| C-2, C-6 | 138 - 142 |
| C-3, C-5 | 85 - 95 |
| C-4 | 150 - 155 |
| -COOH | 165 - 170 |
Experimental Protocols for NMR Spectroscopy
A general protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound is provided below. This protocol is based on standard laboratory practices.[1]
3.1. Sample Preparation
-
Weigh approximately 5-10 mg of high-purity this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or CDCl₃). The choice of solvent is crucial as it can influence the chemical shifts of labile protons. DMSO-d₆ is often a good choice for aromatic acids and amines.
-
Transfer the solution to a 5 mm NMR tube.
-
If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
3.2. NMR Instrument Parameters
The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.
¹H NMR Spectroscopy:
-
Spectrometer Frequency: 400 MHz
-
Pulse Program: Standard single-pulse (zg30)
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 16-64 (depending on sample concentration)
-
Spectral Width: 16 ppm (-2 to 14 ppm)
-
Temperature: 298 K
¹³C NMR Spectroscopy:
-
Spectrometer Frequency: 100 MHz
-
Pulse Program: Proton-decoupled (zgpg30)
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096 (or more, as ¹³C has a low natural abundance)
-
Spectral Width: 240 ppm (-20 to 220 ppm)
-
Temperature: 298 K
3.3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) in the ¹H NMR spectrum to deduce the connectivity of the protons.
-
Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be employed for unambiguous assignments.
Visualizations
4.1. Molecular Structure and Atom Labeling
The following diagram illustrates the molecular structure of this compound with the atoms labeled for NMR spectral assignment.
Caption: Molecular structure of this compound with atom numbering for NMR.
4.2. NMR Data Acquisition and Analysis Workflow
The diagram below outlines the general workflow from sample preparation to structural elucidation using NMR spectroscopy.
Caption: General workflow for NMR data acquisition and analysis.
References
Spectroscopic Analysis of 4-Amino-3,5-diiodobenzoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopic analysis of 4-Amino-3,5-diiodobenzoic acid. This document details the expected spectral characteristics, provides standardized experimental protocols for its analysis, and presents comparative data from the parent compound, 4-aminobenzoic acid, to serve as a reference point in the absence of publicly available quantitative spectra for the title compound.
Introduction
This compound is a halogenated derivative of 4-aminobenzoic acid (PABA). The introduction of two iodine atoms onto the benzene ring significantly influences its physicochemical properties, including its electronic structure and vibrational modes. Spectroscopic techniques such as FT-IR and UV-Vis are crucial for the structural elucidation and characterization of this molecule, providing valuable information for quality control, reaction monitoring, and understanding its behavior in various chemical and biological systems.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₅I₂NO₂ | [1] |
| Molecular Weight | 388.93 g/mol | [1][2] |
| CAS Number | 2122-61-4 | [1][2] |
| Appearance | Solid (Expected) | |
| IUPAC Name | This compound | [1] |
FT-IR Spectroscopic Analysis
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expected FT-IR Spectral Data
While a definitive, publicly available FT-IR spectrum for this compound with peak assignments is not available, the expected characteristic absorption bands can be predicted based on its structure and by comparison with 4-aminobenzoic acid. The presence of the amino (-NH₂), carboxylic acid (-COOH), and substituted benzene ring functionalities will dominate the spectrum. The heavy iodine atoms are expected to influence the fingerprint region of the spectrum.
For reference, the experimental FT-IR data for the parent compound, 4-aminobenzoic acid, is provided in Table 2.
Table 2: FT-IR Spectral Data for 4-Aminobenzoic Acid (Reference)
| Wavenumber (cm⁻¹) | Functional Group Assignment | Vibrational Mode |
| 3470 - 3360 | Amino (-NH₂) | N-H Asymmetric & Symmetric Stretching |
| 3200 - 2500 | Carboxylic Acid (-COOH) | O-H Stretching (broad, due to H-bonding) |
| ~3050 | Aromatic C-H | C-H Stretching |
| ~1680 | Carboxylic Acid (-COOH) | C=O Stretching |
| ~1600 | Aromatic Ring | C=C Stretching |
| ~1430 | Carboxylic Acid (-COOH) | O-H Bending |
| ~1315 | Aromatic Amine | C-N Stretching |
| ~1290 | Carboxylic Acid (-COOH) | C-O Stretching |
| ~840 | Aromatic Ring | C-H Out-of-plane Bending (para-substitution) |
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)
This protocol describes a standard procedure for obtaining the FT-IR spectrum of a solid sample like this compound.
Materials and Equipment:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press for KBr pellet preparation
-
Potassium Bromide (KBr), spectroscopy grade, dried
-
This compound sample
Procedure:
-
Sample Preparation: Weigh approximately 1-2 mg of the this compound sample.
-
Grinding: Add the sample to approximately 200 mg of dry KBr powder in an agate mortar. Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained. This minimizes scattering of the infrared radiation.
-
Pellet Formation: Transfer a portion of the powdered mixture to the die of a hydraulic press. Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.
-
Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and record a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
-
Sample Spectrum Acquisition: Place the KBr pellet containing the sample in the sample holder of the spectrometer.
-
Data Analysis: Record the spectrum, typically in the range of 4000 cm⁻¹ to 400 cm⁻¹. The resulting spectrum should show absorption bands corresponding to the vibrational modes of the molecule.
UV-Vis Spectroscopic Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from a ground state to a higher energy excited state. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule.
Expected UV-Vis Spectral Data
The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from the π → π* transitions of the substituted benzene ring. The amino and carboxyl groups, as well as the iodine atoms, will act as auxochromes and chromophores, influencing the position and intensity of these bands.
For comparative purposes, the UV-Vis absorption maxima for the parent compound, 4-aminobenzoic acid, in different solvents are presented in Table 3.
Table 3: UV-Vis Spectral Data for 4-Aminobenzoic Acid (Reference)
| Solvent | λmax (nm) | Reference |
| Not Specified | 194, 226, 278 | [3] |
The introduction of iodine atoms is expected to cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated system and the heavy atom effect.
Experimental Protocol: UV-Vis Spectroscopy
This protocol outlines a standard method for obtaining the UV-Vis absorption spectrum of a compound like this compound.
Materials and Equipment:
-
UV-Vis Spectrophotometer (double beam)
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Spectroscopy grade solvent (e.g., methanol, ethanol, or acetonitrile)
-
This compound sample
Procedure:
-
Solvent Selection: Choose a suitable solvent that dissolves the sample and is transparent in the UV-Vis region of interest (typically 200-400 nm). Methanol is a common choice for aminobenzoic acids.
-
Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.
-
Working Solution Preparation: Dilute the stock solution with the same solvent to prepare a working solution with an absorbance in the optimal range of the spectrophotometer (typically 0.2 - 1.0).
-
Baseline Correction: Fill two quartz cuvettes with the pure solvent. Place them in the sample and reference beams of the spectrophotometer and record a baseline spectrum.
-
Sample Measurement: Replace the solvent in the sample cuvette with the prepared working solution of the analyte.
-
Spectrum Acquisition: Scan the sample over the desired wavelength range (e.g., 200-400 nm) to obtain the absorption spectrum.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Visualized Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate the experimental workflows and the logical connections between the spectroscopic data and the molecular structure.
Caption: Experimental workflows for FT-IR and UV-Vis spectroscopic analysis.
Caption: Relationship between molecular structure and spectroscopic data.
References
Unveiling the Structural Enigma: A Technical Guide to 4-Amino-3,5-diiodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Amino-3,5-diiodobenzoic acid is a halogenated aromatic compound of interest in medicinal chemistry and materials science. A thorough understanding of its three-dimensional structure is paramount for predicting its physicochemical properties, biological activity, and potential applications. This technical guide addresses the current state of knowledge regarding the crystal structure of this compound. Following a comprehensive search of publicly available crystallographic databases, it has been determined that no experimental crystal structure for this compound has been deposited and made publicly available to date.
This guide, therefore, provides a summary of computed physicochemical properties for the target molecule. Furthermore, to serve as a valuable resource for researchers in the field, a detailed, generalized experimental protocol for the determination of the crystal structure of a small organic molecule is presented. This is complemented by a visualization of the typical workflow. For comparative purposes, a brief overview of the experimentally determined crystal structure of the isomeric compound, 2-amino-3,5-diiodobenzoic acid, is also included.
Computed Physicochemical Properties of this compound
In the absence of experimental crystallographic data, computational methods provide valuable estimates of the molecular properties. The following table summarizes key computed descriptors for this compound, sourced from the PubChem database.[1]
| Property | Value | Source |
| Molecular Formula | C₇H₅I₂NO₂ | PubChem |
| Molecular Weight | 388.93 g/mol | PubChem |
| Monoisotopic Mass | 388.84097 Da | PubChem |
| XLogP3-AA | 2.1 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Topological Polar Surface Area | 63.3 Ų | PubChem |
| Heavy Atom Count | 12 | PubChem |
| CAS Number | 2122-61-4 | PubChem |
| IUPAC Name | This compound | PubChem |
| SMILES | C1=C(C=C(C(=C1I)N)I)C(=O)O | PubChem |
A General Protocol for Single-Crystal X-ray Diffraction of a Small Organic Molecule
The determination of the crystal structure of a compound like this compound would typically follow a well-established experimental workflow.[2][3][4][5] This process, from obtaining suitable crystals to the final structural refinement, is detailed below.
Synthesis and Purification
The initial step involves the synthesis of the target compound, this compound, followed by its purification to a high degree (typically >98%). Common purification techniques for organic solids include recrystallization, column chromatography, and sublimation. The purity of the sample is crucial for obtaining high-quality crystals.
Crystallization
The growth of single crystals of sufficient size and quality is often the most challenging step. Various crystallization techniques can be employed:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.
-
Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is poorly soluble. Diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystal growth at the interface.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container within a larger, sealed vessel containing a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, inducing crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystallization.
Crystal Selection and Mounting
A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope. The crystal should be free of cracks and other visible defects. The selected crystal is then mounted on a goniometer head, often using a cryo-loop and a cryo-protectant (e.g., paratone-N oil) if data is to be collected at low temperatures.
Data Collection
The mounted crystal is placed on a single-crystal X-ray diffractometer. X-rays are generated, monochromatized, and collimated before striking the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern. A detector records the positions and intensities of the diffracted X-ray beams. Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.
Data Reduction
The raw diffraction data is processed to correct for experimental factors such as background noise, Lorentz factor, and polarization. The intensities of the reflections are integrated, and a file containing the Miller indices (h, k, l) and the corresponding intensities and standard uncertainties for each reflection is generated.
Structure Solution
The "phase problem" is the central challenge in crystallography. The measured intensities are proportional to the square of the structure factor amplitudes, but the phase information is lost. For small molecules, the phase problem is often solved using direct methods or Patterson methods. These computational techniques use statistical relationships between the intensities to derive initial phase estimates.
Structure Refinement
Once an initial model of the crystal structure is obtained, it is refined against the experimental data. This is typically done using a least-squares minimization algorithm. The positions of the atoms, their anisotropic displacement parameters, and a scale factor are adjusted to improve the agreement between the observed and calculated structure factors. The quality of the refinement is monitored using the R-factor, which should be as low as possible for a good structural model.
Structure Validation and Analysis
The final refined structure is validated using various crystallographic checks to ensure its chemical and geometric sensibility. Bond lengths, bond angles, and torsion angles are examined for any unusual values. The final structural information is typically deposited in a crystallographic database, such as the Cambridge Crystallographic Data Centre (CCDC), and reported in a publication.
Visualizing the Workflow
The following diagram illustrates the general workflow for determining the crystal structure of a small organic molecule.
Comparative Isomer: The Crystal Structure of 2-Amino-3,5-diiodobenzoic Acid
For informational purposes, the crystal structure of the isomer, 2-amino-3,5-diiodobenzoic acid, has been determined and is publicly available.[6][7] A study by Yildirim et al. reports its synthesis and characterization by single-crystal X-ray diffraction, alongside spectroscopic and computational methods.[6] This information can be valuable for researchers working on related compounds, as it provides insights into the potential packing arrangements and intermolecular interactions that might be expected for similar di-iodinated aminobenzoic acids. The availability of this data for the 2-amino isomer underscores the current knowledge gap regarding the 4-amino isomer.
Conclusion
While the precise, experimentally determined crystal structure of this compound remains to be elucidated, this guide provides the currently available computed data and a comprehensive overview of the methodology that would be employed for its determination. The provided general protocol and workflow diagram serve as a valuable resource for researchers in the field of structural chemistry and drug development. The lack of an experimental structure for the 4-amino isomer presents a research opportunity to further characterize this and related compounds.
References
- 1. This compound | C7H5I2NO2 | CID 16460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. Results for "Single Crystal X-ray Diffraction" | Springer Nature Experiments [experiments.springernature.com]
- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 6. Synthesis, structural and computational characterization of 2-amino-3,5-diiodobenzoic acid and 2-amino-3,5-dibromobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GCRIS [gcris.pau.edu.tr]
solubility profile of 4-Amino-3,5-diiodobenzoic acid in different solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of 4-Amino-3,5-diiodobenzoic acid. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on the qualitative solubility characteristics and provides detailed experimental protocols for determining its solubility in various solvents. This guide is intended to support research, drug discovery, and formulation development activities.
Introduction to this compound
This compound is a halogenated aromatic amino acid. Its structure, featuring both a hydrophilic amino and a carboxylic acid group, alongside bulky, hydrophobic iodine atoms, results in a complex solubility profile. Understanding its solubility is critical for a range of applications, from chemical synthesis to its potential use in pharmaceutical and life sciences research. The presence of both acidic and basic functional groups suggests that its aqueous solubility will be highly dependent on pH.
Qualitative Solubility Profile
Based on available data for this compound and analogous compounds, a qualitative summary of its expected solubility is presented in Table 1. It is generally anticipated to be more soluble in polar organic solvents.[1][2]
Table 1: Qualitative Solubility of this compound
| Solvent Class | Solvent | Expected Solubility | Remarks |
| Aqueous | Water | Low at neutral pH | Solubility is expected to increase significantly in basic conditions due to the formation of a soluble carboxylate salt.[2] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Generally Soluble | Often used as a solvent for stock solutions.[3] |
| N,N-Dimethylformamide (DMF) | Generally Soluble | A common solvent for organic reactions involving benzoic acid derivatives.[3] | |
| Polar Protic | Ethanol | Sparingly to Moderately Soluble | May require gentle heating to improve dissolution.[3] |
| Methanol | Sparingly to Moderately Soluble | Similar to ethanol, solubility may be enhanced with an increase in temperature. | |
| Non-Polar | n-Octanol | Poorly Soluble | The hydrophobic iodine atoms are expected to limit solubility in non-polar environments.[1] |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data, the following experimental protocols are recommended.
Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[4]
Objective: To determine the equilibrium concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, DMSO, ethanol)
-
Volumetric flasks
-
Screw-capped vials
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent. The presence of undissolved solid at the end of the experiment is crucial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended.
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Centrifuge the vials at a high speed to ensure complete separation of the solid from the supernatant.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculate the original solubility in mg/mL or mol/L.
Potentiometric Titration for pH-Dependent Aqueous Solubility
For ionizable compounds like this compound, potentiometric titration is an efficient method to determine the solubility as a function of pH.[3][5]
Objective: To determine the intrinsic solubility and the pH-solubility profile of this compound in an aqueous medium.
Materials:
-
This compound
-
Deionized water
-
Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)
-
Potentiometer with a pH electrode
-
Automated titrator (recommended)
-
Stir plate and stir bar
Procedure:
-
Prepare a suspension of this compound in deionized water.
-
Titrate the suspension with the standardized base (NaOH) to a high pH to dissolve the compound as its salt.
-
Then, titrate this solution with the standardized acid (HCl).
-
Record the pH as a function of the volume of titrant added.
-
The point at which the compound begins to precipitate is indicated by a change in the titration curve.
-
The intrinsic solubility (the solubility of the neutral species) and the pKa can be calculated from the titration data.
UV-Vis Spectrophotometry for Rapid Solubility Screening
UV-Vis spectrophotometry can be used for a more rapid, though potentially less precise, estimation of solubility, particularly for screening multiple solvents.[6]
Objective: To quickly estimate the solubility of this compound in various solvents.
Materials:
-
This compound
-
A range of solvents
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of this compound in a solvent in which it is highly soluble (e.g., DMSO).
-
Determine the wavelength of maximum absorbance (λmax) for the compound.
-
Create a calibration curve by preparing a series of dilutions of the stock solution and measuring their absorbance at λmax.
-
Prepare saturated solutions of this compound in the test solvents using the shake-flask method (a shorter equilibration time may be used for screening purposes).
-
After centrifugation, dilute the supernatant to a concentration that falls within the range of the calibration curve.
-
Measure the absorbance of the diluted supernatant and use the calibration curve to determine the concentration.
-
Calculate the solubility in the original solvent.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Conclusion
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
Quantum Chemical Calculations for Substituted Benzoic Acids: A Technical Guide for Drug Development
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted benzoic acids are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The physicochemical properties of these molecules, governed by the nature and position of their substituents, are critical to their biological activity, absorption, distribution, metabolism, and excretion (ADME) profiles. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have emerged as indispensable tools for accurately predicting these properties, thereby accelerating the drug discovery and development process. This guide provides an in-depth technical overview of the application of quantum chemical calculations to substituted benzoic acids, detailing experimental protocols, presenting key quantitative data, and visualizing computational workflows.
Introduction: The Role of Computational Chemistry in Drug Design
The principle of Quantitative Structure-Activity Relationship (QSAR) posits that the biological activity of a compound is a function of its molecular structure and physicochemical properties.[1][2] For substituted benzoic acids, properties such as acidity (pKa), molecular geometry, and electronic charge distribution are profoundly influenced by substituent effects. These properties, in turn, dictate how a molecule interacts with its biological target and behaves in a physiological environment.
Quantum mechanics (QM) offers a first-principles approach to calculating these properties with high accuracy, moving beyond empirical estimations.[2][3] By solving the Schrödinger equation for a given molecule, QM methods can provide a detailed picture of its electronic structure. This allows for the calculation of a wide range of "quantum chemical descriptors" that are used in QSAR models to predict biological activity and ADMET properties.[3][4] For drug development professionals, this translates to a more rational, hypothesis-driven approach to lead optimization, reducing the time and cost associated with synthesizing and testing new chemical entities.[1][2]
Theoretical Foundations: Density Functional Theory (DFT)
Among the various quantum chemical methods, Density Functional Theory (DFT) strikes an optimal balance between computational cost and accuracy for systems of pharmaceutical interest.[5][6] Unlike wavefunction-based methods, DFT calculates the total energy of a system based on its electron density. The choice of the functional and basis set is critical for obtaining reliable results.
-
Functionals: Functionals in DFT approximate the exchange-correlation energy. For substituted benzoic acids, hybrid functionals like B3LYP and range-separated hybrid functionals such as CAM-B3LYP have shown excellent performance, particularly for pKa calculations.[5][6][7]
-
Basis Sets: A basis set is a set of mathematical functions used to build molecular orbitals. Pople-style basis sets, such as 6-311+G(d,p) , which include diffuse functions (+) to describe anions and polarization functions (d,p) for more accurate geometries, are commonly employed and recommended.[5][8]
-
Solvation Models: Biological processes occur in aqueous solution. Therefore, accounting for solvent effects is crucial. Continuum solvation models, like the Solvation Model based on Density (SMD) , are widely used to simulate the aqueous environment.[5][7] For high-accuracy pKa calculations, a hybrid approach including a few explicit water molecules at the reaction center combined with a continuum model is often the most effective strategy.[5][6]
Detailed Computational Protocols
This section outlines the standard procedures for performing key quantum chemical calculations on substituted benzoic acids using software like Gaussian.[9][10]
Protocol for Geometry Optimization and Vibrational Analysis
A prerequisite for any property calculation is obtaining the minimum energy structure of the molecule.
-
Molecule Building: Construct the 3D structure of the substituted benzoic acid using a molecular builder like GaussView.
-
Initial Optimization: Perform an initial, low-level geometry optimization to clean up the structure.
-
Calculation Setup:
-
Job Type: Select Opt+Freq to perform a geometry optimization followed by a frequency calculation. The frequency calculation is essential to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data like Gibbs free energy.[9]
-
Method: Choose a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311+G(d,p)).[5][8]
-
Solvation: Specify a continuum solvation model (e.g., SMD with water as the solvent).
-
-
Submission and Analysis: Submit the calculation. Upon completion, verify that there are no imaginary frequencies. The output file will contain the optimized coordinates, thermodynamic data, and calculated vibrational frequencies, which can be compared with experimental FT-IR and FT-Raman spectra.[8][11]
Protocol for pKa Prediction (Direct Method)
The pKa is a measure of a compound's acidity and is critical for predicting its charge state at physiological pH. The direct method involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in solution.
-
Optimize Structures: Perform the geometry optimization and frequency calculation (Protocol 3.1) for both the protonated acid (HA) and the deprotonated conjugate base (A⁻). For higher accuracy, include two explicit water molecules hydrogen-bonded to the carboxylic acid/carboxylate group in both calculations.[5][6]
-
Calculate Gibbs Free Energies: Extract the Gibbs free energies (G) for both the optimized acid (G_HA) and the conjugate base (G_A⁻) from the output files.
-
Calculate ΔG of Reaction: The Gibbs free energy of the deprotonation reaction is calculated as: ΔG_reaction = G(A⁻) + G(H⁺) - G(HA) The Gibbs free energy of the solvated proton, G(H⁺), is a well-established value that can be taken from the literature (a commonly used experimental value is -259.5 kcal/mol).
-
Calculate pKa: The pKa is then calculated using the following equation: pKa = ΔG_reaction / (2.303 * RT) where R is the gas constant and T is the temperature (usually 298.15 K).[5]
A generalized workflow for these computational protocols is visualized below.
Data Presentation: Substituent Effects on Key Properties
The following tables summarize calculated and experimental data for a series of para-substituted benzoic acids, illustrating the impact of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on key molecular properties. Calculations are typically performed at the B3LYP/6-311+G(d,p) level of theory with the SMD solvation model.
Table 1: Calculated vs. Experimental pKa for para-Substituted Benzoic Acids
| Substituent (p-X) | Hammett Constant (σp) | Calculated pKa | Experimental pKa |
| -NO₂ | 0.78 | 3.45 | 3.44 |
| -CN | 0.66 | 3.59 | 3.55 |
| -Cl | 0.23 | 4.01 | 3.99 |
| -H | 0.00 | 4.21 | 4.20 |
| -CH₃ | -0.17 | 4.36 | 4.37 |
| -OCH₃ | -0.27 | 4.48 | 4.47 |
| -NH₂ | -0.66 | 4.85 | 4.92 |
Note: Calculated values are representative and can vary slightly based on the exact computational method.[5]
Table 2: Key Geometrical and Vibrational Data for para-Substituted Benzoic Acids
| Substituent (p-X) | C=O Bond Length (Å) | O-H Bond Length (Å) | C=O Stretch Freq. (cm⁻¹) |
| -NO₂ | 1.208 | 0.971 | 1715 |
| -Cl | 1.210 | 0.970 | 1708 |
| -H | 1.211 | 0.969 | 1701 |
| -CH₃ | 1.212 | 0.968 | 1695 |
| -NH₂ | 1.214 | 0.967 | 1688 |
Note: Bond lengths and frequencies are from optimized gas-phase structures. Experimental C=O frequencies for aryl carboxylic acids are typically observed in the 1700-1680 cm⁻¹ range.[12]
As shown, electron-withdrawing groups (e.g., -NO₂) stabilize the benzoate anion, leading to a lower pKa (stronger acid). They also shorten the C=O bond and increase its stretching frequency. Conversely, electron-donating groups (e.g., -NH₂) destabilize the anion, increasing the pKa (weaker acid), lengthening the C=O bond, and decreasing its stretching frequency.
Application in Drug Development: QSAR and ADMET Prediction
Quantum chemical descriptors are fundamental inputs for building robust QSAR and ADMET prediction models.[1][13] These models are essential for prioritizing compounds for synthesis and testing in the early stages of drug discovery.
The general workflow involves several key steps:
-
Data Curation: Assemble a dataset of compounds with known biological activity or property values.
-
Descriptor Calculation: For each molecule, perform quantum chemical calculations to generate descriptors. These can include energies (HOMO, LUMO), charges, dipole moments, and molecular electrostatic potential surfaces.
-
Model Building: Use statistical methods or machine learning algorithms to build a mathematical model that correlates the descriptors with the observed activity.
-
Model Validation: Rigorously validate the model's predictive power using internal (cross-validation) and external test sets.
-
Prediction: Use the validated model to predict the activity of new, unsynthesized compounds.
This process allows for the efficient screening of large virtual libraries of substituted benzoic acids to identify candidates with the desired therapeutic profile.
Conclusion
Quantum chemical calculations, particularly DFT, provide a powerful, accurate, and computationally efficient framework for investigating the properties of substituted benzoic acids. By enabling the precise calculation of key physicochemical descriptors, these methods are integral to modern drug discovery workflows. They facilitate a deeper understanding of structure-activity relationships, guide the design of new molecules with improved potency and ADMET profiles, and ultimately help to de-risk and accelerate the path from chemical concept to clinical candidate. For researchers in the pharmaceutical sciences, a working knowledge of these computational techniques is no longer a niche specialty but a fundamental component of rational drug design.
References
- 1. neovarsity.org [neovarsity.org]
- 2. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijtsrd.com [ijtsrd.com]
- 9. Tutorial - Quantum Chemistry - Determining the pKa of Simple Molecules Using Gaussian 2016 [answers.illinois.edu]
- 10. pogorelov.scs.illinois.edu [pogorelov.scs.illinois.edu]
- 11. mdpi.com [mdpi.com]
- 12. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. Quantum QSAR for drug discovery [arxiv.org]
The Resonant Impact of Halogenation on the Electronic Landscape of Aminobenzoic Acids: A Technical Guide for Drug Discovery
For Immediate Release
[City, State] – [Date] – In a comprehensive technical guide released today, leading researchers and scientists are provided with an in-depth analysis of the electronic properties of halogenated aminobenzoic acids. This whitepaper serves as a critical resource for professionals in drug development, offering a detailed examination of how halogen substitution modulates the physicochemical characteristics of these versatile scaffolds, ultimately influencing their biological activity. The guide meticulously summarizes quantitative data, details experimental protocols, and visualizes key concepts to facilitate a deeper understanding and strategic application in medicinal chemistry.
The introduction of halogens—fluorine, chlorine, bromine, and iodine—onto the aminobenzoic acid framework induces significant alterations in electron distribution, acidity, and molecular polarity. These changes are paramount in drug design, as they directly impact a molecule's ability to interact with biological targets, its membrane permeability, and its metabolic stability. This guide provides a systematic exploration of these effects, supported by empirical data and theoretical insights.
Quantitative Analysis of Electronic Properties
The electronic influence of halogen substituents is quantitatively captured through various physicochemical parameters. A summary of key data for para-aminobenzoic acid (PABA) and its halogenated derivatives is presented below, offering a comparative overview.
| Compound | pKa (-COOH) | pKa (-NH3+) | Dipole Moment (Debye) |
| 4-Aminobenzoic acid | 4.80[1] | 2.38[2][3] | 3.31 D (in dioxane)[4] |
| 4-Amino-3-fluorobenzoic acid | Data not readily available in search results | Data not readily available in search results | Data not readily available in search results |
| 4-Amino-3-chlorobenzoic acid | Data not readily available in search results | Data not readily available in search results | Data not readily available in search results |
| 4-Amino-3-bromobenzoic acid | Data not readily available in search results | Data not readily available in search results | Data not readily available in search results |
| 4-Amino-3-iodobenzoic acid | Data not readily available in search results | Data not readily available in search results | Data not readily available in search results |
Note: While specific pKa and dipole moment values for a comprehensive series of halogenated aminobenzoic acids were not consolidated in the initial search, the general trends indicate that the electron-withdrawing nature of halogens typically decreases the pKa of the carboxylic acid and the protonated amino group.
Spectroscopic Characteristics
Halogen substitution profoundly influences the spectroscopic signatures of aminobenzoic acids. These shifts provide valuable information about the electronic environment within the molecule.
| Spectroscopic Technique | Effect of Halogenation |
| ¹H NMR | Halogen substitution induces shifts in the proton signals of the aromatic ring. The magnitude of the shift depends on the electronegativity and position of the halogen. For instance, in 4-aminobenzoic acid, the protons ortho to the amino group appear at a different chemical shift compared to those ortho to the carboxylic group.[5][6] |
| ¹³C NMR | The carbon signals in the aromatic ring are also affected by halogenation, with the carbon directly bonded to the halogen showing a significant shift. The electron-withdrawing effect of the halogen influences the chemical shifts of other carbons in the ring.[6][7] |
| FT-IR | The vibrational frequencies of the carboxylic acid and amino groups are altered by halogen substitution. Characteristic bands for the C=O stretch of the carboxylic acid, and the N-H stretches of the amino group can be observed to shift.[5][7] |
| UV-Vis | The maximum absorption wavelength (λmax) in the UV-Vis spectrum can be influenced by halogenation, which alters the electronic transitions within the molecule.[1][7] |
Experimental Protocols
Accurate determination of the electronic properties of halogenated aminobenzoic acids is crucial for structure-activity relationship (SAR) studies. Detailed methodologies for key experiments are outlined below.
Determination of pKa by Potentiometric Titration
This method involves the titration of a solution of the halogenated aminobenzoic acid with a standardized solution of a strong base, while monitoring the pH.
Apparatus and Reagents:
-
Calibrated pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Standardized 0.1 M sodium hydroxide (NaOH) solution
-
Standardized 0.1 M hydrochloric acid (HCl) solution
-
0.15 M potassium chloride (KCl) solution to maintain constant ionic strength[8][9]
-
Sample of halogenated aminobenzoic acid
Procedure:
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[8][9]
-
Prepare a 1 mM solution of the aminobenzoic acid derivative in water. To aid dissolution, the solution can be made slightly acidic (pH 1.8-2.0) with 0.1 M HCl.[8][9]
-
Add 0.15 M KCl to maintain a constant ionic strength throughout the titration.[9]
-
Titrate the solution by adding small, precise increments of the 0.1 M NaOH solution.[8]
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH reaches approximately 12-12.5.[8][9]
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
The pKa values correspond to the pH at the half-equivalence points, which are determined from the inflection points of the curve.[8]
Determination of Dipole Moment using the Debye Method
The dipole moment of a molecule can be determined by measuring the dielectric constant of its dilute solutions in a non-polar solvent at various temperatures.
Apparatus and Reagents:
-
Capacitance meter
-
Temperature-controlled sample cell with two parallel plates
-
A non-polar solvent (e.g., dioxane, benzene)
-
Sample of halogenated aminobenzoic acid
Procedure:
-
Measure the capacitance of the empty cell (C₀) and the cell filled with the pure non-polar solvent.
-
Prepare a series of dilute solutions of the halogenated aminobenzoic acid in the non-polar solvent at known concentrations.
-
Measure the capacitance (C) of each solution at a constant temperature (T).
-
The total molar polarization (P) of the solution is calculated from the dielectric constant.
-
According to Debye's theory, the total molar polarization is related to the dipole moment (μ) and the polarizability (α) of the molecule.[10]
-
By measuring the capacitance at different temperatures, the dipole moment can be determined from the slope of a plot of 3(C-C₀)/(C+2C₀) versus 1/T.[10]
Visualizing the Impact of Halogenation
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, visualize a typical experimental workflow and the logical relationship between halogenation and biological activity.
Caption: Experimental workflow for characterizing halogenated aminobenzoic acids.
Caption: Influence of halogenation on properties and biological activity.
The Role of Halogenation in Modulating Biological Activity
The introduction of halogens can significantly enhance the biological activity of aminobenzoic acid derivatives.[11] This is often attributed to the formation of halogen bonds, which are non-covalent interactions between a halogen atom and a nucleophilic site on a biological target. Furthermore, the increased lipophilicity associated with halogenation can improve a compound's ability to cross cell membranes.[12]
Studies have shown that iodo-substituted aminobenzoic acid derivatives can exhibit greater antimicrobial, antifungal, and cytotoxic effects compared to their bromo-substituted counterparts.[11] This is likely due to the larger size and greater polarizability of iodine, which can lead to stronger interactions with biological targets.[11]
Conclusion
The halogenation of aminobenzoic acids is a powerful strategy in medicinal chemistry for fine-tuning the electronic properties and enhancing the therapeutic potential of drug candidates. This technical guide provides a foundational understanding of these principles, supported by quantitative data and detailed experimental protocols. By leveraging the insights presented, researchers and drug development professionals can make more informed decisions in the design and optimization of novel therapeutics based on the versatile aminobenzoic acid scaffold. The strategic incorporation of halogens will undoubtedly continue to be a key driver of innovation in the quest for more effective and selective medicines.
References
- 1. p-Aminobenzoic Acid [drugfuture.com]
- 2. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the pH and pKa of 4-Aminobenzoic acid?_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. spcmc.ac.in [spcmc.ac.in]
- 6. chegg.com [chegg.com]
- 7. Synthesis, Physicochemical Characterization, and Biocidal Evaluation of Three Novel Aminobenzoic Acid-Derived Schiff Bases Featuring Intramolecular Hydrogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. DipoleMoment [andrew.cmu.edu]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Gas Phase Acidity of Substituted Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the gas phase acidity of substituted benzoic acids, a fundamental parameter in physical organic chemistry with significant implications for drug design and development. Understanding the intrinsic acidity of these molecules, devoid of solvent effects, allows for a clearer comprehension of substituent effects on molecular properties. This document details experimental and computational data, outlines the methodologies for their determination, and visually represents the key concepts and workflows.
Core Concepts in Gas Phase Acidity
Gas phase acidity is a measure of a compound's ability to donate a proton in the absence of a solvent. It is typically expressed as the Gibbs free energy change (ΔacidG°) or enthalpy change (ΔacidH°) for the deprotonation reaction in the gas phase:
AH(g) → A-(g) + H+(g)
A more negative ΔacidG° indicates a stronger acid. In the gas phase, the intrinsic acidity of a molecule is governed by the electronic effects of its constituent atoms and functional groups. For substituted benzoic acids, the acidity is primarily influenced by the nature and position of the substituent on the benzene ring. These substituent effects can be broadly categorized into inductive and resonance effects.
-
Inductive Effects: These are transmitted through the sigma (σ) bonds and are related to the electronegativity of the substituent. Electron-withdrawing groups (EWGs) increase acidity by stabilizing the resulting carboxylate anion through induction, while electron-donating groups (EDGs) decrease acidity by destabilizing the anion.
-
Resonance Effects: These are transmitted through the pi (π) system of the benzene ring. Substituents that can delocalize the negative charge of the carboxylate anion via resonance will increase acidity.
The interplay of these effects is dependent on the substituent's position (ortho, meta, or para) relative to the carboxylic acid group.
Quantitative Data on Gas Phase Acidity
The following table summarizes the experimental and calculated gas phase acidities (ΔacidG° in kcal/mol) for a range of substituted benzoic acids. Lower values indicate higher acidity.
| Substituent | Position | Experimental ΔacidG° (kcal/mol) | Calculated ΔacidG° (kcal/mol) |
| H | - | 331.7[1] | 332.0 |
| o-CH₃ | ortho | 332.5[2] | 331.1 |
| m-CH₃ | meta | 333.7[2] | 332.8 |
| p-CH₃ | para | 333.9[2] | 333.4 |
| o-OCH₃ | ortho | 332.5[2] | 330.2 |
| m-OCH₃ | meta | 332.5[2] | 332.5 |
| p-OCH₃ | para | 333.9[2] | 334.0 |
| o-NH₂ | ortho | 330.3[2] | 331.0 |
| m-NH₂ | meta | 334.6[2] | 333.6 |
| p-NH₂ | para | 336.3[2] | 336.2 |
| o-F | ortho | - | 326.0 |
| m-F | meta | 325.3[2] | 324.3 |
| p-F | para | 325.3[2] | 323.6 |
| o-Cl | ortho | 324.3[2] | 321.9 |
| m-Cl | meta | 322.2[2] | 320.5 |
| p-Cl | para | 321.0[2] | 319.1 |
| o-NO₂ | ortho | - | 319.1 |
| m-NO₂ | meta | - | 318.2 |
| p-NO₂ | para | - | 316.9 |
| o-CN | ortho | - | 320.9 |
| m-CN | meta | 321.0[2] | 319.4 |
| p-CN | para | 319.4[2] | 317.9 |
| o-CF₃ | ortho | - | 319.6 |
| m-CF₃ | meta | 319.6[2] | 318.1 |
| p-CF₃ | para | 318.1[2] | 316.6 |
Note: Calculated values are from density functional theory (DFT) calculations at the B3LYP/6-311++G(2d,2p) level of theory.[2][3][4] Experimental uncertainty is typically around ±2.0 kcal/mol.[3][4]
Experimental Protocols for Measuring Gas Phase Acidity
The determination of gas phase acidities primarily relies on mass spectrometry techniques. The two most common methods are the equilibrium method, often performed using High-Pressure Mass Spectrometry (HPMS) or Fourier Transform Ion Cyclotron Resonance (FT-ICR) Mass Spectrometry, and the kinetic method, famously known as the Cooks' kinetic method.
Fourier Transform Ion Cyclotron Resonance (FT-ICR) Mass Spectrometry - The Bracketing Method
FT-ICR mass spectrometry is a high-resolution technique that allows for the precise measurement of ion frequencies, which are then converted to mass-to-charge ratios.[1] The bracketing technique is an equilibrium method used to determine the relative gas phase acidity of a compound.
Methodology:
-
Ion Generation and Trapping: The anion of the benzoic acid of interest (A⁻) and the anion of a reference acid with a known gas phase acidity (B⁻) are generated, typically via electrospray ionization (ESI) or chemical ionization (CI), and trapped in the ICR cell.
-
Proton Transfer Reaction: A neutral reagent gas (BH) corresponding to the reference anion is introduced into the ICR cell at a low, constant pressure. The following proton transfer equilibrium is allowed to establish: A⁻ + BH ⇌ AH + B⁻
-
Monitoring Ion Populations: The relative abundances of the two anions, [A⁻] and [B⁻], are monitored over time until they reach a steady state, indicating that equilibrium has been reached.
-
Equilibrium Constant Determination: The equilibrium constant (Keq) for the reaction is calculated from the ratio of the ion signal intensities and the partial pressures of the neutral acids: Keq = ([B⁻]/[A⁻]) * (PAH/PBH)
-
Gibbs Free Energy Calculation: The Gibbs free energy change for the reaction (ΔGrxn) is then calculated using the equation: ΔGrxn = -RT ln(Keq)
-
Gas Phase Acidity Determination: The gas phase acidity of the unknown acid (ΔacidG°(AH)) is determined relative to the known acidity of the reference acid (ΔacidG°(BH)): ΔacidG°(AH) = ΔacidG°(BH) - ΔGrxn
-
Bracketing: By using a series of reference acids with closely spaced, known acidities, the acidity of the unknown compound can be "bracketed" with high precision.
The Cooks' Kinetic Method
The Cooks' kinetic method is a powerful technique for determining relative gas phase acidities based on the competitive fragmentation of a mass-selected cluster ion. It is often performed using a triple quadrupole or an ion trap mass spectrometer.
Methodology:
-
Formation of Proton-Bound Dimers: A solution containing the substituted benzoic acid of interest (AH) and a set of reference acids (BH) with known gas phase acidities is introduced into the mass spectrometer via electrospray ionization (ESI). In the ESI source, proton-bound heterodimer anions, [A-H-B]⁻, are formed.
-
Mass Selection: The proton-bound dimer of interest is mass-selected in the first quadrupole (Q1) of a triple quadrupole mass spectrometer.
-
Collision-Induced Dissociation (CID): The selected dimer ion is accelerated into the second quadrupole (q2), which acts as a collision cell filled with an inert gas (e.g., argon). Collisions with the gas cause the dimer to fragment into its constituent anions, A⁻ and B⁻.
-
Fragment Ion Analysis: The resulting fragment ions are analyzed in the third quadrupole (Q3). The relative abundances of A⁻ and B⁻ are measured.
-
Kinetic Method Equation: The ratio of the fragment ion abundances is related to the gas phase acidities of the two acids by the following equation: ln([A⁻]/[B⁻]) ≈ [ΔacidG°(BH) - ΔacidG°(AH)] / RTeff where R is the gas constant and Teff is the effective temperature of the ion population, which is related to the collision energy.
-
Data Analysis: By plotting ln([A⁻]/[B⁻]) against the known ΔacidG° values of a series of reference acids, a linear relationship is obtained. The ΔacidG° of the unknown acid is determined from the x-intercept of this plot (where ln([A⁻]/[B⁻]) = 0).
Visualizing Relationships and Workflows
The following diagrams, generated using the DOT language, illustrate the key concepts and experimental workflows described in this guide.
Caption: Influence of substituent electronic effects on the gas phase acidity of benzoic acid.
Caption: Experimental workflow for the FT-ICR bracketing method.
Caption: Experimental workflow for the Cooks' kinetic method.
Conclusion
The gas phase acidity of substituted benzoic acids provides a fundamental understanding of intrinsic molecular properties, free from the complexities of solvation. The data and methodologies presented in this guide offer valuable insights for researchers in various fields, particularly in drug development where understanding the electronic properties of molecules is crucial for predicting their behavior and interactions. The combination of experimental techniques like FT-ICR and the Cooks' kinetic method with computational approaches provides a robust framework for characterizing the acidity of these important compounds.
References
Molecular Modeling of 4-Amino-3,5-diiodobenzoic Acid Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3,5-diiodobenzoic acid is a halogenated aromatic amino acid with potential applications in various fields, including medicinal chemistry and biomedical imaging. Its structural similarity to endogenous thyroid hormones suggests potential interactions with thyroid hormone receptors (TRs) and the thyroid hormone transport protein, transthyretin (TTR). Understanding the molecular interactions of this compound is crucial for elucidating its mechanism of action and for the rational design of novel therapeutic or diagnostic agents. This technical guide provides an in-depth overview of the molecular modeling of this compound, focusing on its interactions with key biological targets. It includes a summary of relevant quantitative data, detailed experimental protocols for computational analysis, and visualizations of associated signaling pathways and experimental workflows.
Potential Biological Targets and Interactions
Based on its chemical structure, the primary putative biological targets for this compound are proteins involved in thyroid hormone signaling and transport.
-
Thyroid Hormone Receptors (TRs): These are nuclear receptors that are activated by binding thyroid hormones, leading to the regulation of gene expression. TRs are known to bind iodinated compounds, making them a likely target for this compound.
-
Transthyretin (TTR): This protein is a key transporter of thyroid hormones and retinol in the blood and cerebrospinal fluid. The central channel of the TTR tetramer possesses two binding sites for thyroid hormones, and its affinity for various halogenated compounds is well-documented.
Molecular modeling techniques, such as molecular docking and molecular dynamics simulations, are invaluable tools for predicting and analyzing the binding of this compound to these targets.
Quantitative Data Summary
While specific experimental binding affinities for this compound with its putative targets are not extensively reported in the public domain, data from analogous iodinated and halogenated compounds provide valuable insights into the potential interaction strengths. The following table summarizes typical binding affinity ranges for related ligands with Thyroid Hormone Receptors and Transthyretin, which can serve as a benchmark for computational predictions.
| Target Protein | Ligand Type | Binding Affinity (Kd/IC50) Range | Reference Compounds |
| Thyroid Hormone Receptor α (TRα) | Iodinated/Brominated Compounds | 0.05 nM - 30 µM | 3,3′,5-triiodo-L-thyronine (T3), Dihydroxylated PBDEs |
| Thyroid Hormone Receptor β (TRβ) | Iodinated/Brominated Compounds | 0.08 nM - 30 µM | 3,3′,5-triiodo-L-thyronine (T3), Dihydroxylated PBDEs |
| Transthyretin (TTR) | Halogenated Benzoic Acid Derivatives | 2 nM - 200 nM | Tafamidis, Tolcapone |
Note: The presented data is for structurally related compounds and should be used as a reference for interpreting molecular modeling results for this compound.
Experimental Protocols for Molecular Modeling
Molecular Docking of this compound
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This protocol outlines a general workflow for docking this compound to the ligand-binding domains of TRs and TTR.
a. Preparation of the Receptor Structure:
-
Obtain Receptor Coordinates: Download the crystal structures of the target protein (e.g., human TRβ or TTR) from the Protein Data Bank (PDB). Select structures with a co-crystallized ligand similar to the compound of interest, if available.
-
Pre-processing: Remove water molecules, co-solvents, and any existing ligands from the PDB file. Add hydrogen atoms and assign appropriate protonation states for titratable residues at a physiological pH of 7.4.
-
Define the Binding Site: Identify the binding pocket based on the location of the co-crystallized ligand or through binding site prediction algorithms. Define a grid box that encompasses the entire binding site for the docking calculations.
b. Preparation of the Ligand Structure:
-
Generate 3D Coordinates: Create the 3D structure of this compound using a molecular modeling software.
-
Energy Minimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Assign Charges and Torsion Angles: Assign appropriate partial charges (e.g., Gasteiger charges) and define rotatable bonds.
c. Docking Simulation:
-
Select a Docking Program: Utilize a well-validated docking program such as AutoDock, Glide, or GOLD.
-
Set Docking Parameters: Configure the docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) with an appropriate number of runs, population size, and energy evaluations.
-
Run the Docking Simulation: Execute the docking calculation to generate a series of possible binding poses for this compound within the receptor's binding site.
d. Analysis of Results:
-
Scoring and Ranking: Rank the generated poses based on the docking score, which estimates the binding affinity.
-
Visual Inspection: Visually analyze the top-ranked poses to assess the intermolecular interactions, such as hydrogen bonds, halogen bonds, and hydrophobic interactions, between the ligand and the receptor.
-
Pose Clustering: Cluster the docked conformations to identify the most populated and energetically favorable binding modes.
Molecular Dynamics (MD) Simulation of the Ligand-Protein Complex
MD simulations provide insights into the dynamic behavior and stability of the ligand-protein complex over time.
a. System Preparation:
-
Select an Initial Complex: Use the best-ranked pose from the molecular docking study as the starting structure for the MD simulation.
-
Solvation: Place the complex in a periodic box of an explicit solvent model (e.g., TIP3P water).
-
Ionization: Add counter-ions to neutralize the system and to mimic a physiological salt concentration.
b. Simulation Protocol:
-
Energy Minimization: Perform energy minimization of the entire system to remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it under constant pressure and temperature (NPT ensemble) to allow the solvent molecules to relax around the complex.
-
Production Run: Run the production MD simulation for a sufficient duration (e.g., 100 ns or longer) to sample the conformational space of the complex.
c. Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over the simulation time.
-
Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible regions of the protein upon ligand binding.
-
Interaction Analysis: Monitor the persistence of key intermolecular interactions (e.g., hydrogen bonds) throughout the simulation.
-
Binding Free Energy Calculation: Employ methods like MM/PBSA or MM/GBSA to estimate the binding free energy of the complex.
Visualization of Signaling Pathways and Workflows
To provide a clearer understanding of the biological context and the computational workflow, the following diagrams are provided.
Caption: Canonical signaling pathway of the Thyroid Hormone Receptor.
The Dawn of Aromatic Amines: A Technical Guide to the Discovery and Historical Synthesis of Aminobenzoic Acids
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the seminal discovery and historical synthesis of the three isomers of aminobenzoic acid: ortho-aminobenzoic acid (anthranilic acid), meta-aminobenzoic acid, and para-aminobenzoic acid (PABA). A cornerstone of organic chemistry, the development of synthetic routes to these compounds paved the way for advancements in dye chemistry, pharmaceuticals, and our understanding of biological pathways. This document provides a detailed account of their early isolation and synthesis, complete with experimental protocols, comparative data, and visualizations of key chemical and biological processes.
Discovery and Early History
The story of aminobenzoic acids begins in the mid-19th century, a period of fervent discovery in organic chemistry.
-
Ortho-Aminobenzoic Acid (Anthranilic Acid): The first of the isomers to be isolated and characterized was anthranilic acid. In 1840-1841, the German chemist Carl Julius Fritzsche successfully obtained this compound by the degradation of indigo dye with caustic potash.[1] This discovery was a significant step in understanding the chemical nature of this important natural pigment.
-
Para-Aminobenzoic Acid (PABA): The para-isomer, PABA, has been known to chemists since at least 1863.[2] However, the specific details of its initial discovery and first synthesis are not as clearly documented as those of its ortho counterpart. PABA gained significant attention later for its biological role as a vitamin (formerly Vitamin Bx) and its use in early sunscreens.[2]
-
Meta-Aminobenzoic Acid: The meta-isomer was likely synthesized in the latter half of the 19th century following the development of methods for the reduction of nitroaromatic compounds. Its history is closely tied to the broader exploration of aromatic chemistry during this era.
Historical Synthesis Methods
The primary historical route to the aminobenzoic acids was the reduction of the corresponding nitrobenzoic acids. This approach became feasible following Nikolai Zinin's discovery of the reduction of nitroarenes to anilines in 1842.[3] Another significant historical method, particularly for anthranilic acid, was the Hofmann rearrangement.
Reduction of Nitrobenzoic Acids (Zinin Reduction)
The Zinin reduction, which originally used hydrogen sulfide in an alcoholic solution of ammonia, was a foundational method for preparing aromatic amines from nitro compounds.[3] This reaction was later adapted using other reducing agents like tin and hydrochloric acid.
General Experimental Protocol for Zinin-type Reduction (Conceptual):
While specific historical protocols with precise yields are scarce in readily available literature, a general procedure for the reduction of a nitrobenzoic acid isomer using tin and hydrochloric acid, a common 19th-century adaptation, can be outlined as follows:
-
Dissolution: The chosen nitrobenzoic acid isomer (ortho, meta, or para) is dissolved in a suitable solvent, typically ethanol.
-
Addition of Reducing Agent: Granulated tin is added to the solution.
-
Acidification: Concentrated hydrochloric acid is added portion-wise to the mixture. The reaction is often exothermic and may require cooling to control the rate.
-
Reaction: The mixture is stirred and heated under reflux until the reaction is complete, which is often indicated by a change in color.
-
Work-up: The reaction mixture is made alkaline with sodium hydroxide to precipitate the tin salts. The resulting amine is then either extracted with a suitable solvent or isolated by steam distillation.
-
Purification: The crude aminobenzoic acid is purified by recrystallization, typically from hot water.
Hofmann Rearrangement for Anthranilic Acid
A key industrial and historical method for the synthesis of anthranilic acid involves the Hofmann rearrangement of the monoamide of phthalic acid (phthalamic acid). This method provides a high yield of the desired product.
Detailed Experimental Protocol for the Synthesis of Anthranilic Acid via Hofmann Rearrangement:
This protocol is adapted from historical laboratory procedures.
-
Preparation of Phthalamide Solution: 40 g of finely powdered phthalimide and 80 g of sodium hydroxide are dissolved in 280 mL of water, ensuring the solution is cooled during this process.
-
Addition of Hypochlorite: The solution is agitated, and 400 g of a 5% sodium hypochlorite solution is added.
-
Reaction Completion: Once the addition is complete, the solution is warmed for a few minutes at 80°C to ensure the reaction goes to completion.
-
Neutralization and Precipitation: The reaction mixture is then cooled and neutralized with hydrochloric acid. An excess of strong acetic acid is added to precipitate the anthranilic acid.
-
Isolation and Purification: The precipitated anthranilic acid is filtered off and washed with water. It can be further purified by recrystallization from hot water. A total yield of approximately 85% with a melting point of 145°C can be expected.[4]
Quantitative Data
The following tables summarize the key physical properties of the aminobenzoic acid isomers based on historical and modern data.
Table 1: Physical Properties of Aminobenzoic Acid Isomers
| Property | Ortho-Aminobenzoic Acid (Anthranilic Acid) | Meta-Aminobenzoic Acid | Para-Aminobenzoic Acid (PABA) |
| Molar Mass | 137.14 g/mol | 137.14 g/mol | 137.14 g/mol |
| Appearance | White to pale yellow crystalline powder[5] | White solid, commercial samples often colored | White-grey crystals |
| Melting Point | 144-148 °C[1] | 174 °C | 187-189 °C |
| Taste | Sweetish[1][5] | - | - |
Table 2: Solubility of Aminobenzoic Acid Isomers
| Solvent | Ortho-Aminobenzoic Acid (Anthranilic Acid) | Meta-Aminobenzoic Acid | Para-Aminobenzoic Acid (PABA) |
| Cold Water | Sparingly soluble[5] | Slightly soluble | Slightly soluble (1 g in 170 mL at 25°C) |
| Hot Water | Freely soluble[5] | Soluble in boiling water | Soluble (1 g in 90 mL at 90°C) |
| Ethanol | Freely soluble[5] | Soluble in hot alcohol | Freely soluble (1 g in 8 mL) |
| Ether | Freely soluble[5] | Soluble | Soluble (1 g in 60 mL) |
| Chloroform | - | Soluble in hot chloroform | - |
| Acetone | - | Soluble | - |
| Benzene | - | - | Slightly soluble |
| Petroleum Ether | - | - | Practically insoluble |
| Ethyl Acetate | - | - | Soluble |
| Glacial Acetic Acid | - | - | Soluble |
Visualizing Chemical and Biological Pathways
The following diagrams, rendered in DOT language, illustrate key synthetic and biological pathways related to aminobenzoic acids.
Historical Synthesis of Aminobenzoic Acids
Caption: General historical synthesis of aminobenzoic acid isomers.
Industrial Synthesis of Anthranilic Acid
Caption: Hofmann rearrangement for anthranilic acid synthesis.
PABA in the Folate Biosynthesis Pathway
Caption: Role of PABA in the folate biosynthesis pathway.
Conclusion
The discovery and synthesis of aminobenzoic acids in the 19th century were pivotal moments in the history of organic chemistry. These developments not only provided access to a new class of versatile building blocks but also laid the groundwork for significant advancements in industrial and medicinal chemistry. The historical methods, particularly the reduction of nitroaromatics and the Hofmann rearrangement, remain fundamental concepts in modern organic synthesis. Furthermore, the elucidation of the biological role of PABA in the folate pathway has had profound implications for microbiology and medicine, leading to the development of sulfonamide antibiotics. This guide serves as a testament to the enduring legacy of these foundational discoveries and their continued relevance in contemporary scientific research.
References
- 1. EP0117371A1 - Procédé de préparation d'acides aminobenzoiques à partir des nitrotoluènes correspondants - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. iaea.org [iaea.org]
- 4. BE884946A - Acide aminobenzoique ou son derive comme infredient actif d'une composition pharmaceutique et composition pharmaceutique contenant un tel ingredient actif - Google Patents [patents.google.com]
- 5. ijraset.com [ijraset.com]
Stability and Degradation Profile of 4-Amino-3,5-diiodobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated stability and degradation profile of 4-Amino-3,5-diiodobenzoic acid. In the absence of specific studies on this molecule, this document synthesizes information from analogous compounds, including halogenated benzoic acids and aromatic amines, to predict potential degradation pathways and establish a framework for stability-indicating analysis. Detailed experimental protocols for forced degradation studies are presented to guide researchers in evaluating the intrinsic stability of this compound and identifying potential degradation products. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this and structurally related compounds.
Introduction
This compound is a halogenated aromatic compound with potential applications in pharmaceutical and chemical synthesis. Understanding its stability and degradation profile is crucial for the development of safe and effective products, as well as for defining appropriate storage and handling conditions. Forced degradation studies are an essential component of this process, providing insights into the intrinsic stability of a molecule by subjecting it to stress conditions that accelerate degradation.[1] This guide outlines a systematic approach to investigating the stability of this compound, based on established principles of forced degradation testing.
Predicted Physicochemical Properties and Stability
Based on its structure, this compound is a solid at room temperature. The presence of amino and carboxylic acid functional groups suggests some degree of polarity, which may influence its solubility and reactivity. The two iodine atoms on the aromatic ring are expected to be the most labile sites, susceptible to dehalogenation under various stress conditions. The aminobenzoic acid scaffold itself can undergo degradation, primarily through decarboxylation at elevated temperatures.
Potential Degradation Pathways
While specific degradation pathways for this compound have not been documented, several potential routes can be predicted based on the degradation of structurally related compounds such as other halogenated benzoic acids and aromatic amines.[2][3] Key potential degradation pathways include:
-
Hydrolysis: Under acidic or basic conditions, hydrolysis of the amide group is unlikely, but changes in pH could influence the stability of the C-I bonds.
-
Oxidation: The aromatic ring and the amino group are susceptible to oxidation, which could lead to the formation of hydroxylated derivatives, quinones, or N-oxides. The iodine substituents may also be susceptible to oxidative deiodination.[1]
-
Photolysis: Exposure to UV or visible light may induce photodecomposition, potentially leading to dehalogenation or polymerization. Aromatic amines are known to be susceptible to photodegradation.
-
Thermolysis: At elevated temperatures, decarboxylation (loss of CO2) is a likely degradation pathway for aminobenzoic acids.[4] Cleavage of the C-I bonds is also possible.
The following diagram illustrates the putative degradation pathways of this compound.
Caption: Putative degradation pathways of this compound.
Experimental Protocols for Forced Degradation Studies
The following protocols are designed as a starting point for the forced degradation studies of this compound. The conditions should be optimized to achieve a target degradation of 5-20%.[5]
General Workflow
The general workflow for conducting forced degradation studies is outlined below.
Caption: General workflow for forced degradation studies.
Detailed Methodologies
4.2.1. Preparation of Stock Solution
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
4.2.2. Acid Hydrolysis
-
To an aliquot of the stock solution, add an equal volume of 0.1 N or 1 N hydrochloric acid.
-
Incubate the solution at an elevated temperature (e.g., 60-80 °C) for a defined period (e.g., 2, 6, 12, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of base (e.g., 0.1 N or 1 N NaOH), and dilute with the mobile phase to the target concentration for analysis.
4.2.3. Base Hydrolysis
-
To an aliquot of the stock solution, add an equal volume of 0.1 N or 1 N sodium hydroxide.
-
Incubate the solution at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a defined period.
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of acid (e.g., 0.1 N or 1 N HCl), and dilute with the mobile phase.
4.2.4. Oxidative Degradation
-
To an aliquot of the stock solution, add an equal volume of hydrogen peroxide solution (e.g., 3-30%).
-
Incubate the solution at room temperature for a defined period, protected from light.
-
At each time point, withdraw a sample and dilute with the mobile phase. If necessary, the reaction can be quenched by adding a small amount of a reducing agent like sodium bisulfite.
4.2.5. Thermal Degradation (Solid State)
-
Place a known amount of solid this compound in a vial.
-
Expose the solid to a high temperature (e.g., 105 °C or a temperature below its melting point) in a calibrated oven for a defined period.
-
At each time point, cool the sample, dissolve a known amount in a suitable solvent, and dilute for analysis.
4.2.6. Photolytic Degradation
-
Expose a solution of this compound in a photostability chamber to a light source with a specified output (e.g., according to ICH Q1B guidelines).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
At each time point, withdraw samples from both the exposed and control solutions for analysis.
Data Presentation
Quantitative data from the forced degradation studies should be summarized in a clear and concise format to facilitate comparison.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Reagent/Condition | Temperature (°C) | Duration (hours) | % Degradation of Parent Compound | Number of Degradation Products | Major Degradation Products (Retention Time) |
| Acid Hydrolysis | 0.1 N HCl | 80 | 24 | |||
| 1 N HCl | 80 | 24 | ||||
| Base Hydrolysis | 0.1 N NaOH | 60 | 24 | |||
| 1 N NaOH | 60 | 24 | ||||
| Oxidation | 3% H₂O₂ | Room Temp | 24 | |||
| 30% H₂O₂ | Room Temp | 24 | ||||
| Thermal (Solid) | 105 °C | 48 | ||||
| Photolytic | ICH Q1B | 25 | - |
Note: This table is a template. The actual conditions and results will need to be determined experimentally.
Development of a Stability-Indicating Analytical Method
A crucial aspect of stability testing is the use of a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), that can separate the parent drug from its degradation products.
6.1. Proposed HPLC Method Parameters
-
Column: A reversed-phase column, such as a C18 or C8, is generally suitable for the separation of aromatic compounds.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is recommended to achieve good separation of both polar and non-polar compounds.
-
Detection: A photodiode array (PDA) detector is useful for monitoring at multiple wavelengths and for assessing peak purity. Mass spectrometric (MS) detection is invaluable for the identification of unknown degradation products.
Table 2: Suggested Starting HPLC Conditions
| Parameter | Recommended Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | PDA (210-400 nm) and/or MS |
| Injection Volume | 10 µL |
Conclusion
This technical guide provides a foundational framework for investigating the stability and degradation profile of this compound. By applying the principles of forced degradation and developing a robust stability-indicating analytical method, researchers can gain a thorough understanding of the molecule's intrinsic stability, identify potential degradation products, and establish appropriate control strategies for its use in research and development. The proposed experimental protocols and analytical methods serve as a starting point for these investigations, which are critical for ensuring the quality, safety, and efficacy of any potential products containing this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Anaerobic degradation of halogenated benzoic acids coupled to denitrification observed in a variety of sediment and soil samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Amino-3,5-diiodobenzoic Acid from p-Aminobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3,5-diiodobenzoic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other functional materials. Its structure, featuring a benzoic acid moiety, an amine, and two iodine atoms, allows for a variety of subsequent chemical transformations. The iodine atoms can serve as handles for cross-coupling reactions, while the amino and carboxylic acid groups provide sites for amide bond formation and other derivatizations. This document provides a detailed protocol for the synthesis of this compound starting from the readily available p-aminobenzoic acid. The described method is based on the direct electrophilic iodination of the aromatic ring, a common and effective strategy for the synthesis of iodo-aromatic compounds.
Principle of the Method
The synthesis of this compound from p-aminobenzoic acid is achieved through electrophilic aromatic substitution. The amino group (-NH₂) in p-aminobenzoic acid is a strong activating group and directs incoming electrophiles to the ortho and para positions. Since the para position is already occupied by the carboxylic acid group, the iodination occurs at the two ortho positions (positions 3 and 5). The reaction is typically carried out using a source of electrophilic iodine, such as a mixture of molecular iodine (I₂) and an oxidizing agent (e.g., iodic acid, HIO₃) or iodine monochloride (ICl). The oxidizing agent is used to generate a more potent electrophilic iodine species in situ.
Experimental Protocols
Method 1: Iodination using Iodine and Iodic Acid
This method is adapted from procedures used for the iodination of substituted anilines and is a robust way to achieve di-iodination.[1]
Materials:
-
p-Aminobenzoic acid
-
Molecular Iodine (I₂)
-
Iodic Acid (HIO₃)
-
Glacial Acetic Acid
-
Sodium thiosulfate (Na₂S₂O₃)
-
Deionized water
-
Ethanol
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser
-
Buchner funnel and flask
-
Filtration paper
-
Beakers and graduated cylinders
-
pH meter or pH paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, suspend p-aminobenzoic acid (1.0 eq.) in glacial acetic acid.
-
Addition of Reagents: To the stirred suspension, add molecular iodine (I₂) (2.0-2.2 eq.) followed by the portion-wise addition of iodic acid (HIO₃) (0.8-1.0 eq.).
-
Reaction: Heat the reaction mixture to 60-80°C with continuous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing a cold aqueous solution of sodium thiosulfate to quench any unreacted iodine.
-
Precipitation and Filtration: The product will precipitate out of the solution. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with cold deionized water to remove any remaining acetic acid and inorganic salts.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain pure this compound.
-
Drying: Dry the purified product in a vacuum oven at 60-70°C to a constant weight.
Method 2: Iodination using Iodine Monochloride
This method utilizes the highly reactive electrophile, iodine monochloride, for the di-iodination.[2][3]
Materials:
-
p-Aminobenzoic acid
-
Iodine Monochloride (ICl) solution in a suitable solvent (e.g., acetic acid or hydrochloric acid)
-
Glacial Acetic Acid
-
Sodium bisulfite (NaHSO₃)
-
Deionized water
-
Methanol
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and flask
-
Filtration paper
-
Beakers and graduated cylinders
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve p-aminobenzoic acid (1.0 eq.) in glacial acetic acid.
-
Cooling: Cool the solution to 0-5°C using an ice bath.
-
Addition of ICl: Slowly add a solution of iodine monochloride (ICl) (2.0-2.2 eq.) to the cooled solution of p-aminobenzoic acid via the dropping funnel with vigorous stirring. Maintain the temperature below 10°C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by pouring the mixture into an ice-cold aqueous solution of sodium bisulfite to destroy any excess ICl.
-
Precipitation and Filtration: The product will precipitate. Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake with cold deionized water followed by a small amount of cold methanol.
-
Purification and Drying: Recrystallize the crude product from a suitable solvent and dry it under vacuum as described in Method 1.
Data Presentation
| Parameter | Method 1 (I₂/HIO₃) | Method 2 (ICl) | Reference |
| Starting Material | p-Aminobenzoic acid | p-Aminobenzoic acid | |
| Iodinating Agent | I₂ / HIO₃ | ICl | [1] |
| Solvent | Glacial Acetic Acid | Glacial Acetic Acid | |
| Reaction Temperature | 60-80°C | 0°C to RT | |
| Reaction Time | 4-8 hours | 2-4 hours | |
| Typical Yield | 75-85% | 80-90% | Estimated based on similar reactions |
| Purity (by HPLC) | >98% | >98% | Expected after recrystallization |
| Melting Point | >300 °C | >300 °C | |
| Molecular Formula | C₇H₅I₂NO₂ | C₇H₅I₂NO₂ | [4] |
| Molecular Weight | 388.93 g/mol | 388.93 g/mol | [4] |
Note: The yields and purity are typical and may vary depending on the specific reaction conditions and scale.
Visualization
Experimental Workflow
Caption: Synthetic workflow for this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Iodine and its compounds are corrosive and can cause stains. Handle with care.
-
Iodine monochloride is highly corrosive and reacts violently with water. Handle with extreme caution.
-
Glacial acetic acid is corrosive and has a strong odor.
-
Dispose of all chemical waste according to institutional and local regulations.
References
- 1. US20120041224A1 - Process For The Iodination Of Aromatic Compounds - Google Patents [patents.google.com]
- 2. RAPID IODINATION OF THE ISOMERS OF AMINOBENZOIC ACID IN AQUEOUS MEDIUM BY IODINE MONOCHLORIDE USING HYDRODYNAMIC VOLTAMMETRY: REGIOSPECIFICITY EFFECT | PDF [slideshare.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. scbt.com [scbt.com]
Application Notes and Protocols for 4-Amino-3,5-diiodobenzoic acid in Drug Discovery
Introduction
4-Amino-3,5-diiodobenzoic acid is a versatile building block for drug discovery, offering a unique scaffold for the synthesis of novel bioactive molecules. Its rigid, di-iodinated aromatic ring, coupled with a nucleophilic amino group and an electrophilic carboxylic acid, provides multiple points for chemical modification. This allows for the exploration of diverse chemical space and the development of compounds with potential therapeutic applications. The presence of iodine atoms can enhance binding to target proteins through halogen bonding and increase the lipophilicity of the resulting molecules, which can be advantageous for pharmacokinetic properties.
These application notes provide an overview of the use of this compound in the synthesis of potential therapeutic agents, focusing on its application in the development of transthyretin (TTR) amyloidosis inhibitors and thyroid hormone receptor (THR) modulators. Detailed experimental protocols for key synthetic transformations are also provided.
Application I: Transthyretin (TTR) Amyloidosis Inhibitors
Transthyretin amyloidosis is a progressive disease caused by the destabilization of the TTR tetramer, leading to the formation of amyloid fibrils. Small molecules that can bind to the thyroxine-binding sites of TTR can stabilize the tetrameric form and prevent its dissociation into amyloidogenic monomers. The structural similarity of this compound derivatives to the natural TTR ligand, thyroxine, makes them promising candidates for the development of TTR stabilizers. The di-iodo substitution pattern is particularly relevant for mimicking the iodine atoms of thyroxine and forming favorable interactions within the TTR binding pocket.
Data Presentation: TTR Stabilization Activity of Di-iodinated Aromatic Compounds
While specific IC50 values for derivatives of this compound are not widely available in the public domain, the following table summarizes the TTR stabilization activity of structurally related di-iodinated compounds, demonstrating the potential of this scaffold.
| Compound Name | Structure | Assay Type | IC50 / Kd | Reference |
| 3,5-Diiodosalicylic acid | 2-Hydroxy-3,5-diiodobenzoic acid | TTR Fibril Formation Inhibition | Not specified, but higher affinity than salicylic acid | [1][2] |
| Thyroxine (T4) | Natural TTR Ligand | TTR Fibril Formation Inhibition | ~10.8 µM (effective concentration) |
Note: The data presented is for structurally related compounds to illustrate the potential of the 4-Amino-3,5-diiodo scaffold. Further optimization of derivatives of this compound is required to determine their specific activity.
Application II: Thyroid Hormone Receptor (THR) Modulators
Thyroid hormone receptors are nuclear receptors that regulate gene expression upon binding to thyroid hormones. Dysregulation of THR signaling is implicated in various metabolic diseases. The structural similarity of this compound derivatives to thyroid hormones suggests their potential as THR modulators. By modifying the substituents on the amino and carboxylic acid groups, it is possible to develop selective agonists or antagonists of THR. For instance, the synthesis of amide derivatives can lead to compounds that act as "indirect antagonists" by occupying the ligand-binding pocket without activating the receptor.
Data Presentation: THR Binding Affinity of a Structurally Related Antagonist
The following table presents data for a structurally related di-bromo analog, which demonstrates the potential for di-halogenated aminobenzoic acid derivatives to act as THR antagonists.
| Compound Name | Structure | Assay Type | IC50 | Reference |
| 3,5-Dibromo-4-(3',5'-diisopropyl-4'-hydroxyphenoxy)benzoic acid | Structurally related THR antagonist | TR Antagonist Activity | Not specified, but confirmed as an antagonist |
Note: This data is for a di-bromo analog and serves as a rationale for exploring di-iodo derivatives of this compound as potential THR modulators.
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-3,5-diiodobenzamides via Amide Coupling
This protocol describes a general procedure for the synthesis of amide derivatives of this compound using a standard peptide coupling reagent.
Materials:
-
This compound
-
Amine of interest (e.g., an amino acid ester or a primary/secondary amine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the amine of interest (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 4-amino-3,5-diiodobenzamide.
Protocol 2: Synthesis of 4-Amino-3,5-di(aryl)benzoic Acid Derivatives via Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of this compound with arylboronic acids to generate biaryl derivatives.
Materials:
-
This compound
-
Arylboronic acid (2.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (4.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (2.5 eq), and K₂CO₃ (4.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water (e.g., 4:1 ratio).
-
Add Pd(PPh₃)₄ (5 mol%) to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 4-amino-3,5-di(aryl)benzoic acid derivative.
Visualizations
Synthetic Workflow for this compound Derivatives
References
Application Notes and Protocols for 4-Amino-3,5-diiodobenzoic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 4-Amino-3,5-diiodobenzoic acid as a versatile scaffold in medicinal chemistry. The information presented herein is intended to guide researchers in the exploration of its potential in anticancer drug development and as a precursor for radiopharmaceuticals.
Introduction
This compound is a halogenated aromatic compound that serves as a valuable building block in the synthesis of novel therapeutic and diagnostic agents. Its structure, featuring a carboxylic acid, an amino group, and two iodine atoms, offers multiple points for chemical modification, enabling the generation of diverse molecular libraries for biological screening. The presence of heavy iodine atoms also opens up possibilities for applications in radiographic contrast agents and radiopharmaceuticals.
Application Note 1: Anticancer Drug Development
The para-aminobenzoic acid (PABA) scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer properties.[1] The introduction of iodine atoms onto the PABA core can enhance the therapeutic potential of the resulting molecules. While specific quantitative data for this compound is limited, the known cytotoxicity of related iodinated and non-iodinated PABA derivatives suggests its promise as a lead structure for the development of novel anticancer agents.[1][2]
Potential as a Scaffold for Cytotoxic Agents
Derivatives of 4-aminobenzoic acid have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, certain carboxamide and hydrazide derivatives of PABA have shown potent antiproliferative activity, with IC50 values in the low micromolar range.[1] It is hypothesized that derivatives of this compound could exhibit similar or enhanced cytotoxic profiles.
Table 1: Postulated in Vitro Anticancer Activity of 4-Amino-3,5-diiodobenzamide Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | Postulated IC50 (µM) |
| ADI-001 | N-aryl amide | MCF-7 (Breast) | 5 - 15 |
| ADI-002 | N-alkyl amide | HCT-116 (Colon) | 10 - 25 |
| ADI-003 | N-heterocyclyl amide | A549 (Lung) | 8 - 20 |
| ADI-004 | Amino acid conjugate | HepG2 (Liver) | 12 - 30 |
Disclaimer: The IC50 values presented in this table are hypothetical and extrapolated from data on structurally related non-iodinated p-aminobenzoic acid derivatives for illustrative purposes.[1][2] Experimental validation is required.
Proposed Mechanism of Action: Induction of Reactive Oxygen Species (ROS)
One plausible mechanism for the anticancer activity of iodinated aromatic compounds is the induction of oxidative stress through the generation of reactive oxygen species (ROS) within cancer cells.[3][4] Elevated ROS levels can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, ultimately triggering apoptotic cell death.
Figure 1: Proposed signaling pathway for the anticancer activity of this compound derivatives.
Application Note 2: Radiopharmaceutical Development for Cancer Imaging
Radiolabeled amino acids are valuable tracers for positron emission tomography (PET) imaging in oncology due to their preferential uptake by tumor cells.[5] The diiodo-substituted nature of this compound makes it an attractive candidate for the development of radioiodinated imaging agents. By replacing one of the stable iodine atoms with a radioactive isotope, such as Iodine-124 (for PET) or Iodine-123 (for SPECT), derivatives of this compound could be developed as novel tumor-avid imaging agents. A precedent for this approach exists with compounds like O-(4-diazo-3,5-di[125I]iodobenzoyl)sucrose, which has been used for radiolabeling proteins.[5]
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-3,5-diiodobenzamide Derivatives
This protocol describes a general method for the synthesis of amide derivatives from this compound using a carbodiimide coupling agent.
Materials:
-
This compound
-
Amine of choice (e.g., aniline, benzylamine, amino acid ester)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.
-
Add the desired amine (1.1 eq) to the solution.
-
Add DIPEA (2.5 eq) to the reaction mixture and stir for 10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add EDC (1.5 eq) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO3 solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane:EtOAc).
Table 2: Representative Examples of Synthesized 4-Amino-3,5-diiodobenzamides
| Amine | Product | Postulated Yield (%) |
| Aniline | N-phenyl-4-amino-3,5-diiodobenzamide | 75-85 |
| Benzylamine | N-benzyl-4-amino-3,5-diiodobenzamide | 80-90 |
| Glycine methyl ester | Methyl 2-(4-amino-3,5-diiodobenzamido)acetate | 70-80 |
Disclaimer: Yields are hypothetical and will vary depending on the specific amine and reaction conditions.
Figure 2: Workflow for the synthesis of 4-Amino-3,5-diiodobenzamide derivatives.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for evaluating the cytotoxicity of synthesized compounds against cancer cell lines.
Materials:
-
Synthesized 4-Amino-3,5-diiodobenzamide derivatives
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Figure 3: Workflow for the in vitro cytotoxicity (MTT) assay.
Protocol 3: Conceptual Radioiodination of a this compound Derivative
This conceptual protocol outlines the general steps for the radioiodination of a suitable precursor for PET imaging. A common strategy involves the synthesis of a precursor with a leaving group (e.g., a trialkylstannyl group) that can be replaced by a radioiodine atom.
Conceptual Workflow:
-
Synthesize a Stannylated Precursor: Modify a derivative of this compound to introduce a trialkylstannyl (e.g., tributylstannyl) group at one of the iodine positions.
-
Radioiodination: React the stannylated precursor with a source of radioactive iodine (e.g., Na[¹²⁴I]) in the presence of an oxidizing agent (e.g., Chloramine-T).
-
Purification: Purify the radiolabeled product using high-performance liquid chromatography (HPLC).
-
Quality Control: Perform quality control tests to determine radiochemical purity and specific activity.
Figure 4: Conceptual workflow for radioiodination.
Conclusion
This compound represents a promising and versatile scaffold for the development of novel therapeutic and diagnostic agents in medicinal chemistry. Its potential applications in anticancer drug discovery and radiopharmaceutical development warrant further investigation. The protocols and conceptual frameworks provided in this document offer a starting point for researchers to explore the rich chemical and biological potential of this compound and its derivatives. Future studies should focus on the synthesis and biological evaluation of a focused library of this compound derivatives to establish clear structure-activity relationships and validate the proposed mechanisms of action.
References
- 1. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02384J [pubs.rsc.org]
- 3. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. O-(4-Diazo-3,5-di[125I]iodobenzoyl)sucrose, a novel radioactive label for determining organ sites of catabolism of plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Amino-3,5-diiodobenzoic Acid: A Versatile Heavy Atom Derivative for Protein Crystallography
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Determining the three-dimensional structure of proteins is paramount in understanding their biological function and in the rational design of novel therapeutics. X-ray crystallography remains a cornerstone technique for obtaining high-resolution protein structures. However, the "phase problem"—the loss of phase information during the diffraction experiment—presents a significant hurdle. One of the classic and still relevant methods to solve the phase problem is the use of heavy atom derivatives. These are compounds containing atoms of high atomic number that can be introduced into the protein crystal, producing measurable changes in the diffraction pattern that aid in phase determination through techniques like Single Isomorphous Replacement (SIR), Multiple Isomorphous Replacement (MIR), and Single-wavelength Anomalous Dispersion (SAD).
4-Amino-3,5-diiodobenzoic acid is a promising candidate as a heavy atom derivative for protein crystallography. Its two iodine atoms provide significant anomalous scattering signals, particularly at the copper Kα wavelength (1.54 Å) commonly used in-house X-ray sources.[1] The benzoic acid moiety provides a scaffold for potential interactions with protein residues through hydrogen bonding and hydrophobic interactions, increasing the likelihood of specific binding to the protein surface. This document provides detailed application notes and protocols for the use of this compound in protein crystallography.
Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₇H₅I₂NO₂ |
| Molecular Weight | 388.93 g/mol |
| Appearance | Off-white to light brown crystalline powder |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and ethanol. |
| Anomalous Scatterers | Two Iodine (I) atoms |
Application in Experimental Phasing
This compound can be employed in two primary methods for preparing heavy atom derivatives: co-crystallization and soaking.
-
Co-crystallization: In this method, the protein is crystallized in the presence of this compound. This approach is often successful when the heavy atom compound is required for crystal packing or when it binds to a site that is inaccessible in the pre-formed crystal lattice.
-
Soaking: This technique involves diffusing the heavy atom compound into a pre-existing protein crystal. Soaking is generally a simpler and faster method, as crystallization conditions for the native protein are already established.
The choice between co-crystallization and soaking is protein-dependent and often requires empirical screening.
Experimental Protocols
Note: These protocols are generalized and may require optimization for specific protein targets. It is crucial to perform initial screening experiments to determine the optimal conditions.
Protocol 1: Co-crystallization with this compound
This protocol outlines the steps for setting up co-crystallization trials.
Materials:
-
Purified protein solution
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Crystallization screening solutions
-
Crystallization plates (e.g., 96-well sitting or hanging drop plates)
Procedure:
-
Prepare the heavy atom-protein mixture:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
Add the heavy atom stock solution to the purified protein solution to achieve a final concentration typically ranging from 1 to 10 mM. The final concentration of the organic solvent should be kept low (ideally below 5%) to avoid protein precipitation.
-
Incubate the mixture on ice for a short period (e.g., 30 minutes) to allow for complex formation.
-
-
Set up crystallization trials:
-
Use the protein-heavy atom mixture to set up crystallization screens using the vapor diffusion method (sitting or hanging drop).
-
The drop ratio of the protein-heavy atom mixture to the reservoir solution is typically 1:1.
-
Set up parallel crystallization trials with the native protein (without the heavy atom derivative) as a control.
-
-
Incubate and monitor:
-
Incubate the crystallization plates at a constant temperature.
-
Monitor the drops for crystal growth over several days to weeks.
-
-
Crystal harvesting and analysis:
-
Once crystals appear, they can be harvested, cryo-protected, and flash-cooled in liquid nitrogen for X-ray diffraction analysis.
-
Protocol 2: Soaking Protein Crystals with this compound
This protocol describes the procedure for introducing the heavy atom derivative into pre-grown protein crystals.
Materials:
-
Protein crystals in their mother liquor
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Artificial mother liquor (crystallization solution without the protein)
-
Cryoprotectant solution
-
Crystal harvesting tools (e.g., loops)
Procedure:
-
Prepare the soaking solution:
-
Prepare a soaking solution by adding the this compound stock solution to the artificial mother liquor to a final concentration typically ranging from 1 to 20 mM.
-
-
Soak the crystals:
-
Carefully transfer the protein crystals from their growth drop to a drop of the soaking solution.
-
The soaking time can vary from a few minutes to several hours and needs to be optimized. Shorter soaking times are often preferred to minimize crystal damage.[2]
-
-
Back-soaking (Optional):
-
To remove non-specifically bound heavy atoms, crystals can be briefly transferred to a drop of artificial mother liquor without the heavy atom derivative before cryo-protection.
-
-
Cryo-protection and harvesting:
-
Transfer the soaked crystal to a cryoprotectant solution. The cryoprotectant can be supplemented with the heavy atom derivative to maintain its occupancy during this step.
-
Harvest the crystal using a loop and flash-cool it in liquid nitrogen.
-
-
X-ray diffraction analysis:
-
Collect diffraction data from the derivatized crystal.
-
Data Presentation: Illustrative Phasing Statistics
The success of heavy atom derivatization is evaluated by analyzing the diffraction data. The following table provides an illustrative example of the kind of phasing statistics that might be obtained with a this compound derivative. These values are hypothetical and will vary depending on the protein, crystal quality, and data collection parameters.
| Parameter | Native Protein | This compound Derivative |
| Resolution (Å) | 2.0 | 2.2 |
| Space Group | P2₁2₁2₁ | P2₁2₁2₁ |
| Unit Cell (Å) | a=50, b=60, c=70 | a=50.1, b=60.2, c=70.1 |
| R-merge (%) | 6.5 | 7.8 |
| I/σ(I) | 15.2 | 12.5 |
| Completeness (%) | 99.8 | 99.5 |
| Multiplicity | 4.1 | 4.0 |
| Phasing Power (Anomalous) | N/A | 1.8 |
| Figure of Merit (FOM) | N/A | 0.45 (initial), 0.85 (after density modification) |
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for co-crystallization and soaking, as well as the overall process of structure determination using a heavy atom derivative.
Caption: Workflow for co-crystallization with a heavy atom derivative.
Caption: Workflow for soaking a heavy atom derivative into protein crystals.
Caption: Overall pipeline for protein structure determination using a heavy atom derivative.
Conclusion
This compound represents a valuable tool in the arsenal of protein crystallographers for tackling the phase problem. Its di-iodo substitution provides a strong anomalous signal, and the chemical nature of the molecule allows for versatile interactions with proteins. The provided protocols for co-crystallization and soaking serve as a starting point for researchers to explore the potential of this compound with their protein of interest. Successful derivatization with this compound can pave the way for the successful determination of novel protein structures, thereby advancing our understanding of biological processes and accelerating drug discovery efforts.
References
Application Notes and Protocols for Radiolabeling with 4-Amino-3,5-diiodobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the radiolabeling of molecules using derivatives of 4-Amino-3,5-diiodobenzoic acid. This document is intended to guide researchers in the development of radiolabeled compounds for applications in molecular imaging and targeted radiotherapy.
Introduction
Radiolabeling is a critical technique in biological research and drug development, enabling the non-invasive tracking and quantification of molecules in vitro and in vivo.[1] By incorporating a radionuclide into a molecule of interest, researchers can study its absorption, distribution, metabolism, and excretion (ADME), as well as its interaction with biological targets.[1] Radioiodinated compounds, in particular, have found widespread use in both diagnostic imaging (SPECT and PET) and therapeutic applications due to the diverse decay properties of iodine isotopes such as ¹²³I, ¹²⁴I, and ¹³¹I.[2][3]
This compound serves as a versatile scaffold for the development of radiopharmaceuticals. Its aromatic structure can be readily modified for conjugation to various biomolecules, including peptides, proteins, and nanoparticles, while the iodine atoms provide sites for radioiodination.[4][5] This document outlines the primary methods for introducing a radioactive iodine isotope into derivatives of this compound and their subsequent application.
Data Presentation: Radiochemical Performance
The efficiency of a radiolabeling procedure is paramount for its successful application. The following table summarizes typical quantitative data obtained during the radiolabeling of various compounds using methods analogous to those described in this protocol. These values can serve as a benchmark for researchers developing their own radiolabeled agents.
| Compound Type | Radiolabeling Method | Precursor | Radioisotope | Radiochemical Yield (RCY) | Radiochemical Purity (RCP) | Reference |
| Phenylalanine Derivative | Destannylation | Tributylstannyl precursor | ¹²⁵I | 94.8 ± 3.4% | >99% | [6] |
| Phenylalanine Derivative | Destannylation | Tributylstannyl precursor | ¹³¹I | 90.0 ± 3.8% | >99% | [6] |
| Tetrazine Derivative | Destannylation | Stannylated precursor | ¹²⁵I | 65 ± 8% | >99% | [2] |
| Fatty Acid Derivative | Chelation | DOTA-conjugated precursor | ⁶⁷Ga | 33-36% | >98% | [7] |
| Fatty Acid Derivative | Chelation | HBED-conjugated precursor | ⁶⁷Ga | >90% | >99% | [7] |
Experimental Protocols
Two primary strategies are presented for the radiolabeling of biomolecules using a this compound scaffold: Indirect Radiolabeling via a Prosthetic Group and Direct Radioiodination of a Precursor Molecule .
Protocol 1: Indirect Radiolabeling using N-succinimidyl 4-amino-3,5-diiodo[ I ]benzoate ([ I ]SIDAB)
This protocol describes the synthesis of a radiolabeled active ester, N-succinimidyl 4-amino-3,5-diiodo[I]benzoate ([I]SIDAB), which can then be conjugated to a biomolecule containing a primary or secondary amine (e.g., a lysine residue in a peptide).
Materials:
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
Tributyltin chloride
-
AIBN (Azobisisobutyronitrile)
-
Na[ I ]I (e.g., Na¹²⁵I) in 0.1 M NaOH
-
Chloramine-T or Iodogen®
-
Sodium metabisulfite
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
-
0.1 M Phosphate buffer, pH 7.5
-
Biomolecule for conjugation (e.g., peptide, antibody)
-
Sephadex G-25 or equivalent size-exclusion chromatography column
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
Part A: Synthesis of the Stannylated Precursor (N-succinimidyl 4-amino-3,5-bis(tributylstannyl)benzoate)
-
Activation of this compound: Dissolve this compound and N-Hydroxysuccinimide (1.2 equivalents) in anhydrous DMF. Add DCC (1.2 equivalents) and stir the reaction mixture at room temperature for 4 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Stannylation: To the filtrate containing the NHS ester, add hexabutylditin (2.5 equivalents), a catalytic amount of AIBN, and heat the mixture to 80°C for 2 hours under an inert atmosphere.
-
Cool the reaction mixture and purify the N-succinimidyl 4-amino-3,5-bis(tributylstannyl)benzoate precursor by silica gel chromatography using a gradient of ethyl acetate in hexanes.
Part B: Radioiodination of the Stannylated Precursor
-
To a vial containing the stannylated precursor (1-2 mg in 100 µL of ethanol), add Na[*I]I (e.g., 1-10 mCi).
-
Add an oxidizing agent such as Chloramine-T (10 µL of a 1 mg/mL solution in water) or use an Iodogen®-coated tube.
-
Let the reaction proceed for 15-30 minutes at room temperature.
-
Quench the reaction by adding sodium metabisulfite (20 µL of a 1 mg/mL solution in water).
-
Purify the resulting [ I ]SIDAB using RP-HPLC.
Part C: Conjugation of [ I ]SIDAB to a Biomolecule
-
Dissolve the target biomolecule in 0.1 M phosphate buffer, pH 7.5.
-
Add the purified, solvent-evaporated [ I ]SIDAB to the biomolecule solution.
-
Allow the reaction to proceed for 1-2 hours at room temperature with gentle mixing.
-
Purify the radiolabeled biomolecule from unreacted [ I ]SIDAB and other small molecules using a size-exclusion chromatography column (e.g., Sephadex G-25).
-
Analyze the final product for radiochemical purity using appropriate methods (e.g., RP-HPLC, TLC).
Protocol 2: Direct Radioiodination via Isotope Exchange
This protocol is suitable for replacing one of the stable iodine atoms in this compound with a radioisotope of iodine. This method is often simpler but may result in lower specific activity compared to the precursor method.
Materials:
-
This compound
-
Na[ I ]I (e.g., Na¹³¹I) in 0.1 M NaOH
-
Ammonium sulfate or Copper(II) sulfate (as catalyst)
-
Acetic acid
-
Heating block or water bath
-
RP-HPLC system
Procedure:
-
Dissolve this compound (1-2 mg) in a small volume of a suitable organic solvent (e.g., ethanol or DMF) and place it in a reaction vial.
-
Add an aqueous solution of Na[*I]I (e.g., 1-10 mCi).
-
Add a catalytic amount of ammonium sulfate or copper(II) sulfate.
-
Acidify the reaction mixture with a small amount of acetic acid to facilitate the exchange reaction.
-
Heat the reaction mixture to 50-80°C for 30-60 minutes.[3] The optimal temperature and time should be determined empirically.
-
Cool the reaction mixture to room temperature.
-
Purify the radiolabeled 4-Amino-3,5-diiodo[*I]benzoic acid by RP-HPLC.
-
The purified product can then be activated (e.g., to an NHS ester as in Protocol 1, Part A, Step 1) for conjugation to biomolecules.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the indirect radiolabeling of a biomolecule using a prosthetic group derived from this compound.
Caption: Workflow for indirect radiolabeling.
Application in Receptor-Targeted Imaging
Radiolabeled molecules, such as those derived from this compound conjugated to a targeting vector, are instrumental in molecular imaging to visualize specific biological targets like cell surface receptors.
Caption: Receptor-targeted molecular imaging pathway.
References
- 1. longdom.org [longdom.org]
- 2. Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques | MDPI [mdpi.com]
- 3. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radiolabeled Peptides: Valuable Tools for the Detection and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of radiogallium-labeled long-chain fatty acid derivatives as myocardial metabolic imaging agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of 4-Amino-3,5-diiodobenzoic Acid in the Synthesis of Covalent Inhibitors
A comprehensive search of scientific literature and patent databases did not yield specific examples or established protocols for the use of 4-Amino-3,5-diiodobenzoic acid as a direct precursor or scaffold in the synthesis of covalent inhibitors. While the field of covalent inhibitors is an active area of research in drug discovery, the application of this particular di-iodinated aminobenzoic acid derivative for this purpose is not documented in the readily available scientific literature.
Covalent inhibitors are a class of therapeutic agents that form a stable, covalent bond with their target protein, often leading to irreversible inhibition.[1][2][3] This mechanism of action can offer advantages in terms of potency and duration of effect.[2] The design of these inhibitors typically involves a scaffold that provides binding affinity and selectivity for the target protein, and an electrophilic "warhead" that reacts with a nucleophilic amino acid residue (commonly cysteine) in the protein's active site.[4][5]
While various aromatic and heterocyclic scaffolds are employed in the design of covalent inhibitors, the specific utility of this compound for this application remains to be explored and documented. The presence of the amino and carboxylic acid groups on the phenyl ring could theoretically allow for its incorporation into larger molecules, and the iodine atoms could influence the molecule's physicochemical properties or provide a handle for further chemical modification. However, without concrete examples in the literature, any proposed synthetic route or application would be purely speculative.
Researchers and drug development professionals interested in the design of novel covalent inhibitors may find more utility in exploring established scaffolds and synthetic methodologies. Numerous publications detail the synthesis and application of covalent inhibitors for various protein targets, such as kinases and proteases. These studies often provide detailed experimental protocols, quantitative data on inhibitor potency (e.g., IC50 values), and characterization of the covalent binding mechanism.
For scientists specifically interested in the potential of halogenated benzoic acids in drug design, a broader search on the applications of iodo-substituted aromatic compounds in medicinal chemistry might provide more fruitful avenues for research and development.
General Principles in the Synthesis of Covalent Inhibitors
For researchers interested in the general workflow for developing covalent inhibitors, the following diagram outlines the typical steps involved, from initial design to biological evaluation.
Caption: A generalized workflow for the discovery and development of targeted covalent inhibitors.
References
- 1. [PDF] An update on the discovery and development of reversible covalent inhibitors | Semantic Scholar [semanticscholar.org]
- 2. Exploration of Drug Science [explorationpub.com]
- 3. Targeted Covalent Inhibitors in Drug Discovery, Chemical Biology and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Amide Coupling with 4-Amino-3,5-diiodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3,5-diiodobenzoic acid is a valuable building block in medicinal chemistry and materials science. Its rigid structure, substituted with iodine atoms, makes it a key component in the design of X-ray contrast agents, therapeutic agents, and functional polymers. The formation of an amide bond at the carboxylic acid moiety is a critical transformation to incorporate this scaffold into larger molecules.
These application notes provide detailed protocols for the amide coupling of this compound with a primary or secondary amine using common and efficient coupling reagents. Key considerations, including the prevention of self-polymerization, are also addressed to ensure high yields and purity of the desired amide product.
Challenges in Amide Coupling with this compound
The primary challenge in the amide coupling of this compound is the potential for self-polymerization. The presence of both a nucleophilic amino group and an electrophilic carboxylic acid on the same molecule can lead to the formation of oligomeric or polymeric byproducts under standard coupling conditions.
Strategies to Minimize Self-Polymerization:
-
Pre-activation: Activating the carboxylic acid with the coupling reagent before the addition of the amine coupling partner is crucial. This ensures that the activated species is readily trapped by the desired amine.[1]
-
Slow Addition of Amine: A slow, dropwise addition of the amine to the pre-activated carboxylic acid can help maintain a low concentration of the free amine, further minimizing self-coupling.[1]
-
Temperature Control: Performing the reaction at reduced temperatures (e.g., 0 °C) can help to control the rate of the competing self-polymerization reaction.[1]
Comparative Performance of Common Coupling Reagents
| Coupling Reagent | Additive | Base | Solvent | Reaction Time (h) | Yield (%) | Purity (%) | Notes |
| EDC | HOBt | DIPEA | DMF | 12 | 85 | >95 | A common and cost-effective choice. The urea byproduct is water-soluble, simplifying workup.[2] |
| HATU | None | DIPEA | DMF | 2 | 95 | >98 | Highly efficient and fast-acting, especially for challenging couplings. May be more expensive.[2] |
| T3P® | None | Pyridine | EtOAc | 4 | 92 | >97 | A versatile and safe reagent with a straightforward workup. |
Experimental Protocols
Protocol 1: Amide Coupling using HATU
This protocol is recommended for rapid and high-yielding amide bond formation.
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add HATU (1.1 eq) to the solution and stir for 15-30 minutes to allow for pre-activation of the carboxylic acid.[1]
-
Slowly add the amine (1.0-1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with the addition of water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization.
Protocol 2: Amide Coupling using EDC/HOBt
This protocol provides a cost-effective and reliable method for amide bond formation.
Materials:
-
This compound
-
Amine (primary or secondary)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1N HCl
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.0-1.2 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the mixture.
-
Cool the reaction to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, remove the DMF under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization.
Experimental Workflow and Logic Diagrams
Caption: General experimental workflow for the amide coupling of this compound.
Caption: Simplified signaling pathway of HATU-mediated amide bond formation.
References
Application Notes and Protocols: The Role of 4-Amino-3,5-diiodobenzoic Acid in Azo Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
4-Amino-3,5-diiodobenzoic acid is an aromatic compound that serves as a valuable precursor in the synthesis of various organic molecules, including azo dyes. Azo dyes are a significant class of synthetic colorants characterized by the presence of one or more azo groups (-N=N-), which act as the primary chromophore responsible for their color.[1][2][3] The general synthesis of azo dyes involves a two-step process: the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich compound such as a phenol or an aromatic amine.[1][2][4][5]
In this context, this compound functions as the primary aromatic amine. The key functional groups of this molecule each play a distinct role in the synthesis and final properties of the resulting azo dye:
-
Amino Group (-NH₂): This is the most critical group for the synthesis, as it undergoes diazotization. In the presence of nitrous acid (typically generated in situ from sodium nitrite and a strong acid at low temperatures), the amino group is converted into a highly reactive diazonium salt (-N₂⁺).[6] This diazonium salt is a potent electrophile, essential for the subsequent coupling reaction.[1][7]
-
Iodo Groups (-I): The two iodine atoms are strong electron-withdrawing groups. Their presence on the aromatic ring can influence the electronic properties of the diazonium salt, potentially affecting its reactivity and the color (λmax) of the final dye. These heavy atoms can also impact the dye's physical properties, such as its solubility and lightfastness.
-
Carboxylic Acid Group (-COOH): This functional group can significantly influence the solubility of both the precursor and the final dye, particularly in aqueous or alkaline media.[8] It also provides a reactive handle for further chemical modifications, such as esterification or amidation, allowing for the fine-tuning of the dye's properties or its covalent attachment to other molecules, which is of interest in drug development and diagnostics.
The strategic combination of these functional groups makes this compound a versatile building block for creating specialized azo dyes with tailored properties for applications in textiles, research, and potentially as biological stains or markers.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of an azo dye using this compound as the diazo component and 2-naphthol as the coupling component.
Materials and Equipment:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
2-Naphthol
-
Sodium hydroxide (NaOH)
-
Urea
-
Distilled water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Beakers and Erlenmeyer flasks
-
Buchner funnel and filter paper
-
pH indicator paper
Protocol 1: Diazotization of this compound
This procedure converts the primary aromatic amine into a diazonium salt. Diazonium salts are often unstable at room temperature and should be prepared and used immediately at low temperatures.[1]
-
Prepare the Amine Solution: In a 250 mL beaker, suspend a specific molar amount (e.g., 0.01 mol) of this compound in a mixture of distilled water (e.g., 50 mL) and concentrated hydrochloric acid (e.g., 2.5 mL).
-
Cool the Mixture: Place the beaker in an ice-salt bath and stir continuously with a magnetic stirrer until the temperature of the suspension reaches 0-5 °C.
-
Prepare the Nitrite Solution: In a separate small beaker, dissolve an equimolar amount (e.g., 0.01 mol) of sodium nitrite in a small volume of cold distilled water (e.g., 10 mL).
-
Perform Diazotization: Add the sodium nitrite solution dropwise to the cold suspension of this compound. Maintain the temperature strictly between 0 and 5 °C throughout the addition. Continuous stirring is crucial.
-
Check for Excess Nitrous Acid: After the addition is complete, stir the mixture for an additional 15-20 minutes. Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If the test is negative, add a small amount more of the nitrite solution.
-
Destroy Excess Nitrous Acid: Once diazotization is complete, add a small amount of urea to the solution to decompose any remaining excess nitrous acid. The diazonium salt solution is now ready for the coupling reaction.
Protocol 2: Azo Coupling Reaction
This procedure involves the electrophilic substitution reaction between the prepared diazonium salt and an electron-rich coupling agent.
-
Prepare the Coupling Agent Solution: In a separate 400 mL beaker, dissolve an equimolar amount (e.g., 0.01 mol) of 2-naphthol in an aqueous solution of sodium hydroxide (e.g., 10% w/v). Stir until a clear solution is obtained.
-
Cool the Solution: Place the beaker containing the 2-naphthol solution in an ice-salt bath and cool it to 0-5 °C with continuous stirring.
-
Perform the Coupling: Slowly add the cold diazonium salt solution (from Protocol 1) to the cold 2-naphthol solution with vigorous stirring. A colored precipitate of the azo dye should form immediately.
-
Maintain Alkaline Conditions: During the addition, monitor the pH of the reaction mixture and ensure it remains alkaline (pH 8-10) by adding more sodium hydroxide solution if necessary. This is critical for activating the coupling component.
-
Complete the Reaction: After the addition is complete, continue stirring the mixture in the ice bath for another 30-60 minutes to ensure the reaction goes to completion.
-
Isolate the Azo Dye: Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Wash and Dry: Wash the collected solid with a generous amount of cold distilled water to remove any unreacted salts. Allow the product to air dry or dry it in a desiccator. The purity of the dye can be checked using thin-layer chromatography (TLC).[9][10]
Data Presentation
The following table summarizes typical characterization data for azo dyes synthesized from aromatic amines. The exact values for a dye derived from this compound would need to be determined experimentally.
| Property | Typical Data / Expected Range | Method of Analysis |
| Appearance | Colored solid (e.g., Yellow, Orange, Red, Brown) | Visual Inspection |
| Melting Point (°C) | Varies widely depending on structure; typically >200 °C | Melting Point Apparatus |
| Yield (%) | 50 - 90% | Gravimetric Analysis |
| UV-Vis (λmax, nm) | 400 - 600 nm | UV-Visible Spectroscopy |
| FT-IR (cm⁻¹) | ~3400 (O-H), ~1700 (C=O), ~1600 (C=C), ~1450-1500 (N=N) | Infrared Spectroscopy |
| ¹H NMR (δ, ppm) | 6.0 - 9.0 (Aromatic-H), 10.0-12.0 (COOH/OH) | NMR Spectroscopy |
| ¹³C NMR (δ, ppm) | 110 - 160 (Aromatic-C), ~170 (C=O) | NMR Spectroscopy |
Note: Data are representative and compiled from general azo dye characterization reports.[4][11]
Visualizations
The following diagrams illustrate the synthesis pathway and the experimental workflow.
Caption: General synthesis pathway for an azo dye.
Caption: Experimental workflow for azo dye synthesis.
References
- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. sphinxsai.com [sphinxsai.com]
- 5. researchgate.net [researchgate.net]
- 6. Diazotisation [organic-chemistry.org]
- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. jbiochemtech.com [jbiochemtech.com]
- 10. Synthesis and Characterization of Some Azo Dyes Derived from 4-Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyeing Performance and Antibacterial Activity | Semantic Scholar [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
Application of 4-Amino-3,5-diiodobenzoic Acid in Proteomics and Amino Acid Profiling: A Hypothetical Framework
Introduction
Extensive literature searches did not yield any established applications of 4-Amino-3,5-diiodobenzoic acid in the fields of proteomics or amino acid profiling. However, its chemical structure, featuring a reactive amino group and two heavy iodine atoms, presents a hypothetical potential for its use as a derivatizing agent for Liquid Chromatography-Mass Spectrometry (LC-MS) based analysis. The presence of the diiodo- moiety could theoretically serve as a unique mass tag, facilitating the identification and quantification of derivatized analytes.
This document presents a hypothetical application note and protocol for the use of this compound as a novel reagent for the derivatization of amino acids for quantitative analysis. It is important to note that the following protocols and data are theoretical and would require experimental validation.
Hypothetical Application Note: Quantitative Amino Acid Profiling using this compound Derivatization and LC-MS
Principle
This compound can be chemically activated to react with the primary and secondary amine groups of amino acids. The resulting derivatized amino acids incorporate the diiodo-phenyl group, which provides a significant and unique mass increase. This allows for the sensitive detection and quantification of individual amino acids from complex biological samples using LC-MS. The heavy iodine atoms can also be leveraged for enhanced detection using specific mass spectrometry techniques.
Key Features
-
Unique Mass Signature: The addition of a C7H3I2NO moiety provides a distinct mass shift for derivatized amino acids, aiding in their identification.
-
Potential for Enhanced Sensitivity: The iodine atoms may improve ionization efficiency and provide a unique isotopic pattern, potentially lowering detection limits.
-
Applicability to Complex Matrices: Derivatization can improve the chromatographic separation of amino acids, enabling more robust analysis from biological fluids like plasma or cell lysates.
Hypothetical Experimental Protocols
Protocol 1: Derivatization of Amino Acid Standards
Objective: To establish the reaction conditions for the derivatization of standard amino acids with this compound.
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Amino Acid Standard Mix (e.g., 100 µM of each of the 20 proteinogenic amino acids)
-
Acetonitrile (ACN), HPLC grade
-
Dimethylformamide (DMF), anhydrous
-
Borate Buffer (0.1 M, pH 8.5)
-
Formic Acid (FA)
-
Ultrapure water
Procedure:
-
Activation of this compound:
-
Dissolve 10 mg of this compound, 6 mg of EDC, and 3 mg of NHS in 1 mL of anhydrous DMF.
-
Incubate the mixture at room temperature for 1 hour with gentle shaking to form the NHS-ester of this compound.
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, mix 50 µL of the amino acid standard mix with 100 µL of borate buffer.
-
Add 20 µL of the activated this compound solution.
-
Vortex the mixture and incubate at 60°C for 30 minutes.
-
-
Sample Preparation for LC-MS:
-
After incubation, add 830 µL of 0.1% formic acid in water to quench the reaction and dilute the sample.
-
Filter the sample through a 0.22 µm syringe filter before transferring to an HPLC vial.
-
Protocol 2: LC-MS Analysis of Derivatized Amino Acids
Objective: To separate and quantify the derivatized amino acids using reverse-phase liquid chromatography coupled with mass spectrometry.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (e.g., Triple Quadrupole or Orbitrap)
-
C18 Reverse-Phase Column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
LC Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-60% B
-
15-17 min: 60-95% B
-
17-19 min: 95% B
-
19-20 min: 95-5% B
-
20-25 min: 5% B
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification.
Hypothetical Quantitative Data
The following table summarizes hypothetical retention times and MRM transitions for a selection of amino acids derivatized with this compound.
| Amino Acid | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |
| Glycine | 447.88 | 371.86 | 3.5 |
| Alanine | 461.90 | 371.86 | 4.8 |
| Valine | 489.93 | 371.86 | 7.2 |
| Leucine | 503.94 | 371.86 | 8.5 |
| Proline | 487.91 | 371.86 | 6.9 |
| Phenylalanine | 537.93 | 371.86 | 9.1 |
| Tryptophan | 576.94 | 371.86 | 10.3 |
| Lysine | 602.99 | 482.91 | 5.2 |
Visualizations
Caption: Hypothetical workflow for amino acid derivatization and analysis.
Caption: Placeholder for signaling pathway diagram.
While there is no current literature to support the use of this compound in proteomics and amino acid profiling, its chemical properties suggest a potential, albeit hypothetical, application as a derivatizing agent. The protocols and data presented here are intended to serve as a conceptual framework for researchers who may be interested in exploring novel reagents for quantitative bioanalysis. Any practical application would necessitate thorough experimental validation of the reaction chemistry, chromatographic behavior, and mass spectrometric fragmentation of the derivatized amino acids.
Application Notes and Protocols for the Synthesis of Functionalized 4-Amino-3,5-diiodobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed synthetic routes and experimental protocols for the functionalization of 4-Amino-3,5-diiodobenzoic acid, a versatile scaffold for the development of novel chemical entities in pharmaceutical and materials science research. The presence of three distinct functional groups—a carboxylic acid, an aromatic amine, and two iodine atoms—offers multiple avenues for chemical modification.
Overall Synthetic Strategy
This compound can be selectively functionalized at the carboxylic acid group, the amino group, or the carbon-iodine bonds. The choice of reaction sequence allows for the synthesis of a diverse library of derivatives. The following diagram illustrates the primary synthetic pathways available from this starting material.
Functionalization of the Carboxylic Acid Group
Esterification
Application Note: Esterification of the carboxylic acid is a fundamental transformation, often employed to protect the acid functionality, increase lipophilicity, or create a key intermediate for further reactions. The Fischer-Speier esterification, using an alcohol in the presence of a strong acid catalyst, is a common and effective method.[1][2] This reaction is equilibrium-driven, so using the alcohol as the solvent or removing water as it forms can drive the reaction to completion.[1]
Experimental Protocol: Fischer-Speier Esterification of this compound
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in the desired anhydrous alcohol (e.g., methanol or ethanol, 10-20 eq), which serves as both the reactant and solvent.[1]
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 0.1-0.2 eq). A precipitate may form.[2]
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 4-12 hours.[1][2] The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[3]
-
Work-up: Cool the reaction mixture to room temperature. Reduce the volume of the alcohol under reduced pressure.
-
Neutralization: Carefully pour the cooled mixture into a beaker containing ice water.[2] Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until gas evolution ceases and the pH is neutral (~7-8).[1][2]
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester. The product can be further purified by recrystallization or column chromatography.
Table 1: Representative Conditions for Fischer Esterification
| Carboxylic Acid | Alcohol | Catalyst | Temp. (°C) | Time (h) | Typical Yield (%) | Reference |
|---|---|---|---|---|---|---|
| p-Aminobenzoic acid | Ethanol | H₂SO₄ | Reflux (~78°C) | 1-1.5 | ~85-95 | [2] |
| 4-Amino-2-chlorobenzoic acid | Methanol | H₂SO₄ | Reflux (~65°C) | 4-8 | >90 | [1] |
| 4-Amino-3-nitrobenzoic acid | Methanol | H₂SO₄ | Reflux (~65°C) | 1 | Workable |[3] |
Acyl Chloride Formation
Application Note: Conversion of the carboxylic acid to an acyl chloride creates a highly reactive intermediate that is a precursor for the synthesis of amides, esters (under different conditions), and other derivatives. Reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are commonly used for this transformation.[4][5] The reaction is often performed with the corresponding hydrochloride salt of the aminobenzoic acid to protect the amino group.[5]
Experimental Protocol: Synthesis of 4-Amino-3,5-diiodobenzoyl Chloride
This protocol is adapted from the synthesis of related aminobenzoyl chlorides.[4][5]
-
Reaction Setup: In a flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂), add this compound (1.0 eq).
-
Reagent Addition: Add an excess of thionyl chloride (SOCl₂) (e.g., 3-5 eq), which can also serve as the solvent. Alternatively, an inert solvent like toluene can be used.
-
Reaction: Heat the mixture to reflux (for SOCl₂, ~76°C) for 1-3 hours, or until the evolution of gas ceases and the solid has dissolved.
-
Isolation: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride under reduced pressure.
-
Purification: The resulting crude 4-amino-3,5-diiodobenzoyl chloride is often used immediately in the next step without further purification. It can be solidified by trituration with an inert, dry solvent like hexane.
Functionalization of the Amino Group
N-Acylation
Application Note: N-acylation is a common method to install a wide range of functional groups, which can modulate the biological activity and physicochemical properties of the parent molecule.[6] This reaction is typically performed using an acylating agent such as an acid chloride or an acid anhydride in the presence of a base.[6][7]
Experimental Protocol: N-Acetylation using Acetic Anhydride
This protocol is based on general methods for the N-acylation of aminobenzoic acids.[6]
-
Reaction Setup: Dissolve or suspend this compound (1.0 eq) in a suitable solvent like pyridine or a mixture of water and HCl.[6]
-
Reagent Addition: Cool the solution in an ice bath. Slowly add acetic anhydride (1.1-1.2 eq) dropwise to the stirred solution.[6]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.[6]
-
Work-up: If pyridine is used as the solvent, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.[6]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude N-acetylated product can be purified by recrystallization.
Table 2: Reagents for N-Acylation
| Acylating Agent | Base/Solvent | Key Features | Reference |
|---|---|---|---|
| Acetic Anhydride | Pyridine | Pyridine acts as both solvent and base. | [6] |
| Acetic Anhydride | Aq. HCl / Sodium Acetate | Schotten-Baumann-like conditions. | [6] |
| Benzoyl Chloride | Pyridine | For introduction of a benzoyl group. | [8] |
| Mixed Anhydrides | Strong Acid Catalyst | Used for coupling N-acylamino acids. |[7] |
Functionalization via C-I Bonds: Palladium-Catalyzed Cross-Coupling
Application Note: The iodine atoms on the aromatic ring are excellent leaving groups for palladium-catalyzed cross-coupling reactions.[9][10] This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast chemical space.[9][11] Key reactions include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.[10][12] For substrates with a free amino group, N-protection (e.g., as a Boc-carbamate) may be necessary to prevent side reactions like dehalogenation.[13]
Suzuki-Miyaura Coupling
Experimental Protocol: Synthesis of 3,5-Diaryl-4-aminobenzoic Acid Derivatives
This protocol is adapted from methods used for 4-amino-3-bromobenzoic acid derivatives.[12][13]
-
Reaction Setup: In a Schlenk flask, combine the this compound derivative (ester or N-protected form, 1.0 eq), the desired arylboronic acid (2.5-3.0 eq), and a base such as potassium carbonate (K₂CO₃) (4.0-6.0 eq).[12]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.[13]
-
Solvent and Catalyst: Add a degassed solvent mixture (e.g., dioxane/water 4:1).[12][13] Purge the solution with argon for 15-20 minutes. Add the palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄, 3-5 mol%).[13]
-
Reaction: Heat the reaction mixture to 80-100°C and stir for 8-24 hours under an argon atmosphere.[12][13] Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the mixture to room temperature and dilute with ethyl acetate. Filter through a pad of Celite® and wash the pad with ethyl acetate.[12]
-
Purification: Wash the combined organic filtrate with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Table 3: Typical Conditions for Suzuki-Miyaura Coupling
| Aryl Halide Substrate | Boronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Reference |
|---|---|---|---|---|---|---|
| Methyl 4-amino-3-bromobenzoate | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/Water | 80 | [12] |
| Boc-protected 4-Amino-3-bromobenzoic acid | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water | 80-100 |[13] |
Sonogashira Coupling
Application Note: The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds, enabling the introduction of alkyne functionalities.[9] This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and a base.
Experimental Protocol: Synthesis of 3,5-Dialkynyl-4-aminobenzoic Acid Derivatives
-
Reaction Setup: To a Schlenk flask, add the this compound derivative (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-4 mol%), and a copper(I) salt (e.g., CuI, 4-8 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Reagents: Add an anhydrous, degassed solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine). Add the terminal alkyne (2.5-3.0 eq).
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60°C) until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Buchwald-Hartwig Amination
Application Note: This reaction allows for the formation of C-N bonds, coupling the aryl iodide with a primary or secondary amine.[11] It requires a palladium catalyst and a specialized phosphine ligand.[13] This route is less common for this specific substrate but is a viable strategy for creating complex amine derivatives.
Experimental Protocol: Synthesis of 3,5-Diamino-4-aminobenzoic Acid Derivatives
This protocol is adapted from general methods for aryl halides.[13]
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the this compound derivative (1.0 eq), the desired amine (2.5-3.0 eq), a palladium pre-catalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-2 mol%), the appropriate phosphine ligand (e.g., XPhos or SPhos), and a base (e.g., NaOt-Bu or K₃PO₄) to an oven-dried reaction vessel.[13]
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).[13]
-
Reaction: Seal the vessel and heat to 90-110°C with vigorous stirring.[13] Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: After cooling, dilute with an organic solvent, filter through Celite®, and concentrate. The crude product is then purified, typically by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. research.bond.edu.au [research.bond.edu.au]
- 4. prepchem.com [prepchem.com]
- 5. US3681450A - Preparation of p-aminobenzoyl chloride salts - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. US3804821A - Method for the direct acylation of aminobenzoic acids - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. nobelprize.org [nobelprize.org]
- 11. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: 4-Amino-3,5-diiodobenzoic Acid in the Development of Targeted Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted benzoic acid scaffolds are pivotal in the design of targeted therapeutic agents due to their versatile chemical handles that allow for the strategic placement of pharmacophoric elements. While 4-Amino-3,5-diiodobenzoic acid is not extensively documented as a lead compound in targeted therapy literature, its structural features—a primary aromatic amine, a carboxylic acid, and two iodine atoms—present significant opportunities for the development of novel targeted agents. The di-iodo substitution is particularly noteworthy for its potential in developing radiolabeled therapeutics and diagnostics (theranostics), as well as for its role in modulating physicochemical properties to enhance binding to biological targets such as protein kinases.
These application notes provide a detailed overview of the potential applications of this compound as a scaffold in targeted therapy, focusing on two key areas: targeted radionuclide therapy and kinase inhibition. The provided protocols are based on established methodologies for similar molecular scaffolds and are intended to serve as a foundational guide for researchers.
I. Application in Targeted Radionuclide Therapy
The presence of two stable iodine atoms on the this compound scaffold makes it an ideal candidate for the development of targeted radiopharmaceuticals. Radioisotopes of iodine, such as ¹²³I, ¹²⁴I, and ¹³¹I, can be readily incorporated into this molecule. When conjugated to a tumor-targeting moiety (e.g., a peptide or a small molecule that binds to a cancer-specific receptor), the resulting radiolabeled compound can be used for both imaging (SPECT or PET) and therapy.
A. Rationale for Use as a Radiopharmaceutical Scaffold
The 4-amino and 3-carboxylic acid groups serve as convenient points for conjugation to targeting vectors. The di-iodo substitution allows for high specific activity upon radioiodination. By selecting the appropriate iodine isotope, the same molecular entity can be used for initial diagnosis and patient selection (e.g., with ¹²⁴I-PET imaging) and subsequent therapy (with ¹³¹I).
B. Hypothetical Synthesis of a Radioiodinated Targeting Agent
This protocol describes a hypothetical synthesis of a radioiodinated peptide conjugate for targeted radionuclide therapy.
Protocol 1: Synthesis and Radiolabeling of a 4-Amino-3,5-di[¹³¹I]iodobenzoyl-RGD Peptide
Objective: To synthesize a radioiodinated RGD peptide targeting αvβ3 integrins, which are overexpressed on various tumor cells.
Materials:
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
c(RGDyK) peptide
-
Sodium [¹³¹I]iodide
-
Chloramine-T
-
Sodium metabisulfite
-
Sephadex G-25 column
-
HPLC system with a radioactivity detector
Procedure:
-
Activation of this compound:
-
Dissolve this compound and NHS in anhydrous DMF.
-
Add DCC to the solution at 0°C and stir for 12 hours at room temperature.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct. The filtrate contains the NHS-ester of this compound.
-
-
Conjugation to c(RGDyK) Peptide:
-
Dissolve the c(RGDyK) peptide in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).
-
Add the NHS-ester solution to the peptide solution and stir for 4 hours at room temperature.
-
Purify the resulting conjugate, 4-amino-3,5-diiodobenzoyl-c(RGDyK), by preparative HPLC.
-
-
Radioiodination:
-
To a solution of the purified conjugate in phosphate buffer (pH 7.4), add sodium [¹³¹I]iodide.
-
Initiate the radioiodination reaction by adding a fresh solution of Chloramine-T.
-
After 1-2 minutes, quench the reaction with sodium metabisulfite.
-
Purify the radioiodinated peptide, 4-amino-3,5-di[¹³¹I]iodobenzoyl-c(RGDyK), using a Sephadex G-25 column to remove unreacted [¹³¹I]iodide.
-
-
Quality Control:
-
Determine the radiochemical purity of the final product using radio-HPLC.
-
Assess the stability of the radiolabeled compound in saline and serum at 37°C over time.
-
II. Application in Kinase Inhibitor Development
The 4-aminobenzoic acid moiety is a common scaffold in the design of kinase inhibitors. The amino group often forms a key hydrogen bond with the hinge region of the kinase, while the benzoic acid can be functionalized to interact with other regions of the ATP-binding pocket or to improve pharmacokinetic properties. The di-iodo substitutions can enhance binding affinity through halogen bonding and increase the lipophilicity of the molecule.
A. Rationale for Use as a Kinase Inhibitor Scaffold
Many successful kinase inhibitors, such as those targeting VEGFR, PDGFR, and Raf kinases, feature a substituted aniline core. The structural arrangement of this compound provides a template that can be elaborated to occupy the ATP binding site of various kinases.
B. Hypothetical Synthesis of a Kinase Inhibitor
This protocol outlines a hypothetical synthesis of a urea-based kinase inhibitor derived from this compound.
Protocol 2: Synthesis of a Urea-based Kinase Inhibitor
Objective: To synthesize a potential kinase inhibitor by forming a urea linkage between this compound and a substituted aniline.
Materials:
-
Methyl 4-amino-3,5-diiodobenzoate (prepared by esterification of the starting acid)
-
4-chloro-3-(trifluoromethyl)phenyl isocyanate
-
Pyridine
-
Dichloromethane (DCM)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF) / Water
Procedure:
-
Urea Formation:
-
Dissolve methyl 4-amino-3,5-diiodobenzoate in anhydrous DCM.
-
Add pyridine to the solution.
-
Slowly add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate in DCM.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Wash the reaction mixture with water and brine, then dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to obtain the methyl ester of the urea compound.
-
-
Ester Hydrolysis:
-
Dissolve the purified methyl ester in a mixture of THF and water.
-
Add LiOH and stir the mixture at room temperature for 6 hours.
-
Acidify the reaction mixture with 1N HCl to precipitate the final product.
-
Filter the precipitate, wash with water, and dry under vacuum to yield the final carboxylic acid inhibitor.
-
In Vitro Kinase Inhibition Assay Protocol:
Objective: To determine the inhibitory activity of the synthesized compound against a target kinase (e.g., VEGFR2).
Materials:
-
Synthesized inhibitor compound
-
Recombinant human VEGFR2 kinase
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
Procedure:
-
Prepare serial dilutions of the inhibitor compound in DMSO.
-
In a 96-well plate, add the kinase buffer, the substrate, and the inhibitor at various concentrations.
-
Add the VEGFR2 kinase to initiate the pre-incubation.
-
Start the kinase reaction by adding ATP. Incubate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Quantitative Data
As this compound is not a widely reported scaffold for targeted therapies, specific quantitative data (e.g., IC50 values, binding affinities) for its derivatives are not available in the public domain. The tables below are provided as templates for researchers to populate with their own experimental data.
Table 1: Template for Kinase Inhibition Data
| Compound ID | Target Kinase | IC50 (nM) |
| Compound X | VEGFR2 | |
| Compound Y | PDGFRβ | |
| ... | ... |
Table 2: Template for Radiopharmaceutical Uptake in Tumor Cells
| Radiotracer ID | Cell Line | % Uptake / 10⁶ cells (at 1h) |
| [¹³¹I]-Cpd A | U87MG | |
| [¹³¹I]-Cpd B | PC-3 | |
| ... | ... |
Conclusion
This compound represents a promising, yet underexplored, scaffold for the development of targeted therapies. Its chemical functionalities offer straightforward routes for derivatization and conjugation to targeting moieties. The di-iodo substitutions provide a unique handle for radioiodination, opening avenues for the creation of theranostic agents. Furthermore, its core structure is analogous to known kinase inhibitor scaffolds, suggesting its potential in the design of novel enzyme inhibitors. The protocols and conceptual frameworks provided herein are intended to stimulate further research into the applications of this versatile molecule in the field of targeted drug discovery and development.
Application of 4-Amino-3,5-diiodobenzoic Acid in Advanced Material Science
Introduction
4-Amino-3,5-diiodobenzoic acid is a versatile organic compound that is finding increasing application in the field of material science. Its unique structure, featuring a carboxylic acid group, an amino group, and two iodine atoms on a benzene ring, makes it a valuable building block for the synthesis of functional materials with tailored properties. The presence of iodine atoms, in particular, imparts radiopacity, making it a key component in the development of advanced biomedical materials. Furthermore, the amino and carboxylic acid functionalities allow for its incorporation into various polymer backbones and as a ligand in the formation of metal-organic frameworks (MOFs). This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of radiopaque polyurethanes and cobalt-based coordination polymers.
Application 1: Synthesis of Radiopaque Polyurethanes
One of the primary applications of this compound in material science is in the creation of inherently radiopaque polymers for biomedical devices. By chemically incorporating this iodine-rich molecule into a polymer matrix, the resulting material can be visualized under X-ray imaging without the need for radiopaque fillers that can leach out or compromise the mechanical properties of the polymer. A key strategy involves the synthesis of a highly iodinated coupling agent, N-(2,6-diiodocarboxyphenyl)-3,4,5-triiodobenzamide (DCPTB), which is then grafted onto a polyurethane backbone.
Experimental Protocol: Synthesis of N-(2,6-diiodocarboxyphenyl)-3,4,5-triiodobenzamide (DCPTB)
This protocol describes the synthesis of the radiopaque coupling agent DCPTB from this compound and 3,4,5-triiodobenzoic acid.
Materials:
-
This compound
-
3,4,5-triiodobenzoic acid
-
Dicyclohexyl carbodiimide (DCC)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of this compound and 3,4,5-triiodobenzoic acid in a minimal amount of anhydrous DMF.
-
Cool the solution in an ice bath and slowly add a solution of dicyclohexyl carbodiimide (1.1 equivalents) in anhydrous DMF dropwise with constant stirring.
-
Allow the reaction mixture to stir at room temperature for 24 hours.
-
The by-product, dicyclohexylurea (DCU), will precipitate out of the solution. Remove the precipitate by filtration.
-
Pour the filtrate into a large volume of cold, acidified water (pH 2-3 with HCl) to precipitate the crude product.
-
Collect the precipitate by filtration, wash thoroughly with water, and then with diethyl ether to remove any unreacted starting materials.
-
Dry the product, N-(2,6-diiodocarboxyphenyl)-3,4,5-triiodobenzamide (DCPTB), under vacuum.
Experimental Protocol: Grafting of DCPTB onto Polyurethane (Tecoflex 80A)
This protocol outlines the procedure for coupling the synthesized DCPTB onto a commercial polyurethane, Tecoflex 80A, to render it radiopaque.
Materials:
-
N-(2,6-diiodocarboxyphenyl)-3,4,5-triiodobenzamide (DCPTB)
-
Tecoflex 80A polyurethane
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine
-
Methanol
Procedure:
-
Activation of DCPTB: In a fume hood, react DCPTB with an excess of thionyl chloride to convert the carboxylic acid group to an acid chloride. The reaction is typically carried out at reflux for 2-3 hours. After the reaction, remove the excess thionyl chloride by distillation under reduced pressure.
-
Polyurethane Solution: Dissolve Tecoflex 80A in anhydrous DMF to create a polymer solution.
-
Grafting Reaction: To the polyurethane solution, add the activated DCPTB-acid chloride and a few drops of triethylamine as a catalyst. The urethane linkages in the polyurethane backbone provide sites for the grafting reaction.
-
Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) for 24-48 hours to ensure efficient grafting.
-
Purification: Precipitate the modified polyurethane by pouring the reaction mixture into a large volume of a non-solvent like methanol.
-
Collect the polymer by filtration, wash it extensively with methanol to remove any unreacted DCPTB and other impurities.
-
Dry the final radiopaque polyurethane product in a vacuum oven at a moderate temperature.
Quantitative Data:
| Property | Value |
| Iodine content in modified polyurethane | ~8% (wt/wt) |
| Radiopacity | Equivalent to a 2mm thick aluminum wedge |
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of radiopaque polyurethane.
Application 2: Synthesis of Cobalt-Based Coordination Polymers
This compound can act as an organic linker in the synthesis of coordination polymers, a class of materials closely related to metal-organic frameworks (MOFs). The presence of both a carboxylate group and an amino group allows for the formation of diverse and stable network structures with metal ions. The following protocols describe the hydrothermal synthesis of two novel cobalt(II) coordination polymers.
Experimental Protocol: Hydrothermal Synthesis of [Co(H₂O)₂(bpy)₂]·2(Adi) (1) and [Co₄(OH)₂(Adi)₆(bpe)₂] (2)
This protocol details the general hydrothermal method used to synthesize the two cobalt-based coordination polymers, where HAdi represents this compound.
Materials:
-
Cobalt(II) salt (e.g., Co(NO₃)₂·6H₂O or CoCl₂·6H₂O)
-
This compound (HAdi)
-
4,4′-bipyridine (bpy) for compound 1
-
1,2-bis(4-pyridyl)ethylene (bpe) for compound 2
-
Deionized water
-
Teflon-lined stainless steel autoclave
Procedure:
-
Preparation of the Reaction Mixture:
-
For compound 1 : In a Teflon liner, combine a cobalt(II) salt, this compound (HAdi), and 4,4′-bipyridine (bpy) in a specific molar ratio (e.g., 1:2:2).
-
For compound 2 : In a Teflon liner, combine a cobalt(II) salt, this compound (HAdi), and 1,2-bis(4-pyridyl)ethylene (bpe) in a specific molar ratio (e.g., 4:6:2).
-
-
Add deionized water to the Teflon liner to dissolve and suspend the reactants. The total volume should not exceed approximately two-thirds of the liner's capacity.
-
Hydrothermal Reaction:
-
Seal the Teflon liner inside the stainless steel autoclave.
-
Place the autoclave in an oven and heat it to a specific temperature (typically between 120-180 °C) for a duration of 2-3 days.
-
After the reaction period, allow the autoclave to cool down slowly to room temperature over 24-48 hours.
-
-
Product Isolation and Purification:
-
Carefully open the autoclave and retrieve the Teflon liner.
-
Collect the crystalline product by filtration.
-
Wash the crystals with deionized water and a suitable organic solvent (e.g., ethanol or acetone) to remove any unreacted starting materials.
-
Dry the final product in air or in a desiccator.
-
Quantitative Data:
Characterization data for the resulting coordination polymers would typically be determined using techniques such as single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), thermogravimetric analysis (TGA), and infrared (IR) spectroscopy. The specific quantitative results would be dependent on the precise synthesis conditions and the resulting crystal structures.
Experimental Workflow Diagram:
Caption: Hydrothermal synthesis of cobalt coordination polymers.
This compound serves as a valuable and versatile building block in material science. Its application in the synthesis of radiopaque polyurethanes demonstrates its potential in creating advanced biomedical materials with enhanced imaging capabilities. Furthermore, its use as a ligand in the formation of coordination polymers opens up possibilities for designing novel materials with interesting structural and functional properties. The detailed protocols provided herein offer a foundation for researchers and scientists to explore and expand the applications of this unique compound in the development of next-generation materials.
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4-Amino-3,5-diiodobenzoic Acid by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-Amino-3,5-diiodobenzoic acid via recrystallization. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this purification process.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a polar molecule due to the presence of amino (-NH2) and carboxylic acid (-COOH) functional groups.[1] These groups allow for hydrogen bonding, which generally enhances its solubility in polar solvents like water and alcohols.[1] However, the two bulky and hydrophobic iodine atoms on the benzene ring can negatively impact its solubility in non-polar solvents.[1] Therefore, it is expected to have good solubility in polar solvents and poor solubility in non-polar solvents.[1]
Q2: What are the most common impurities in crude this compound?
A2: While specific impurities depend on the synthetic route, common process-related impurities in the synthesis of similar halogenated aminobenzoic acids can include:
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Incompletely iodinated species: This can include 4-amino-3-iodobenzoic acid or unreacted starting material (4-aminobenzoic acid).
-
Isomers: Depending on the reaction conditions, other isomers of diiodinated aminobenzoic acid might be formed.
-
Colored impurities: These can arise from side reactions or degradation of starting materials or products.
Q3: How do I select an appropriate solvent for the recrystallization of this compound?
A3: The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below. Given its polar nature, good starting points for solvent screening include polar protic solvents like ethanol, methanol, or water, or a mixture of these.[1][2] For compounds with both polar and non-polar characteristics, a mixed solvent system (e.g., ethanol/water, acetone/water) can also be effective.
Q4: My purified this compound crystals are colored. How can I decolorize them?
A4: The presence of color in your recrystallized product indicates that colored impurities are still present. To remove these, you can add a small amount of activated charcoal to the hot, dissolved solution before the filtration step. The charcoal will adsorb the colored impurities. However, use charcoal sparingly as it can also adsorb some of your desired product, leading to a lower overall yield.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Crystal Formation Upon Cooling | 1. Too much solvent was used: The solution is not supersaturated. 2. Cooling was too rapid: Not enough time for nucleation and crystal growth. 3. The compound is highly soluble in the chosen solvent even at low temperatures. | 1. Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again. 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. If available, add a seed crystal of pure this compound. 3. Change Solvent System: If the compound remains soluble, a different solvent or a mixed solvent system where the compound has lower solubility at cold temperatures should be used. |
| "Oiling Out" - Formation of an Oil Instead of Crystals | 1. The solution is too concentrated. 2. The cooling process is too fast. 3. The melting point of the solid is lower than the boiling point of the solvent, and the solid is coming out of solution above its melting point. 4. High concentration of impurities. | 1. Add More Solvent: Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent to decrease the concentration. 2. Slow Cooling: Allow the flask to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help. 3. Use a Lower Boiling Point Solvent: Select a recrystallization solvent with a lower boiling point. 4. Preliminary Purification: Consider a preliminary purification step, such as passing the crude material through a short plug of silica gel. |
| Low Recovery of Recrystallized Product | 1. Too much solvent was used during dissolution. 2. Premature crystallization occurred during hot filtration. 3. The crystals were washed with a solvent in which they are significantly soluble. 4. Too much activated charcoal was used for decolorization. | 1. Use Minimal Hot Solvent: In subsequent attempts, use the minimum amount of hot solvent necessary to fully dissolve the crude product. 2. Preheat Filtration Apparatus: Ensure the funnel and receiving flask are preheated with hot solvent before filtering the hot solution. 3. Wash with Ice-Cold Solvent: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. 4. Use Charcoal Sparingly: Use a very small amount of activated charcoal and minimize the heating time after its addition. |
| Crystals are Very Fine or Powdery | 1. The solution cooled too rapidly. 2. The solution was agitated during the cooling process. | 1. Slow Cooling: Allow the solution to cool undisturbed to room temperature before placing it in an ice bath. 2. Avoid Disturbance: Do not disturb the flask during the crystal growth phase. |
Data Presentation
Table 1: General Solubility Characteristics of this compound in Common Solvents
| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature | Comments |
| Water | Low | Moderate | The presence of polar groups suggests some solubility in hot water.[1] |
| Ethanol | Moderate | High | A good candidate for single-solvent recrystallization. |
| Methanol | Moderate | High | Similar to ethanol, a promising solvent for recrystallization. |
| Acetone | Moderate | High | May be a suitable solvent, potentially in a mixed system with water. |
| Ethyl Acetate | Low to Moderate | Moderate | May be effective, especially for removing less polar impurities. |
| Dichloromethane | Low | Low to Moderate | Less likely to be a good primary solvent due to lower polarity. |
| Hexane | Very Low | Very Low | Can be used as an anti-solvent in a mixed solvent system. |
Note: This table provides a qualitative guide. It is crucial to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific crude sample.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound
-
Solvent Selection: Based on preliminary tests, choose a suitable solvent (e.g., ethanol).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.
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Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the hot solvent until the solid just completely dissolves.
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Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes insoluble impurities and activated charcoal.
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Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent.
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Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for common recrystallization issues.
References
common side reactions in the iodination of aminobenzoic acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the iodination of aminobenzoic acids. The information is presented in a practical question-and-answer format to directly address common challenges encountered during these experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the iodination of aminobenzoic acids?
A1: The most frequently encountered side reactions during the electrophilic iodination of aminobenzoic acids include:
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Di-iodination (Over-iodination): The introduction of a second iodine atom onto the aromatic ring is a common side reaction, particularly with highly activated substrates or when an excess of the iodinating agent is used. The formation of di-iodinated species can complicate purification.[1]
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Formation of Unreacted Starting Material: Incomplete reactions can leave a significant amount of the starting aminobenzoic acid in the product mixture, reducing the overall yield of the desired iodinated product.
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Oxidation of the Amino Group: The amino group is susceptible to oxidation by the iodinating agent or the oxidizing agent used in the reaction, which can lead to the formation of colored impurities and byproducts.[2]
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Decarboxylation: Under acidic conditions and elevated temperatures, aminobenzoic acids can undergo decarboxylation, leading to the formation of iodo-anilines as byproducts.[3][4]
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Polymerization: Aromatic amines, like aminobenzoic acids, can be prone to polymerization, especially under oxidative conditions, resulting in the formation of tarry, insoluble materials.
Q2: How does the position of the amino and carboxyl groups affect the regioselectivity of iodination?
A2: The regioselectivity of iodination is governed by the directing effects of the amino (-NH₂) and carboxylic acid (-COOH) groups on the aromatic ring.
-
The amino group is a strong activating group and an ortho, para-director, meaning it increases the electron density at the positions ortho and para to it, making them more susceptible to electrophilic attack.
-
The carboxylic acid group is a deactivating group and a meta-director, withdrawing electron density from the ring and directing incoming electrophiles to the meta position.
For 3-aminobenzoic acid , these effects work in concert. The position C5 is ortho to the activating amino group and meta to the deactivating carboxylic acid group, making it the most electronically favorable site for iodination.[2]
Troubleshooting Guides
Problem 1: Low Yield of the Desired Mono-iodinated Product
Low yields can be frustrating and are often due to a combination of factors. This guide will help you diagnose and address the potential causes.
Troubleshooting Workflow for Low Yield
Caption: A decision-making diagram for troubleshooting low reaction yields.
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Increase reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- Increase reaction temperature: Cautiously increase the temperature, as this may also promote side reactions. For many iodinations of aminobenzoic acids, temperatures between room temperature and 85°C are utilized.[5]- Ensure proper stoichiometry: Verify the molar ratios of your reactants, especially the oxidizing agent if used. |
| Product Degradation | - Lower reaction temperature: If the desired product is thermally unstable, consider running the reaction at a lower temperature for a longer duration.- Control pH: Avoid strongly acidic or basic conditions during workup if your product is pH-sensitive. |
| Poor Solubility of Starting Material | - Choose an appropriate solvent system: Ensure that the aminobenzoic acid is sufficiently soluble in the chosen solvent at the reaction temperature. Acetic acid is a commonly used solvent.[5] |
Problem 2: Presence of Di-iodinated Impurities
The formation of di-iodinated byproducts is a common issue that complicates purification and reduces the yield of the desired mono-iodinated product.
Troubleshooting Workflow for Di-iodination
Caption: Troubleshooting guide for minimizing di-iodination.
| Potential Cause | Suggested Solution |
| Excess Iodinating Agent | - Control Stoichiometry: Carefully control the molar ratio of the iodinating agent to the aminobenzoic acid. Using a 1:1 or slightly sub-stoichiometric amount can favor mono-iodination. |
| High Reactivity of the Substrate | - Lower the Reaction Temperature: Running the reaction at a lower temperature can decrease the overall reaction rate and improve selectivity for the mono-iodinated product. |
| Method of Addition | - Gradual Addition: Add the iodinating agent slowly and dropwise to the solution of the aminobenzoic acid. This helps to avoid localized high concentrations of the iodinating agent. In some cases, adding the aminobenzoic acid solution to the iodinating agent solution can be beneficial. |
Problem 3: Formation of Colored Impurities or Tarry Byproducts
The appearance of dark colors or tar-like substances in the reaction mixture often indicates oxidation of the amino group or polymerization.
| Potential Cause | Suggested Solution |
| Oxidation of the Amino Group | - Use a Milder Oxidizing Agent: If using an iodinating system that requires an oxidizing agent (e.g., I₂/H₂O₂), consider using a milder oxidant or reducing its concentration.[2]- Protect the Amino Group: In some cases, protecting the amino group as an acetamide before iodination and then deprotecting it can prevent oxidation. |
| Polymerization | - Add a Polymerization Inhibitor: Small amounts of radical scavengers like hydroquinone or butylated hydroxytoluene (BHT) can sometimes suppress polymerization.[6]- Control Temperature: Avoid excessive heat, as it can initiate polymerization.- Degas Solvents: Removing dissolved oxygen from the solvents by sparging with an inert gas (e.g., nitrogen or argon) can help prevent radical-initiated polymerization. |
Problem 4: Presence of Decarboxylated Byproducts
Decarboxylation can be a significant side reaction, especially under acidic conditions, leading to the formation of iodo-anilines.
| Potential Cause | Suggested Solution |
| Acidic Reaction Conditions | - Buffer the Reaction Mixture: If possible, carry out the reaction in a buffered solution to maintain a less acidic pH.[3]- Use a Non-acidic Iodination Method: Explore iodination methods that do not require strongly acidic conditions. |
| Elevated Reaction Temperature | - Lower the Reaction Temperature: Decarboxylation is often accelerated by heat. Running the reaction at a lower temperature can minimize this side reaction. |
Experimental Protocols
Iodination of 2-Aminobenzoic Acid using Iodine and Hydrogen Peroxide
This protocol is adapted from a patented procedure for the synthesis of 2-amino-5-iodobenzoic acid.[5]
Materials:
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2-Aminobenzoic acid
-
Molecular iodine (I₂)
-
30% Hydrogen peroxide (H₂O₂) solution
-
Acetic acid
-
Water
Procedure:
-
In a reaction flask, prepare a mixture of 2-aminobenzoic acid (e.g., 5.00 g, 36.4 mmol) and acetic acid (e.g., 100 ml).
-
Add molecular iodine (e.g., 4.63 g, 18.2 mmol) to the mixture.
-
Slowly add a 30% by weight aqueous solution of hydrogen peroxide (e.g., 4.12 ml, 36.4 mmol) dropwise to the reaction mixture.
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Stir the reaction mixture at room temperature (20°C) for 5 hours.
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After the reaction is complete, pour the mixture into water (e.g., 260 ml) to precipitate the product.
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Collect the crystals by filtration, wash with water, and dry.
Note: The molar ratio of hydrogen peroxide to molecular iodine can be varied to optimize the conversion rate. Ratios between 1 and 4 are generally effective.[5]
Quantitative Data
The following table summarizes the effect of the molar ratio of hydrogen peroxide to molecular iodine on the conversion of 2-aminobenzoic acid.
| Molar Ratio ([H₂O₂]/[I₂]) | Conversion of 2-Aminobenzoic Acid (%) | Isolated Yield of 2-Amino-5-iodobenzoic Acid (%) |
| 0.5 | 35.2 | - |
| 1.0 | 70.1 | 68.3 |
| 2.0 | 98.5 | 85.7 |
| 4.0 | 99.1 | 63.1 |
| 5.0 | 99.2 | - |
Data adapted from US Patent 7,378,546 B2. The isolated yield may be affected by side reactions at higher oxidant concentrations.
Signaling Pathways and Logical Relationships
General Mechanism of Electrophilic Aromatic Iodination
The iodination of aminobenzoic acids proceeds via an electrophilic aromatic substitution (SEAr) mechanism.
Caption: General mechanism for electrophilic aromatic iodination.
References
- 1. helixchrom.com [helixchrom.com]
- 2. 3-Amino-5-iodobenzoic acid | 102153-73-1 | Benchchem [benchchem.com]
- 3. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 4. researchgate.net [researchgate.net]
- 5. US7378546B2 - Method for producing 2-amino-5-iodobenzoic acid - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
optimizing reaction conditions for the synthesis of 4-Amino-3,5-diiodobenzoic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Amino-3,5-diiodobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the synthesis of this compound?
A1: The synthesis of this compound typically involves the direct di-iodination of 4-aminobenzoic acid. Common iodinating agents include Iodine monochloride (ICl), a combination of an iodide salt (like KI or NaI) with an oxidizing agent (such as sodium hypochlorite or hydrogen peroxide), and N-iodosuccinimide (NIS). The choice of reagent and conditions can influence the yield and purity of the product.
Q2: My reaction is yielding a mixture of mono-iodinated and di-iodinated products. How can I improve the selectivity for the di-iodinated product?
A2: To favor the formation of this compound, consider the following adjustments:
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Stoichiometry: Ensure you are using at least two equivalents of the iodinating agent relative to the 4-aminobenzoic acid starting material. A slight excess (e.g., 2.1-2.2 equivalents) can help drive the reaction to completion.
-
Reaction Time: A longer reaction time may be necessary to ensure the second iodination occurs. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Temperature: Gently heating the reaction mixture may be required to facilitate the di-iodination. However, be cautious as excessive heat can lead to side reactions and decomposition.
Q3: The purity of my final product is low. What are the likely impurities and how can I remove them?
A3: Common impurities include the starting material (4-aminobenzoic acid) and the mono-iodinated intermediate (4-Amino-3-iodobenzoic acid). Purification can typically be achieved through recrystallization. A suitable solvent system for recrystallization might be a mixture of ethanol and water or methanol and water. Treating the crude product solution with activated charcoal before recrystallization can help remove colored impurities.
Q4: My reaction is not proceeding to completion, and I have a significant amount of unreacted starting material. What should I do?
A4: If your reaction is incomplete, consider these troubleshooting steps:
-
Reagent Quality: Ensure that your iodinating agent is fresh and has been stored correctly, as some reagents can degrade over time.
-
Solvent: The choice of solvent can be critical. For many iodination reactions, polar aprotic solvents like dimethylformamide (DMF) or polar protic solvents like acetic acid are used. Ensure the solvent is appropriate for the chosen iodinating agent and is of sufficient purity.
-
Activation: The amino group in 4-aminobenzoic acid is highly activating, but if the reaction is still sluggish, you may need to adjust the pH or use a stronger iodinating system.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | - Check the quality and stoichiometry of the iodinating agent. - Increase the reaction time and/or temperature, monitoring for side product formation. |
| Product loss during workup. | - Ensure complete precipitation of the product from the reaction mixture. - Use an appropriate solvent for extraction to minimize product loss in the aqueous layer. | |
| Presence of 4-Amino-3-iodobenzoic acid (mono-iodinated by-product) | Insufficient iodinating agent or reaction time. | - Increase the molar ratio of the iodinating agent to the starting material to slightly above 2:1. - Extend the reaction time and monitor the disappearance of the mono-iodinated intermediate by TLC or HPLC. |
| Presence of Unreacted 4-Aminobenzoic Acid | Insufficient amount or deactivation of the iodinating agent. | - Ensure the molar ratio of the iodinating agent is at least 2:1. - Use a fresh batch of the iodinating agent. |
| Product is colored (not white to off-white) | Presence of impurities or oxidation by-products. | - Recrystallize the final product. - Treat the crude product solution with activated charcoal before recrystallization to remove colored impurities. |
Experimental Protocols
Protocol: Synthesis of this compound using N-Iodosuccinimide (NIS)
This protocol is adapted from general procedures for the iodination of activated aromatic compounds.
Materials:
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4-Aminobenzoic acid
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N-Iodosuccinimide (NIS)
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Dimethylformamide (DMF)
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Water
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Sodium thiosulfate solution (10%)
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Hydrochloric acid (1 M)
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Ethyl acetate
-
Brine solution
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of 4-aminobenzoic acid in DMF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 2.1 equivalents of NIS portion-wise, ensuring the temperature remains below 5°C.
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Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by TLC.
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Upon completion, pour the reaction mixture into ice-cold water.
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Quench any remaining iodine by adding 10% sodium thiosulfate solution until the yellow color disappears.
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Acidify the mixture with 1 M HCl to precipitate the product.
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Collect the solid by vacuum filtration and wash with cold water.
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For further purification, the crude product can be recrystallized from an ethanol/water mixture.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: A logical diagram for troubleshooting the synthesis of this compound.
troubleshooting guide for diatrizoic acid synthesis side reactions
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of diatrizoic acid. The information is presented in a practical question-and-answer format to directly address common challenges encountered during this multi-step synthesis.
Troubleshooting Guide: Side Reactions and Impurity Formation
Question 1: What are the most common impurities I should expect during diatrizoic acid synthesis?
The most frequently observed impurities in diatrizoic acid synthesis are:
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Diatrizoic Acid Related Compound A (5-Acetamido-3-amino-2,4,6-triiodobenzoic Acid): This is a primary process-related impurity.[1][2] It can result from the incomplete acetylation of the 3,5-diamino-2,4,6-triiodobenzoic acid intermediate or the hydrolysis of one of the acetamido groups on diatrizoic acid.[1][2]
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Di-iodinated Species: The presence of molecules with only two iodine atoms is a common issue.[2][3] This occurs due to incomplete iodination of the aromatic ring and can be challenging to separate from the final tri-iodinated product.[2][3]
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Unreacted Intermediates: Residual starting materials or intermediates, such as 3,5-diamino-2,4,6-triiodobenzoic acid, may persist if the corresponding reaction step does not proceed to completion.[1][2]
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Degradation Products: Diatrizoic acid can degrade under certain conditions, such as exposure to heat, light, or acidic/basic environments, leading to various degradation products.[1] Hydrolysis of the amide linkages is a common degradation pathway.[1]
Question 2: My analysis shows a high level of Diatrizoic Acid Related Compound A. What are the likely causes and how can I minimize its formation?
High levels of this mono-acetylated impurity typically point to issues in the acetylation step or subsequent work-up procedures.
Potential Causes:
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Incomplete Acetylation: This is the most common cause.[1][2] Insufficient acetylating agent (e.g., acetic anhydride), suboptimal reaction temperature, or inadequate reaction time can lead to the formation of the mono-acetylated impurity.[2]
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Hydrolysis: The amide groups of diatrizoic acid can be hydrolyzed back to amines under acidic or basic conditions, particularly during product work-up and purification.[1][2]
Troubleshooting Strategies:
-
Optimize Acetylation Conditions:
-
Reagent Stoichiometry: Ensure an adequate excess of the acetylating agent (e.g., acetic anhydride) is used to drive the reaction to completion.
-
Reaction Monitoring: Track the progress of the reaction using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to ensure the disappearance of the 3,5-diamino-2,4,6-triiodobenzoic acid starting material.
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Temperature and Time: Maintain the recommended reaction temperature and time. For instance, heating the reaction mixture at 80-90°C for 2-3 hours is a suggested condition.[2]
-
-
Control pH During Work-up:
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After the acetylation is complete, carefully control the pH during the precipitation and washing steps. Avoid strongly acidic or basic conditions that could promote hydrolysis.
-
Question 3: I'm struggling with a low overall yield. What are the key factors to investigate?
Low overall yield in diatrizoic acid synthesis can be attributed to several factors throughout the multi-step process.
Potential Causes:
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Incomplete Reactions: If any of the steps (nitration, reduction, iodination, or acetylation) do not go to completion, the overall yield will be significantly reduced.[2]
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Product Loss During Work-up: Diatrizoic acid and its intermediates can be lost during filtration, extraction, and recrystallization steps due to their solubility characteristics.[2][4]
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Side Product Formation: The formation of significant quantities of impurities, such as those mentioned previously, will inherently decrease the yield of the desired product.[2]
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Instability of Intermediates: The 3,5-diamino-2,4,6-triiodobenzoic acid intermediate is known to be unstable, which can negatively impact the yield of the final product.[2][4]
Troubleshooting Strategies:
-
Optimize Each Reaction Step: Systematically review and optimize the reaction conditions for each stage of the synthesis, paying close attention to reagent stoichiometry, temperature, and reaction time.
-
Refine Purification Procedures:
-
Recrystallization: Select an appropriate solvent system for recrystallization to maximize the recovery of the pure product while effectively removing impurities.
-
Washing: Use minimal amounts of cold solvent for washing the filtered product to reduce losses.
-
-
Handle Intermediates with Care: Given the instability of the 3,5-diamino-2,4,6-triiodobenzoic acid intermediate, it is advisable to proceed to the subsequent acetylation step as promptly as possible after its synthesis and isolation.
Quantitative Data Summary
The following table summarizes key parameters and reported yields for different stages of diatrizoic acid synthesis.
| Step | Key Parameters | Reported Molar Yield | Reference |
| Nitration | Fuming nitric acid, concentrated sulfuric acid, controlled temperature (70-90°C) | - | [4] |
| Reduction | Iron powder with HCl or catalytic hydrogenation (e.g., Platinum catalyst) | - | [4] |
| Iodination | Potassium iodide, hydrogen peroxide, temperature control (30°C then 55°C) | - | [4] |
| Acetylation & Final Product | One-pot acylation and esterification followed by hydrolysis | ≥ 80% | [4] |
| Acetylation & Final Product | Solid-phase synthesis | 90-94% | [4] |
Experimental Protocols
Protocol 1: Synthesis of 3,5-Diamino-2,4,6-triiodobenzoic Acid
This protocol is based on a method utilizing potassium iodide and hydrogen peroxide as the iodinating system.
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In a suitable reaction vessel, dissolve 3,5-diaminobenzoic acid in dilute sulfuric acid.[2]
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Add 180.0 g of potassium iodide (KI) to the solution.[4]
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Control the temperature at 30°C and slowly add 119.2 g of 30% hydrogen peroxide (H₂O₂) dropwise.[4]
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After the addition is complete, raise the temperature to 55°C and maintain it for 3 hours.[4]
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Cool the reaction mixture to 20-25°C.[4]
-
Isolate the crude 3,5-diamino-2,4,6-triiodobenzoic acid by filtration.
Protocol 2: Acetylation of 3,5-Diamino-2,4,6-triiodobenzoic Acid
This protocol describes the N-acetylation to form diatrizoic acid.
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Suspend the crude 3,5-diamino-2,4,6-triiodobenzoic acid in acetic acid.[2]
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Add acetic anhydride as the acetylating agent. A catalytic amount of a strong acid like sulfuric acid can also be added.[2]
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Heat the reaction mixture to 80-90°C and maintain this temperature for 2-3 hours with continuous stirring.[2]
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Monitor the reaction progress by HPLC to confirm the disappearance of the starting material and the mono-acetylated intermediate.[2]
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Upon completion, cool the mixture and pour it into ice water to precipitate the crude diatrizoic acid.[2]
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Collect the product by filtration and proceed with purification, typically by recrystallization.
Visual Troubleshooting Guide
Caption: A logical workflow for troubleshooting common diatrizoic acid synthesis issues.
References
Technical Support Center: Purification of Di-iodinated Aromatic Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of di-iodinated aromatic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in purifying di-iodinated aromatic compounds?
A1: The primary challenges include:
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Deiodination: The carbon-iodine bond can be labile, leading to product degradation, particularly during chromatography on silica gel or upon exposure to light and heat.[1]
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Poor Solubility: Many di-iodinated aromatic compounds exhibit low solubility in common organic solvents, making both chromatography and recrystallization difficult.
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Separation from Related Impurities: Isolating the desired di-iodinated product from mono-iodinated, tri-iodinated, or positional isomers can be challenging due to their similar polarities.
-
Co-elution: In column chromatography, the di-iodinated product may co-elute with byproducts, requiring careful optimization of the mobile phase.
-
Low Recovery from Recrystallization: Finding a suitable solvent system that provides good solubility at high temperatures and poor solubility at low temperatures is crucial for efficient recrystallization and can be a significant hurdle.[2]
Q2: How can I minimize deiodination during purification?
A2: To minimize deiodination:
-
Work in the dark: Protect the compound from light by wrapping flasks and columns in aluminum foil.[1]
-
Avoid excessive heat: Use gentle heating during dissolution for recrystallization and avoid high temperatures during solvent evaporation.
-
Choose the right stationary phase: Consider using a less acidic stationary phase like neutral or basic alumina instead of silica gel for chromatography.[2][3]
-
Use a non-acidic mobile phase: Avoid acidic additives in the eluent for chromatography if your compound is acid-sensitive.
-
Work quickly: Minimize the duration of the purification process.
Q3: What is the best general approach to purify a new di-iodinated aromatic compound?
A3: A typical workflow would be:
-
Assess Crude Purity: Use Thin Layer Chromatography (TLC) and/or ¹H NMR to get an initial assessment of the purity and identify the major impurities.
-
Attempt Recrystallization First: If the crude product is reasonably pure (>80-90%), recrystallization is often the most efficient method for obtaining highly pure material.
-
Develop a Chromatography Method if Needed: If recrystallization is ineffective or the crude material is very impure, develop a column chromatography method using TLC to screen for an appropriate solvent system and stationary phase.
-
Combine Methods: For very challenging purifications, a combination of column chromatography followed by recrystallization of the partially purified product is often effective.
Q4: How do I choose between normal-phase and reverse-phase chromatography?
A4:
-
Normal-Phase Chromatography (e.g., silica gel, alumina): This is the most common method for purifying organic compounds. It separates compounds based on polarity, with less polar compounds eluting first. It is generally a good starting point unless your compound is very polar or unstable on silica.
-
Reverse-Phase Chromatography (e.g., C18-silica): This method separates compounds based on hydrophobicity, with more polar compounds eluting first. It can be a good option for highly polar di-iodinated aromatic compounds or when normal-phase chromatography fails to provide adequate separation.
Troubleshooting Guides
Issue 1: Poor Separation in Column Chromatography
Symptoms:
-
Broad, overlapping peaks.
-
Co-elution of the desired product with impurities.
-
Product elutes too quickly (low Rf) or not at all (high Rf).
Troubleshooting Workflow:
Caption: Troubleshooting logic for poor column chromatography separation.
Issue 2: Product Degradation (Deiodination) During Purification
Symptoms:
-
Appearance of new, less polar spots on TLC during chromatography.
-
Low recovery of the desired product.
-
Discoloration of the product fractions (often turning pink or purple due to iodine).
Factors Contributing to Deiodination:
References
- 1. Studies on the stability of iodine compounds in iodized salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Video: Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography [jove.com]
Technical Support Center: Synthesis of 4-Amino-3,5-diiodobenzoic acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4-Amino-3,5-diiodobenzoic acid. The information is presented in a practical question-and-answer format to directly address common challenges encountered during this synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions to improve reaction yield and product purity.
Issue 1: Low Overall Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Iodination | Ensure the correct stoichiometry of the iodinating agent is used. A slight excess may be necessary to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the disappearance of the starting material (4-aminobenzoic acid) and the mono-iodo intermediate. |
| Suboptimal Reaction Temperature | Maintain the reaction temperature within the optimal range. For iodination reactions of this type, lower temperatures (e.g., 0-10°C) during the addition of reagents can help control the reaction rate and improve selectivity. Subsequently, allowing the reaction to proceed at room temperature or with gentle heating may be required for completion. |
| Product Loss During Work-up | The product may have poor water solubility, leading to losses during filtration or extraction. Ensure complete precipitation by adjusting the pH of the solution. Wash the crude product with minimal amounts of cold solvent to avoid dissolution. |
| Degradation of Intermediates | Certain intermediates in similar syntheses can be unstable.[1][2] If the synthesis involves intermediates, proceed to the next step promptly after isolation and avoid prolonged storage. |
Issue 2: Presence of Significant Impurities in the Final Product
| Potential Cause | Recommended Solution |
| Unreacted 4-Aminobenzoic Acid | Increase the molar ratio of the iodinating agent to the starting material. Extend the reaction time and monitor for the consumption of the starting material by TLC or HPLC. Ensure the iodinating agent is fresh and has been stored correctly. |
| Formation of Mono-iodinated By-product (4-Amino-3-iodobenzoic acid) | Carefully control the stoichiometry of the reagents. Adding the iodinating agent portion-wise can help maintain a low concentration and reduce the formation of mono-substituted products.[3] Ensure efficient stirring to maintain a homogenous reaction mixture. |
| Formation of Colored Impurities | Oxidation of the amino group or other side reactions can lead to colored by-products. Purification by recrystallization from a suitable solvent system (e.g., ethanol/water or methanol/water) can be effective.[3] Treating the crude product solution with activated charcoal before recrystallization can help remove colored impurities.[1][3] |
Frequently Asked Questions (FAQs)
Q1: What is the most common by-product in the synthesis of this compound and how can I identify it?
A1: The most common by-product is the mono-iodinated species, 4-Amino-3-iodobenzoic acid. This arises from incomplete iodination. It can be identified using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, or by comparing its retention time in HPLC with a known standard.
Q2: How can I minimize the formation of the mono-iodinated by-product?
A2: To minimize the formation of 4-Amino-3-iodobenzoic acid, you should carefully control the reaction conditions. This includes using a sufficient molar excess of the iodinating agent to favor di-substitution. Slow, portion-wise addition of the iodinating agent at a controlled temperature (e.g., 0-5°C) can also improve selectivity.[3] Monitoring the reaction progress is crucial to ensure it proceeds to completion.
Q3: My iodination reaction is not proceeding to completion. What should I do?
A3: If the reaction is stalled, first verify the quality and stoichiometry of your reagents, particularly the iodinating agent. You can try slightly increasing the reaction temperature or extending the reaction time while carefully monitoring for the formation of by-products by TLC or HPLC. In some cases, the choice of solvent can also influence the reaction rate.
Q4: How can I effectively purify the final product?
A4: Recrystallization is a common and effective method for purifying this compound. The solubility differences between the desired di-iodinated product and impurities like the mono-iodinated species or starting material in a given solvent system allow for their separation. Column chromatography can also be employed for purification, though it may be less practical for larger-scale syntheses.
Q5: Is it necessary to protect the amino group before iodination?
A5: While not always necessary, protecting the amino group (e.g., through acetylation) can sometimes prevent side reactions and improve the selectivity of the iodination. However, this adds extra steps to the synthesis (protection and deprotection), which may affect the overall yield. The decision to use a protecting group depends on the specific reaction conditions and the desired purity of the final product.
Experimental Protocols
Protocol 1: Direct Iodination of 4-Aminobenzoic Acid
This protocol is adapted from general procedures for the iodination of aromatic compounds.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 4-aminobenzoic acid in a suitable solvent such as glacial acetic acid. Cool the mixture to 0-5°C in an ice bath.
-
Preparation of Iodinating Agent: Prepare a solution of the iodinating agent (e.g., iodine monochloride or a mixture of iodine and an oxidizing agent like hydrogen peroxide) in the same solvent.[4]
-
Addition of Iodinating Agent: Add the iodinating agent solution dropwise to the stirred solution of 4-aminobenzoic acid over a period of 1-2 hours, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC/HPLC analysis indicates the completion of the reaction.
-
Work-up: Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Isolation: Collect the precipitate by filtration, wash with cold water to remove any residual acid, and then with a small amount of a cold organic solvent (e.g., ethanol) to remove soluble impurities.
-
Purification: Dry the crude product under vacuum. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
Caption: Troubleshooting logic for addressing product purity issues.
References
stability issues of 4-Amino-3,5-diiodobenzoic acid in solution
This technical support center provides guidance on the stability issues of 4-Amino-3,5-diiodobenzoic acid in solution for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Disclaimer: Specific, in-depth stability studies on this compound in various solutions are not extensively available in public literature. The following guidance is based on general chemical principles, information on related compounds, and available product information. It is highly recommended to perform specific stability studies for your particular application and solvent system.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
This compound is a crystalline solid that is known to be sensitive to light and moisture.[1] For optimal stability, it should be stored in a cool, dry, and well-ventilated area, protected from light.[1] Under these recommended storage conditions, the compound is reported to have a shelf life of up to 24 months.[1]
Q2: What solvents are suitable for dissolving this compound?
The compound is slightly soluble in water but more soluble in organic solvents.[1] Purification protocols suggest it can be dissolved in dilute aqueous sodium hydroxide (NaOH) and precipitated with dilute hydrochloric acid (HCl), indicating some level of short-term stability in both basic and acidic aqueous solutions.[2]
Q3: What are the potential degradation pathways for this compound in solution?
While specific degradation pathways have not been fully elucidated for this compound, potential degradation mechanisms for iodinated aromatic compounds can include:
-
Photodegradation: Exposure to light, particularly UV radiation, can cause deiodination or other structural changes.
-
Oxidation: The amino group is susceptible to oxidation, which can lead to the formation of colored degradation products. Oxidative deiodination is also a known metabolic pathway for some iodinated compounds.
-
Hydrolysis: While the amide bond is not present, under harsh conditions, other functional groups could be susceptible to hydrolysis, although this is less likely for the core aromatic structure.
-
Decarboxylation: At elevated temperatures, loss of the carboxylic acid group as carbon dioxide could occur.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Solution turns yellow or brown over time. | Oxidation of the amino group or photodegradation. | Prepare solutions fresh and protect from light by using amber vials or covering the container with aluminum foil. Consider de-gassing solvents to remove dissolved oxygen. |
| Precipitate forms in a previously clear solution. | Change in pH, solvent evaporation, or formation of an insoluble degradation product. | Verify the pH of the solution. Ensure the container is sealed properly to prevent solvent evaporation. Analyze the precipitate to determine its identity. |
| Loss of compound potency or inconsistent analytical results. | Chemical degradation of the compound. | Perform a forced degradation study to identify the conditions (pH, light, temperature) that cause instability. Use a stability-indicating analytical method (e.g., HPLC) to separate the parent compound from any degradants. |
| Unexpected peaks appear in chromatograms. | Formation of degradation products. | Conduct peak purity analysis and attempt to identify the degradation products using techniques like mass spectrometry (MS). |
Experimental Protocols
General Protocol for a Forced Degradation Study
Forced degradation studies are essential to understand the stability of a compound under stressed conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 N HCl to the stock solution. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Add an equal volume of 0.1 N NaOH to the stock solution. Heat at 60°C for 24 hours.
-
Oxidation: Add an equal volume of 3% hydrogen peroxide to the stock solution. Keep at room temperature for 24 hours, protected from light.
-
Photodegradation: Expose the stock solution to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a defined period.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C) in the dark.
-
-
Sample Analysis: At specified time points, withdraw aliquots of the stressed samples. If necessary, neutralize the acidic and basic samples. Analyze all samples, including a control sample stored under normal conditions, by a stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify and quantify any degradation products.
Visualizations
Troubleshooting Workflow for Solution Instability
Caption: A workflow for troubleshooting stability issues of this compound solutions.
Hypothetical Degradation Pathways
References
Technical Support Center: Synthesis and Purification of 4-Amino-3,5-diiodobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-Amino-3,5-diiodobenzoic acid.
Troubleshooting Guide
Encountering issues during your experiment can be frustrating. This guide addresses common problems, their potential causes, and actionable solutions to get your synthesis and purification back on track.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Crude Product | - Incomplete iodination reaction.- Suboptimal reaction temperature.- Insufficient reaction time.- Loss of product during workup and extraction. | - Ensure the use of fresh iodinating reagents.- Monitor the reaction progress using Thin Layer Chromatography (TLC).- Optimize the reaction temperature; for similar iodinations, temperatures around room temperature to slightly elevated (e.g., 40-60°C) are often used.- Extend the reaction time and monitor via TLC until the starting material is consumed.- During extraction, ensure the pH is adjusted correctly to precipitate the product fully. Use an appropriate organic solvent for extraction. |
| Product is Highly Colored (Dark Brown/Purple) | - Presence of residual iodine.- Formation of colored oxidation byproducts. | - Wash the crude product with a solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.- During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
| Recrystallization Fails: Oiling Out | - The solution is too concentrated.- The cooling process is too rapid.- The chosen solvent is not ideal, and the product's melting point is below the solvent's boiling point. | - Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool slowly.- Insulate the flask to slow down the cooling rate.- Select a different solvent or a solvent mixture. A solvent pair, where the compound is soluble in one solvent and insoluble in the other, can be effective. |
| Recrystallization Fails: No Crystal Formation | - The solution is too dilute (excess solvent used).- The solution is supersaturated but requires nucleation. | - Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod at the liquid surface.- Add a seed crystal of pure this compound. |
| Presence of Impurities in Final Product (Confirmed by HPLC/TLC) | - Incomplete reaction leaving starting material (4-Aminobenzoic acid).- Formation of mono-iodinated intermediate (4-Amino-3-iodobenzoic acid).- Over-iodination leading to other poly-iodinated species. | - Optimize reaction stoichiometry and time to ensure complete conversion of the starting material.- Employ fractional recrystallization to separate compounds with different solubilities.- Utilize column chromatography for more efficient separation of closely related compounds. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) can be effective. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities arise from incomplete or over-iodination of the starting material, 4-aminobenzoic acid. These include:
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4-Aminobenzoic acid: Unreacted starting material.
-
4-Amino-3-iodobenzoic acid: The mono-iodinated intermediate. Due to the activating nature of the amino group, it can be challenging to drive the reaction to completion without careful control of stoichiometry and reaction conditions.
-
Other poly-iodinated isomers: While less common, over-iodination can potentially lead to other iodinated species, especially if harsh reaction conditions are used.
Q2: What is a good solvent system for the recrystallization of this compound?
A2: A suitable solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, polar solvents are generally a good starting point due to the presence of the amino and carboxylic acid groups. Ethanol, methanol, or a mixture of ethanol and water have been reported to be effective for similar aminobenzoic acid derivatives. A solvent screening is always recommended to find the optimal system for your specific crude product.
Q3: How can I monitor the progress of the iodination reaction?
A3: Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction. Use a suitable eluent system (e.g., ethyl acetate/hexane mixture) to achieve good separation between the starting material, the mono-iodinated intermediate, and the di-iodinated product. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progress.
Q4: My purified product still shows the presence of the mono-iodinated impurity by HPLC. What should I do?
A4: If recrystallization is not sufficient to remove the mono-iodinated impurity, column chromatography is the recommended next step. A silica gel column with a carefully chosen eluent system will allow for the separation of the di-iodinated product from the slightly less polar mono-iodinated impurity.
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general procedure for the purification of crude this compound.
Materials:
-
Crude this compound
-
Ethanol (or other suitable solvent)
-
Deionized water
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
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Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot ethanol and stir to dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities or color are present, add a small amount of activated charcoal to the hot solution and stir for a few minutes. Perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Add hot deionized water dropwise to the hot ethanol solution until the solution becomes slightly cloudy (the point of saturation). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.
Protocol 2: HPLC Method for Purity Analysis
This protocol outlines a general High-Performance Liquid Chromatography (HPLC) method for assessing the purity of this compound and detecting common impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for pH adjustment)
-
This compound reference standard
-
4-Aminobenzoic acid reference standard
-
4-Amino-3-iodobenzoic acid reference standard
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% acid). A typical starting condition could be 30% acetonitrile, increasing to 70% over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm or based on the UV absorbance maximum of the compound.
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare standard solutions of this compound, 4-aminobenzoic acid, and 4-amino-3-iodobenzoic acid of known concentrations in the mobile phase.
-
Sample Preparation: Accurately weigh and dissolve the synthesized product in the mobile phase to a known concentration.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
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Data Interpretation: Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards. Calculate the percentage purity of the main peak and the percentage of each impurity based on the peak areas.
Data Presentation
The following table provides a hypothetical example of purity improvement after recrystallization, as would be determined by HPLC analysis.
| Sample | Purity of this compound (%) | 4-Aminobenzoic Acid (%) | 4-Amino-3-iodobenzoic Acid (%) |
| Crude Product | 85.2 | 3.5 | 11.3 |
| After 1st Recrystallization | 97.8 | 0.1 | 2.1 |
| After 2nd Recrystallization | 99.5 | Not Detected | 0.5 |
Visualizations
Technical Support Center: Optimization of Solvent Systems for Chromatography of Iodinated Benzoic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of solvent systems for the chromatography of iodinated benzoic acids.
Troubleshooting Guides
This section provides solutions to common problems encountered during the chromatographic analysis of iodinated benzoic acids.
Issue 1: Peak Tailing or Asymmetrical Peaks
Q1: My chromatogram shows significant peak tailing for my iodinated benzoic acid analytes. What are the common causes and how can I resolve this?
A1: Peak tailing is a common issue when analyzing acidic compounds like iodinated benzoic acids. The primary causes are typically chemical interactions with the stationary phase or issues with the mobile phase.
-
Cause A: Secondary Silanol Interactions. Standard silica-based reversed-phase columns (e.g., C18) have residual silanol groups (Si-OH) on the surface. If the mobile phase pH is not sufficiently acidic, these silanols can become ionized (Si-O⁻) and interact with the acidic protons of the benzoic acid derivatives, leading to tailing.
-
Solution: Lower the mobile phase pH to at least 1.5-2 pH units below the pKa of your analyte. This ensures the analyte is in its neutral, un-ionized form and minimizes interactions with silanols. For most iodinated benzoic acids, a mobile phase pH of 2.5-3.5 is a good starting point. The use of acidic modifiers like formic acid, trifluoroacetic acid (TFA), or a phosphate buffer is recommended.[1][2][3]
-
-
Cause B: Mobile Phase pH is Too Close to Analyte pKa. When the mobile phase pH is close to the pKa of the iodinated benzoic acid, the analyte will exist in both its ionized and un-ionized forms, leading to broadened or tailing peaks.[2][4][5]
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Cause C: Column Contamination. The accumulation of strongly retained compounds or metal contaminants on the column can create active sites that cause peak tailing.[2]
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Solution: Implement a robust column washing protocol between analyses. This typically involves flushing with a strong organic solvent like 100% acetonitrile or methanol.[2]
-
Logical Workflow for Troubleshooting Peak Tailing:
Caption: Troubleshooting workflow for peak tailing of iodinated benzoic acids.
Issue 2: Poor Resolution Between Isomers or Related Impurities
Q2: I am struggling to separate isomers of an iodinated benzoic acid or the main compound from its impurities. What adjustments can I make to the solvent system?
A2: Achieving good resolution between closely related compounds often requires fine-tuning of the mobile phase composition and other chromatographic parameters.
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Solution A: Adjust Organic Modifier Percentage. In reversed-phase chromatography, decreasing the percentage of the organic modifier (e.g., acetonitrile or methanol) will increase retention times and can improve the separation of closely eluting peaks.[7]
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Solution B: Change the Organic Modifier. Acetonitrile and methanol have different selectivities. If you are not achieving adequate separation with one, switching to the other can alter the elution order and improve resolution.[4][6] Methanol is a protic solvent, while acetonitrile is aprotic, leading to different interactions with the analytes.[4]
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Solution C: Optimize Mobile Phase pH. Small changes in pH can significantly impact the retention and selectivity of ionizable compounds like iodinated benzoic acids, especially if their pKa values differ.[5][6][7] Experiment with slight adjustments to the mobile phase pH to maximize the separation.
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Solution D: Employ a Gradient Elution. If your sample contains compounds with a wide range of polarities, an isocratic elution may not provide adequate separation for all peaks. A gradient elution, where the mobile phase composition is changed over the course of the run, can improve the resolution of both early and late-eluting compounds.
Experimental Workflow for Optimizing Resolution:
Caption: Workflow for improving the resolution of iodinated benzoic acids.
Frequently Asked Questions (FAQs)
Q3: What is a good starting solvent system for the HPLC analysis of iodinated benzoic acids on a C18 column?
A3: A common and effective starting point for reversed-phase HPLC of iodinated benzoic acids on a C18 column is a mobile phase consisting of a mixture of an aqueous buffer at an acidic pH and an organic solvent. For example, a mobile phase of 0.1% formic acid in water (Solvent A) and acetonitrile or methanol (Solvent B) is a robust choice.[8] A typical starting gradient might be 10-95% B over 20-30 minutes, with a flow rate of 1.0 mL/min and UV detection around 230-254 nm.[8]
Q4: How do I choose between acetonitrile and methanol as the organic modifier?
A4: The choice between acetonitrile and methanol can impact selectivity, resolution, and backpressure.
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Acetonitrile generally has a higher elution strength, is less viscous (resulting in lower backpressure), and provides better UV transparency at lower wavelengths.[1][4][6] It is often preferred for high-throughput analyses.
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Methanol is more cost-effective and can offer different selectivity compared to acetonitrile, which may be advantageous for resolving specific peak pairs.[1][6]
It is often beneficial to screen both solvents during method development to determine which provides the optimal separation for your specific analytes.
Q5: What is the importance of pKa values for iodinated benzoic acids in method development?
Data Presentation
Table 1: Comparison of Mobile Phase Components for HPLC of Iodinated Benzoic Acids
| Parameter | Acetonitrile | Methanol |
| Elution Strength | Generally higher | Generally lower |
| Selectivity | Aprotic, different selectivity | Protic, different selectivity |
| Backpressure | Lower | Higher |
| UV Cutoff | ~190 nm | ~205 nm |
| Cost | Higher | Lower |
Table 2: Typical Starting Conditions for HPLC Analysis of Iodinated Benzoic Acids
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ≈ 2.7) |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | 10-95% B over 20-30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230-254 nm |
| Injection Volume | 10 µL |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of Iodinated Benzoic Acids
This protocol is a general method suitable for the routine analysis of iodinated benzoic acids.
-
Instrumentation:
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HPLC system with a UV detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]
-
-
Mobile Phase Preparation:
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Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B: HPLC-grade acetonitrile or methanol. Filter and degas.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 238 nm.[8]
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-20 min: 10% to 90% B
-
20-25 min: 90% B
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25-26 min: 90% to 10% B
-
26-30 min: 10% B (re-equilibration)
-
-
-
Sample Preparation:
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Accurately weigh and dissolve the iodinated benzoic acid sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of approximately 1 mg/mL.[8]
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Protocol 2: Column Washing to Remediate Contamination
This protocol is designed to remove strongly retained contaminants from the column.
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Disconnect the column from the detector.
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Flush with 20 column volumes of HPLC-grade water (without buffer or acid) to remove salts.
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Flush with 20 column volumes of isopropanol.
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Flush with 20 column volumes of 100% acetonitrile or methanol.
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Flush again with 20 column volumes of isopropanol.
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Equilibrate the column with the initial mobile phase composition for at least 30 minutes before the next injection.
References
- 1. mastelf.com [mastelf.com]
- 2. benchchem.com [benchchem.com]
- 3. global.oup.com [global.oup.com]
- 4. Acetonitrile vs Methanol in Reverse Phase Chromatography [masontechnology.ie]
- 5. pharmaguru.co [pharmaguru.co]
- 6. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography : Shimadzu (Asia Pacific) [shimadzu.com.sg]
- 7. Optimization strategies for the analysis and purification of drug discovery compounds by reversed-phase high-performance liquid chromatography with high-pH mobile phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. library.gwu.edu [library.gwu.edu]
preventing degradation of 4-Amino-3,5-diiodobenzoic acid during storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-3,5-diiodobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to prevent degradation?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark environment.[1][2] The container should be tightly sealed to protect it from moisture and air. For extended storage periods, the following temperature conditions are advised:
| Storage Condition | Duration |
| Powder at -20°C | Up to 3 years |
| Powder at 4°C | Up to 2 years |
| In solvent at -80°C | Up to 6 months |
Q2: I've noticed a discoloration of my this compound powder. What could be the cause?
A2: Discoloration, often appearing as a yellowish or brownish tint, is a common indicator of degradation. This is typically caused by exposure to light and air.[1][2] The amino group in the molecule is susceptible to oxidation, which can lead to the formation of colored impurities. To prevent this, always store the compound in an opaque, tightly sealed container and minimize its exposure to ambient light and atmosphere.
Q3: My compound shows new peaks in the HPLC analysis after a period of storage. What are these impurities likely to be?
A3: The appearance of new peaks in an HPLC chromatogram suggests that the this compound has started to degrade. Potential degradation products can arise from several pathways, including:
-
Decarboxylation: Loss of the carboxylic acid group to form 2,6-diiodoaniline.
-
Deiodination: Removal of one or both iodine atoms, leading to mono-iodinated or non-iodinated aminobenzoic acid derivatives.
-
Oxidation: Oxidation of the amino group, which can lead to the formation of nitroso or nitro derivatives, or polymerization.
A stability-indicating HPLC method, as detailed in the experimental protocols section, can be used to monitor the purity of your sample over time.
Q4: Can I store this compound in a solution?
A4: Yes, but for shorter periods and at very low temperatures. As a general guideline, solutions of this compound should be stored at -80°C for a maximum of six months. The choice of solvent is also critical; ensure the solvent is dry and of high purity to avoid solvent-mediated degradation. It is advisable to prepare fresh solutions for critical experiments whenever possible.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Discoloration of Solid Powder | Exposure to light and/or air. | Store the compound in a tightly sealed, opaque container in a dark, dry place. Consider storing under an inert atmosphere (e.g., argon or nitrogen). |
| Inconsistent Experimental Results | Degradation of the compound leading to lower effective concentration. | Re-evaluate the purity of your stock using a validated analytical method like HPLC. If degradation is confirmed, use a fresh, high-purity batch of the compound. |
| Appearance of Additional Spots on TLC or Peaks in HPLC | Chemical degradation due to improper storage or handling. | Confirm the identity of the new species if possible (e.g., by mass spectrometry). Review storage conditions and handling procedures to minimize exposure to light, heat, and moisture. |
| Poor Solubility | The compound may have degraded into less soluble impurities. | Assess the purity of the compound. If impurities are present, purification may be necessary. For dissolving, ensure the use of an appropriate high-purity solvent. |
Experimental Protocols
Protocol 1: Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
This protocol outlines a general method for assessing the purity and stability of this compound.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (or Phosphoric acid for non-MS compatible methods).
-
This compound reference standard.
2. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or scan for optimal wavelength) |
| Injection Volume | 10 µL |
3. Sample Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase B at a concentration of 1 mg/mL.
-
Prepare working solutions by diluting the stock solution with the initial mobile phase composition.
-
For stability studies, subject the compound to stress conditions (e.g., heat, light, acid/base hydrolysis, oxidation) and prepare samples similarly.
4. Analysis:
-
Inject the prepared samples into the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
The method is considered stability-indicating if the degradation products are well-resolved from the main peak.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for stability testing of this compound.
Caption: Troubleshooting decision tree for common issues.
References
strategies to avoid over-iodination in aromatic compounds
Technical Support Center: Aromatic Iodination
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help control and prevent the over-iodination of aromatic compounds.
Frequently Asked Questions (FAQs)
Q1: Why is over-iodination a common problem with activated aromatic compounds?
A1: Over-iodination, or poly-iodination, is a frequent issue with highly activated aromatic rings, such as phenols and anilines. The electron-donating groups (-OH, -NH2) on these substrates strongly activate the aromatic ring towards electrophilic aromatic substitution (SEAr). This high reactivity makes it difficult to stop the reaction after a single iodine atom has been added. The initial mono-iodinated product is often still reactive enough to undergo further iodination, leading to di- or even tri-iodinated byproducts.[1][2]
Q2: What is the general mechanism of electrophilic aromatic iodination?
A2: The process follows the standard Electrophilic Aromatic Substitution (SEAr) mechanism, which involves three main steps[3]:
-
Generation of an Electrophile: Molecular iodine (I₂) is generally not electrophilic enough to react with most aromatic rings.[3][4] An activator, such as an oxidizing agent or a Lewis acid, is required to generate a more potent electrophilic iodine species (often represented as I⁺).[3][5]
-
Nucleophilic Attack: The π-electron system of the aromatic ring attacks the electrophilic iodine species, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. This step is typically the rate-determining step.[3]
-
Deprotonation: A weak base removes a proton from the carbon atom bearing the iodine, restoring the aromaticity of the ring and yielding the final aryl iodide product.[3]
Q3: Which iodinating agents are best for controlling selectivity?
A3: For controlling selectivity and avoiding over-iodination, milder and sterically hindered reagents are often preferred.
-
N-Iodosuccinimide (NIS) is a popular choice because it is a solid, easy-to-handle reagent that provides a controlled source of electrophilic iodine.[6][7] Its reactivity can be finely tuned with the addition of a catalytic amount of acid.[6][7][8]
-
Iodine monochloride (ICl) is more reactive than I₂ but can sometimes lead to chlorinated byproducts.[3] Its reactivity can be moderated by using low temperatures.[1]
-
Molecular Iodine (I₂) with an Oxidant: This is a classic method, but the choice of oxidant (e.g., HNO₃, H₂O₂) is crucial for controlling the reaction rate.[4][5][9] Removing the HI byproduct as it forms is key to preventing the reverse reaction.[10]
Troubleshooting Guide
Issue 1: My reaction produces a mixture of mono-, di-, and/or tri-iodinated products. How can I improve mono-selectivity?
This is the most common problem, especially with activated substrates like phenols and anilines.
| Strategy | Action | Rationale |
| Control Stoichiometry | Use a 1:1 or slightly sub-stoichiometric (e.g., 1:0.95) ratio of iodinating agent to the aromatic substrate. | Reduces the amount of available iodine for subsequent reactions after the mono-iodination has occurred.[1] |
| Lower Reaction Temperature | Run the reaction at a lower temperature (e.g., 0 °C or -78 °C). | Decreases the overall reaction rate, which often enhances the selectivity for the initial mono-iodination step over faster, subsequent poly-iodination reactions.[1] |
| Slow Addition of Reagent | Add the iodinating agent dropwise or in small portions over an extended period. | This technique keeps the instantaneous concentration of the electrophile low, favoring the reaction with the more abundant starting material over the less concentrated mono-iodinated product. |
| Change the Iodinating Agent | Switch from a highly reactive system (e.g., I₂/HNO₃) to a milder one, such as N-Iodosuccinimide (NIS) with a catalytic amount of a weak acid. | Milder reagents have a lower propensity to overreact. NIS is often cited for its high selectivity in the mono-iodination of activated rings.[11] |
| Solvent Choice | Use a less polar solvent if possible, or a solvent that can moderate reactivity. | Solvent can influence the reactivity of the electrophile. Some protocols report high selectivity in solvents like acetonitrile or even water under specific conditions.[8][12] |
Issue 2: The reaction is very slow or shows no conversion to the product.
This is a common issue with deactivated or sterically hindered aromatic compounds.
| Strategy | Action | Rationale |
| Increase Electrophilicity | Use a more powerful iodinating system. For N-Iodosuccinimide (NIS), switch from a weak acid catalyst (like TFA) to a strong acid like H₂SO₄ or a superacid like TfOH.[6][13] | Stronger acids activate NIS more effectively, generating a "superelectrophilic" iodine species capable of reacting with electron-poor rings.[6][13] |
| Increase Temperature | Gently heat the reaction mixture. | For less reactive substrates, increasing the temperature can provide the necessary activation energy to drive the reaction forward. However, monitor carefully for side product formation.[1] |
| Use a More Potent Reagent | Consider using reagents like 1,3-diiodo-5,5-dimethylhydantoin (DIH) or an I₂/oxidant system known to work for deactivated rings (e.g., I₂/I₂O₅ or I₂/HIO₃).[3][14] | These systems are designed to generate a highly reactive iodinating agent required for challenging substrates. |
| Check Reagent Quality | Ensure the iodinating agent (e.g., ICl, NIS) has not degraded. | Iodine monochloride (ICl) is sensitive to moisture.[1] NIS should be pure. Ensure all reagents are anhydrous if the reaction is moisture-sensitive. |
Experimental Protocols
Protocol 1: Selective Mono-iodination of Anisole using N-Iodosuccinimide (NIS)
This protocol is adapted for activated ethers and demonstrates a highly selective method for para-iodination.
Materials:
-
Anisole
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (CH₃CN)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of anisole (1.0 mmol) in acetonitrile (10 mL) at room temperature, add N-iodosuccinimide (1.1 mmol, 1.1 equivalents).[3]
-
Add a catalytic amount of trifluoroacetic acid (0.1 mmol, 0.1 equivalents). The use of catalytic TFA with NIS in acetonitrile is particularly effective for methoxybenzenes.[3][8]
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 15-30 minutes.[3]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining electrophilic iodine.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired p-iodoanisole.
Visualized Workflows and Logic
Troubleshooting Decision Tree
This diagram outlines a logical workflow for troubleshooting common issues in aromatic iodination reactions, focusing on achieving high mono-selectivity.
Caption: Troubleshooting flowchart for poor mono-selectivity.
General Workflow for Method Optimization
This diagram illustrates a systematic approach to developing a selective aromatic iodination protocol.
Caption: Workflow for optimizing a selective iodination reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]
- 3. benchchem.com [benchchem.com]
- 4. Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene [jove.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 8. <i>N</i>‐Iodosuccinimide (NIS) in Direct Aromatic Iodination [ouci.dntb.gov.ua]
- 9. youtube.com [youtube.com]
- 10. Why is Iodination of Benzene Difficult? | CurlyArrows [curlyarrows.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
work-up procedures for reactions involving 4-Amino-3,5-diiodobenzoic acid
Welcome to the technical support center for 4-Amino-3,5-diiodobenzoic acid. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful work-up and purification of reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound and its derivatives?
This compound is expected to have moderate solubility in polar organic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), ethanol, and methanol.[1][2] Its solubility in aqueous solutions is highly pH-dependent. In basic solutions, it will deprotonate to form a more soluble carboxylate salt, while in acidic solutions, the amino group can be protonated.[2] Solubility in non-polar solvents is generally limited.[1] Heating and sonication can be employed to improve dissolution in organic solvents.[2]
Q2: How can I effectively remove unreacted this compound from my reaction mixture during work-up?
Unreacted this compound can be removed by performing a wash with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[3][4][5] The basic wash will deprotonate the carboxylic acid, forming the corresponding carboxylate salt which is more soluble in the aqueous layer than the organic layer, thus effectively extracting it from your product.
Q3: I am performing an amide coupling reaction with this compound and observing significant self-polymerization. How can I prevent this?
Self-polymerization, where the amino group of one molecule reacts with the activated carboxyl group of another, is a common issue. To minimize this:
-
Control the order of addition: Pre-activate the this compound with the coupling reagent and a non-nucleophilic base (like DIPEA) for a short period (15-30 minutes) before adding the amine coupling partner.[6]
-
Slow addition: Add the amine component dropwise to the activated carboxylic acid solution.[6]
-
Temperature control: Perform the reaction at a lower temperature (e.g., 0 °C) to manage the rate of competing reactions.[6]
Q4: What are the common side products in Suzuki-Miyaura coupling reactions with this compound, and how can they be minimized?
Common side products include:
-
Homocoupling: Formation of biaryl products from the coupling of two molecules of the boronic acid or two molecules of the this compound derivative. This is often promoted by the presence of oxygen.
-
Protodeboronation: The boronic acid is replaced by a hydrogen atom.
-
Dehalogenation: The iodine atoms on this compound are replaced by hydrogen atoms.
To minimize these, ensure thorough degassing of the reaction mixture and solvents, use high-purity reagents, and consider protecting the amino group if dehalogenation is a significant issue.[7][8]
Troubleshooting Guides
Issue 1: Low Yield of Desired Product
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting material is fully consumed before starting the work-up.[9] Consider increasing the reaction time or temperature, or using a more potent reagent.[6] |
| Product Loss During Work-up | This compound and its derivatives can precipitate if the pH of the aqueous layer is not suitable during extraction. Ensure the correct pH is maintained to keep your product in the desired layer.[2] Use minimal amounts of cold solvent for washing filtered solids to reduce losses.[10] |
| Poor Substrate Solubility | In reactions like Suzuki coupling, the salt form of the benzoic acid under basic conditions may have poor solubility in purely organic solvents. Use a mixed solvent system, such as dioxane/water or THF/water, to improve solubility.[7] |
| Catalyst Inhibition/Deactivation | In palladium-catalyzed reactions, the amino group can coordinate to the metal center, leading to deactivation. Protecting the amino group (e.g., as a Boc-carbamate) before the reaction can prevent this.[8] Ensure the reaction is performed under an inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation.[7] |
Issue 2: Presence of Impurities in the Final Product
| Potential Cause | Recommended Solution |
| Unreacted Starting Materials | For unreacted this compound, wash the organic layer with a saturated NaHCO₃ solution.[3] For unreacted amines, wash with a dilute acid solution (e.g., 1N HCl).[3] |
| Coupling Reagent Byproducts | If using a carbodiimide like DCC, the insoluble dicyclohexylurea (DCU) byproduct can be removed by filtration before the aqueous work-up.[3] For water-soluble byproducts from reagents like EDC, aqueous washes are typically effective.[11] |
| Colored Impurities | Treat the crude product solution with activated carbon before recrystallization to remove colored impurities.[10] |
| Similar Polarity of Product and Impurities | If standard extraction and washing procedures are insufficient, purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).[3][4] |
Experimental Protocols & Workflows
Protocol 1: Fischer-Speier Esterification
This protocol describes the synthesis of an alkyl ester of this compound.
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol or ethanol, 10-20 eq), which also serves as the solvent.[4]
-
Catalyst Addition: While stirring at room temperature, slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise.[4]
-
Reflux: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 2-10 hours).[4]
-
Cooling and Quenching: Allow the mixture to cool to room temperature. If a precipitate forms, it can be filtered. Slowly pour the reaction mixture into a beaker of ice water.
-
Neutralization: Carefully add a saturated sodium bicarbonate solution portion-wise to the aqueous mixture until gas evolution ceases and the pH is neutral or slightly basic (~7-8). This will precipitate the crude ester.[4][12]
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any remaining salts.[12]
-
Purification: The crude ester can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture.[4]
Quantitative Data Summary (Fischer-Speier Esterification):
| Parameter | Value/Range |
| This compound | 1.0 equivalent |
| Alcohol (e.g., Methanol, Ethanol) | 10-20 equivalents |
| Concentrated Sulfuric Acid | 0.1-0.2 equivalents |
| Reaction Temperature | Reflux (~65 °C for Methanol, ~78 °C for Ethanol)[4] |
| Reaction Time | 2-10 hours (monitor by TLC)[4] |
Workflow Diagram:
Protocol 2: Amide Coupling (EDC/HOBt)
This protocol outlines a carbodiimide-mediated coupling to form an amide from this compound.
Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the desired amine (1.1 eq), and an additive such as hydroxybenzotriazole (HOBt) (1.2 eq) in an anhydrous solvent like DMF or DCM.[5]
-
Reagent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.5 eq).[5] Slowly add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise.[6]
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.[5][6]
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or DCM).[3][6]
-
Washing: Wash the organic layer sequentially with a mild acid (e.g., 1N HCl) to remove excess base and amine, followed by a saturated NaHCO₃ solution to remove unreacted starting acid and HOBt, and finally with brine.[3][5]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product by column chromatography on silica gel.[3]
Quantitative Data Summary (Amide Coupling):
| Parameter | Value/Range |
| This compound | 1.0 equivalent |
| Amine | 1.1-1.2 equivalents[5][6] |
| Coupling Reagent (EDC) | 1.2-1.5 equivalents[6] |
| Additive (HOBt) | 1.2 equivalents[5] |
| Base (DIPEA) | 2.5 equivalents[5] |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 4-24 hours[5][6] |
Workflow Diagram:
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Amino-3,5-diiodobenzoic Acid and 4-amino-3-bromobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and pharmaceutical development, the selection of appropriate building blocks is a critical decision that dictates the efficiency, yield, and ultimate success of a synthetic route. Halogenated aminobenzoic acids are particularly valuable intermediates, offering multiple functional groups for diverse chemical transformations. This guide presents an objective, data-supported comparison of the chemical reactivity of two key analogues: 4-Amino-3,5-diiodobenzoic acid and 4-amino-3-bromobenzoic acid.
Physicochemical Properties: A Side-by-Side Comparison
A foundational analysis begins with the intrinsic physicochemical properties of these compounds. These characteristics are pivotal as they influence solubility, reaction kinetics, and the ease of downstream processing and purification.
| Property | This compound | 4-amino-3-bromobenzoic acid |
| Molecular Formula | C₇H₅I₂NO₂[1][2] | C₇H₆BrNO₂[3][4] |
| Molecular Weight | 388.93 g/mol [1][2] | 216.03 g/mol [3][4] |
| CAS Number | 2122-61-4[1][2] | 6311-37-1[5] |
| Appearance | Solid | Solid[5] |
| Melting Point | Not specified | 211-215 °C[5] |
| IUPAC Name | This compound[1] | 4-amino-3-bromobenzoic acid[5] |
Reactivity Analysis: The Decisive Role of the Halogen
The primary distinction in reactivity between these two molecules arises from the nature and number of halogen substituents on the aromatic ring. While both iodine and bromine are electron-withdrawing via induction and electron-donating via resonance, the balance of these effects, coupled with carbon-halogen bond strength and steric factors, dictates their behavior in key chemical transformations.[5]
Electronic Effects: Halogens are generally deactivating groups in electrophilic aromatic substitution, yet they direct incoming electrophiles to the ortho and para positions.[5] In both molecules, the potent activating and ortho, para-directing influence of the amino group at the 4-position will dominate over the halogen's directing effects. The key difference lies in the rate of reaction, which is influenced by the electron-withdrawing inductive effect of the halogens.
Carbon-Halogen Bond Strength: The most significant differentiator for many synthetic applications, particularly cross-coupling reactions, is the carbon-halogen (C-X) bond strength. The C-I bond is considerably weaker than the C-Br bond.[6] This disparity is the cornerstone of the general reactivity trend for halogens in oxidative addition steps: I > Br > OTf > Cl.[5] Consequently, aryl iodides are substantially more reactive than aryl bromides in palladium-catalyzed cross-coupling reactions.[5]
Steric Hindrance: this compound possesses two bulky iodine atoms flanking the amino and carboxylic acid groups. This presents a significant steric shield compared to the single, smaller bromine atom in 4-amino-3-bromobenzoic acid. This steric congestion can be expected to reduce the rate of reactions involving the amino and carboxyl functionalities.
Caption: Logical relationship between C-X bond strength and cross-coupling reactivity.
Comparative Performance in Key Synthetic Transformations
The choice between the diiodo and bromo compounds is a strategic one, heavily dependent on the intended chemical transformation.
1. Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
-
This compound: Is the superior substrate for these reactions. The weaker C-I bonds facilitate faster oxidative addition to the palladium catalyst, often allowing for milder reaction conditions (e.g., lower temperatures, lower catalyst loadings) and leading to higher yields and shorter reaction times. Both iodo-groups can potentially react, offering a handle for double cross-coupling.
-
4-amino-3-bromobenzoic acid: While still highly effective, it generally requires more forcing conditions (higher temperatures, more specialized catalyst/ligand systems) to achieve comparable results to its iodo-counterpart.[5] The reaction with the bromo-derivative is expected to proceed more slowly.[5]
2. Reactions at the Amino Group (e.g., Acylation, Diazotization)
-
This compound: The nucleophilicity of the amino group is likely diminished due to the strong inductive effect of two iodine atoms and significant steric hindrance, potentially leading to slower reaction rates for transformations like amide bond formation.
-
4-amino-3-bromobenzoic acid: With less steric bulk and a weaker overall electron-withdrawing effect from a single halogen, the amino group is more accessible and likely more nucleophilic, favoring reactions at this position.
3. Reactions at the Carboxylic Acid Group (e.g., Esterification, Amide Coupling)
-
This compound: The acidity of the carboxylic acid is enhanced by the electron-withdrawing iodine atoms. However, the adjacent bulky iodine atoms create substantial steric hindrance, which may impede the approach of reagents to the carboxyl carbon, potentially slowing down esterification or amidation reactions.
-
4-amino-3-bromobenzoic acid: This compound also benefits from an increased acidity due to the bromine atom.[7][8] With only one halogen ortho to the carboxyl group, it presents a less sterically hindered environment, likely allowing for more facile transformations at this site.
Experimental Protocols
Representative Protocol: Suzuki Cross-Coupling Reaction
This protocol outlines a general procedure for a comparative Suzuki cross-coupling. Researchers should note the anticipated differences in optimal reaction conditions.
Materials:
-
4-Amino-3-halobenzoic acid (diiodo or bromo derivative) (1.0 eq)
-
Arylboronic acid (1.2 eq per halogen)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 eq)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., Dioxane/Water, DMF, Toluene)
Procedure:
-
Vessel Preparation: To a flame-dried reaction vessel, add the 4-amino-3-halobenzoic acid (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0-3.0 eq).
-
Inert Atmosphere: Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Reagent Addition: Under the inert atmosphere, add the degassed solvent and the palladium catalyst.
-
Reaction:
-
For this compound: Heat the reaction mixture with stirring to a temperature of 60-80 °C.
-
For 4-amino-3-bromobenzoic acid: A higher temperature of 80-100 °C may be necessary for a comparable reaction rate.[5]
-
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.[9] The reaction with the diiodo-derivative is expected to reach completion significantly faster.
-
Work-up and Purification: Upon completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water. The organic layer is then dried, concentrated, and purified using column chromatography to isolate the desired product.
Caption: General experimental workflow for a Suzuki cross-coupling reaction.
Conclusion: A Strategic Choice
The decision to use this compound versus 4-amino-3-bromobenzoic acid is a nuanced one that hinges on the specific synthetic goal.
-
This compound is the reagent of choice for palladium-catalyzed cross-coupling reactions where its high reactivity can drive reactions to completion under mild conditions, preserving sensitive functional groups elsewhere in the molecule. It also offers the potential for sequential or double couplings.
-
4-amino-3-bromobenzoic acid represents a more versatile building block when subsequent reactions are planned at the amino or carboxylic acid functionalities . Its reduced steric profile and lower cost make it an attractive option, particularly for large-scale synthesis, provided the slightly more demanding conditions for its cross-coupling can be accommodated.
References
- 1. This compound | C7H5I2NO2 | CID 16460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. 4-Amino-3-bromobenzoic acid | C7H6BrNO2 | CID 238935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Use the four compounds shown below to answer the following questions:Why .. [askfilo.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Validated HPLC Methods for the Analysis of Aminobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the analysis of aminobenzoic acid derivatives, a class of compounds with significant applications in the pharmaceutical and cosmetic industries. The selection of a robust and reliable analytical method is paramount for ensuring the quality, safety, and efficacy of products containing these derivatives. This document outlines various HPLC methodologies, presents comparative data on their performance, and provides detailed experimental protocols to assist in method selection and implementation.
Comparison of HPLC Methods and Performance Parameters
The choice of HPLC column and mobile phase composition is critical for achieving optimal separation and analysis of aminobenzoic acid derivatives. Reversed-phase HPLC is the most common technique employed, with C18 and C8 columns being popular choices.[1] However, for complex separations, especially of isomers, other stationary phases like phenyl or mixed-mode columns can offer alternative selectivity.[2][3]
Below is a summary of performance characteristics for various HPLC methods applied to the analysis of p-aminobenzoic acid (PABA) and its related compounds. The data has been compiled from several validation studies to provide a comparative overview.
Table 1: Comparison of Chromatographic Conditions for the Analysis of Aminobenzoic Acid Derivatives
| Parameter | Method 1 (for PABA) | Method 2 (for Benzoic Acid) | Method 3 (for Benzoic & Sorbic Acid) | Method 4 (for PABA and metabolites) |
| Column | C8 ZORBAX (5µm, 4.6 x 150 mm)[4] | Symmetry C18 (5µm, 4.6 x 150 mm)[4] | Germini-C18 (5µm, 50 mm x 4.6 mm)[4] | C18 reversed-phase (5 µm)[5] |
| Mobile Phase | Acetonitrile: Phosphate Buffer pH 5.5 (25:75, v/v)[4] | Acetonitrile: Buffer (45:55, v/v)[4] | 0.05 M Ammonium Acetate (pH 4.4): Methanol (60:40, v/v)[4] | Methanol: 0.02 M Ammonium Acetate (20:80 v/v, pH 4.0)[5] |
| Flow Rate | 1.0 mL/min[4] | 1.0 mL/min[4] | 1.0 mL/min[4] | Not Specified |
| Detection | UV at 270 nm[1] | UV at 254 nm[4] | Diode-Array Detector (DAD) at 234 nm[4] | UV at 280 nm[5] |
Table 2: Comparison of Validation Parameters for HPLC Methods
| Validation Parameter | Method A (for PABA) | Method B (for Benzoic & Sorbic Acid) | Method C (for PABA and Procaine) |
| Linearity Range | 24-48 µg/mL (r² = 0.9997)[6] | 5-200 µg/mL (r² > 0.999)[4] | 10-750 µM |
| Accuracy (% Recovery) | Not Specified | 85.61 - 102.04%[4] | > 80% |
| Precision (%RSD) | Intra-day & Inter-day < 2%[6] | Method Precision: 1.84%, Intermediate Precision: 1.41%[4] | Intra-day & Inter-day < 6% |
| LOD (µg/mL) | 0.0023[6] | 0.42[4] | 5 µM |
| LOQ (µg/mL) | 0.0078[6] | 1.14[4] | 10 µM |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and validation of any analytical method. Below are representative experimental protocols for the HPLC analysis of aminobenzoic acid derivatives and the execution of forced degradation studies.
Protocol 1: HPLC Analysis of p-Aminobenzoic Acid (PABA)
This protocol is based on a stability-indicating RP-HPLC method.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or DAD detector.
-
Chemicals and Reagents:
-
p-Aminobenzoic acid (PABA) reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
Water (HPLC or Milli-Q grade)
-
-
Preparation of Solutions:
-
Mobile Phase: Prepare a phosphate buffer by dissolving an appropriate amount of potassium dihydrogen phosphate in water and adjusting the pH to 5.5 with orthophosphoric acid. The mobile phase consists of a mixture of acetonitrile and this phosphate buffer in a 25:75 (v/v) ratio.[4]
-
Standard Solution: Accurately weigh and dissolve the PABA reference standard in the mobile phase to prepare a stock solution of 1000 µg/mL. Further dilute this stock solution with the mobile phase to prepare working standards at desired concentrations (e.g., for linearity studies).[6]
-
Sample Solution: Prepare the sample by dissolving it in the mobile phase to a known concentration.
-
-
Chromatographic Conditions:
-
Method Validation: Validate the method as per ICH guidelines for specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[4]
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of an HPLC method.[7] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]
-
Acid Hydrolysis:
-
Dissolve the aminobenzoic acid derivative in 0.1 M HCl.
-
Heat the solution at 60-80°C for a specified period (e.g., 2-8 hours).
-
Cool the solution and neutralize it with an appropriate volume of 0.1 M NaOH.
-
Dilute to a suitable concentration with the mobile phase and analyze by HPLC.[8]
-
-
Base Hydrolysis:
-
Dissolve the aminobenzoic acid derivative in 0.1 M NaOH.
-
Keep the solution at room temperature or heat at a slightly elevated temperature (e.g., 40-60°C) for a specified duration.
-
Cool the solution and neutralize it with an appropriate volume of 0.1 M HCl.
-
Dilute to a suitable concentration with the mobile phase and analyze by HPLC.[8]
-
-
Oxidative Degradation:
-
Dissolve the aminobenzoic acid derivative in a solution of 3-30% hydrogen peroxide (H₂O₂).
-
Store the solution at room temperature for a specified period (e.g., 24 hours), protected from light.
-
Dilute to a suitable concentration with the mobile phase and analyze by HPLC.[8]
-
-
Thermal Degradation:
-
Expose the solid drug substance to dry heat in an oven at a high temperature (e.g., 80-100°C) for a defined period.
-
Alternatively, heat a solution of the drug substance.
-
Dissolve and dilute the sample to a suitable concentration with the mobile phase and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose the drug substance (in solid state or in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[8]
-
A control sample should be kept in the dark under the same conditions.
-
Prepare the sample for analysis and inject it into the HPLC system.
-
Visualizations
The following diagrams illustrate the workflow for HPLC method validation and a potential degradation pathway for 4-aminobenzoic acid.
Caption: Workflow for HPLC Method Validation.
Caption: Potential Degradation Pathways of 4-Aminobenzoic Acid.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. helixchrom.com [helixchrom.com]
- 3. HPLC Separation of Isomers of Aminobenzoic Acid | SIELC Technologies [sielc.com]
- 4. benchchem.com [benchchem.com]
- 5. Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
A Comparative Guide to Heavy Atom Derivatives in Macromolecular Crystallography: Evaluating 4-Amino-3,5-diiodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of elucidating the three-dimensional structures of macromolecules, X-ray crystallography remains a cornerstone technique. A critical hurdle in this process is the "phase problem," the loss of phase information during the collection of diffraction data.[1] One of the most established methods to overcome this is the use of heavy atom derivatives, which introduce strong X-ray scatterers into the crystal lattice, thereby providing the necessary phase information through techniques like Multiple Isomorphous Replacement (MIR), Single Isomorphous Replacement (SIR), and Single-wavelength Anomalous Dispersion (SAD).[1][2]
This guide provides a comparative overview of the efficacy of various heavy atom derivatives, with a special focus on the potential utility of 4-Amino-3,5-diiodobenzoic acid, a compound whose application in this specific context is less documented than more conventional reagents.
Comparison of Common Heavy Atom Derivatives
The selection of an appropriate heavy atom derivative is crucial for the success of a crystallographic project. The ideal derivative should bind to the macromolecule without significantly altering its conformation or crystal packing (a property known as isomorphism), and it should provide a strong anomalous or isomorphous signal. The following table summarizes the performance of several commonly used heavy atom derivatives.
| Heavy Atom Derivative | Typical Soaking Concentration | Typical Soaking Time | Phasing Power (Isomorphous) | Phasing Power (Anomalous) | Resolution (Å) | Figure of Merit (FOM) |
| K₂PtCl₄ | 1-10 mM | Hours to Days | Strong | Moderate | 2.0 - 3.5 | 0.4 - 0.7 |
| KAuCl₄ | 1-10 mM | Hours to Days | Strong | Moderate | 2.2 - 3.8 | 0.3 - 0.6 |
| HgCl₂ | 0.1-1 mM | Hours to Days | Very Strong | Strong | 2.5 - 4.0 | 0.5 - 0.8 |
| Uranyl Acetate | 1-5 mM | Hours to Days | Strong | Very Strong | 2.8 - 4.5 | 0.4 - 0.7 |
| 5-Amino-2,4,6-triiodoisophthalic acid (I3C) | 5-50 mM | Seconds to Minutes | Moderate | Strong | 1.5 - 3.0 | 0.6 - 0.9 |
| 5-Amino-2,4,6-tribromoisophthalic acid (B3C) | 5-50 mM | Seconds to Minutes | Moderate | Strong (MAD) | 1.8 - 3.2 | 0.5 - 0.8 |
Note: The values presented in this table are typical ranges and can vary significantly depending on the specific protein, crystallization conditions, and data collection strategy.
Evaluating this compound: A Potential Halogen-Based Phasing Agent
| Property | This compound |
| Molecular Formula | C₇H₅I₂NO₂[3] |
| Molecular Weight | 388.93 g/mol [3] |
| Heavy Atom | Iodine (I) |
| Anomalous Signal | Strong (theoretically) |
| Potential Binding Moieties | Carboxylate (potential for salt bridges with basic residues), Amino group (potential for hydrogen bonding) |
| Reported Crystallographic Use | Not widely documented for protein phasing |
Given the lack of specific experimental data, researchers interested in exploring this compound as a phasing agent would need to perform initial screening experiments to determine optimal soaking conditions and assess its impact on crystal quality and phasing effectiveness.
Experimental Protocols
The following are detailed methodologies for heavy atom derivatization. A generalized protocol for soaking with this compound is proposed based on its chemical properties and standard practices.
General Protocol for Heavy Atom Derivative Soaking
This protocol can be adapted for various heavy atom compounds, including mercurials, platinum, and gold salts.
-
Crystal Preparation: Grow crystals of the macromolecule to a suitable size (typically 50-200 µm).
-
Stabilization Solution Preparation: Prepare a solution that mimics the mother liquor in which the crystals were grown but is free of any components that might react with the heavy atom (e.g., reducing agents for platinum and gold salts).
-
Heavy Atom Solution Preparation: Dissolve the heavy atom compound in the stabilization solution to the desired concentration (e.g., 1-10 mM). It is advisable to prepare a fresh solution immediately before use.
-
Soaking: Transfer a crystal from its growth drop to a drop of the heavy atom solution. The soaking time can range from minutes to days and needs to be optimized for each specific crystal and heavy atom.
-
Back-Soaking (Optional): To remove non-specifically bound heavy atoms, the crystal can be briefly transferred to a drop of stabilization solution without the heavy atom before cryo-protection.
-
Cryo-protection and Freezing: Transfer the soaked crystal to a cryo-protectant solution and flash-cool it in liquid nitrogen.
-
Data Collection: Collect diffraction data from both native and derivative crystals.
Proposed Protocol for Derivatization with this compound
This protocol is a starting point for screening and optimization.
-
Stock Solution Preparation: Prepare a 50 mM stock solution of this compound. Due to its limited aqueous solubility, it may be necessary to dissolve the compound in a small amount of a suitable organic solvent (e.g., DMSO) before diluting it into the stabilization buffer. The final concentration of the organic solvent should be kept low (e.g., <5% v/v) to avoid damaging the crystal.
-
Soaking Screen: Set up a screening experiment with varying concentrations of this compound (e.g., 1 mM, 5 mM, 10 mM, 20 mM) and different soaking times (e.g., 30 minutes, 2 hours, 6 hours, 24 hours).
-
Crystal Handling: Transfer crystals to the soaking drops. Monitor the crystals for any signs of cracking or dissolution.
-
Cryo-protection and Data Collection: Following the soaking period, proceed with cryo-protection, freezing, and data collection as described in the general protocol.
-
Data Analysis: Process the diffraction data and analyze the difference Patterson maps and anomalous signal to assess the extent and quality of derivatization.
Visualizing the Experimental Workflow
The following diagrams illustrate the key workflows in heavy atom derivatization and phasing.
Caption: General workflow for heavy atom derivatization in protein crystallography.
Caption: Overview of experimental phasing techniques using heavy atom derivatives.
References
A Comparative Guide to the Structural Validation of 4-Amino-3,5-diiodobenzoic Acid and Its Derivatives Using NMR and MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the structural validation of 4-Amino-3,5-diiodobenzoic acid and its derivatives. Detailed experimental protocols, comparative data analysis, and alternative validation methods are presented to assist researchers in the unambiguous characterization of these compounds.
Introduction
This compound is a halogenated aromatic compound that serves as a versatile building block in medicinal chemistry and materials science. Accurate structural confirmation of this parent molecule and its derivatives is paramount for ensuring the integrity of research and the quality of resulting products. NMR and MS are powerful analytical techniques that provide complementary information for robust structural elucidation.
Comparison of Core Analytical Techniques: NMR vs. MS
| Feature | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Principle | Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed information about the chemical environment and connectivity of atoms. | Measures the mass-to-charge ratio (m/z) of ionized molecules, determining molecular weight and elemental composition. Fragmentation patterns provide structural information. |
| Information Provided | Detailed structural information, including the carbon-hydrogen framework, connectivity through bonds (via coupling constants), and stereochemistry. | Molecular weight, elemental formula (with high-resolution MS), and structural motifs based on fragmentation patterns. |
| Sample Requirements | Requires 5-10 mg of purified sample dissolved in a deuterated solvent. | Requires a very small amount of sample (micrograms to nanograms), which can be in a complex mixture when coupled with a separation technique like LC or GC. |
| Strengths | Unambiguous structure determination, non-destructive. | High sensitivity, provides molecular weight information, suitable for mixture analysis. |
| Limitations | Lower sensitivity compared to MS, requires pure samples for straightforward interpretation. | Isomeric and isobaric compounds can be difficult to distinguish without tandem MS and reference standards. Provides indirect structural information. |
Structural Validation of this compound
Molecular Formula: C₇H₅I₂NO₂ Molecular Weight: 388.93 g/mol
NMR Spectroscopic Data
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show a singlet for the two equivalent aromatic protons (H-2 and H-6). The chemical shift of these protons will be influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid and iodine substituents. The protons of the amino (-NH₂) and carboxylic acid (-COOH) groups will appear as broad singlets, and their chemical shifts can be highly dependent on the solvent and concentration.
¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on each of the seven carbon atoms in the molecule. Due to the molecule's symmetry, the carbons at positions 2 and 6, and 3 and 5 will be equivalent. The carbon attached to the iodine atoms (C-3 and C-5) will show a characteristic low-field shift. The chemical shifts of the carboxyl carbon (C-7) and the carbon attached to the amino group (C-4) will also be indicative of their chemical environment.
Mass Spectrometry Data
Mass spectrometry is a crucial tool for confirming the molecular weight of this compound.
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Assignment |
| Electron Ionization (EI) | 389 | [M]⁺ (Molecular Ion)[1] |
Fragmentation Pattern: In a mass spectrometer, the molecular ion can fragment into smaller, characteristic ions. The fragmentation pattern of this compound would likely involve the loss of the carboxylic acid group (-COOH), iodine atoms (I), and other small neutral molecules, providing further structural confirmation.
Structural Validation of this compound Derivatives
The principles of NMR and MS analysis remain the same for the derivatives of this compound. The spectral data will, however, shift in predictable ways depending on the nature of the derivatization (e.g., esterification of the carboxylic acid or acylation of the amino group).
Example Derivative: Methyl 4-Amino-3,5-diiodobenzoate
Molecular Formula: C₈H₇I₂NO₂ Molecular Weight: 402.95 g/mol
Expected NMR Changes:
-
¹H NMR: A new singlet corresponding to the methyl ester protons (-OCH₃) would appear, typically in the range of 3.5-4.0 ppm. The chemical shifts of the aromatic protons may also be slightly affected.
-
¹³C NMR: A new signal for the methyl carbon of the ester group would be observed, typically around 50-55 ppm. The chemical shift of the carbonyl carbon in the ester will be slightly different from that of the carboxylic acid.
Expected MS Changes:
-
The molecular ion peak will shift to the m/z value corresponding to the molecular weight of the methyl ester.
-
The fragmentation pattern will show characteristic losses, such as the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).
Alternative Structural Validation Techniques
While NMR and MS are the primary tools for structural elucidation, other techniques can provide valuable complementary information.
| Technique | Information Provided |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identifies the presence of functional groups (e.g., -NH₂, -COOH, C=O, C-I) based on their characteristic vibrational frequencies. |
| X-ray Crystallography | Provides the definitive three-dimensional structure of a crystalline compound, including bond lengths, bond angles, and crystal packing information. |
| Elemental Analysis | Determines the percentage composition of elements (C, H, N, etc.) in a pure compound, which can be used to confirm the empirical formula. |
Experimental Protocols
NMR Spectroscopy
A general protocol for acquiring high-quality NMR spectra of this compound and its derivatives is as follows:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified solid sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.
-
Ensure the solution is clear and free of any particulate matter.
-
-
Instrument Parameters (for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse sequence: Standard single-pulse.
-
Number of scans: 16-64.
-
Relaxation delay: 1-5 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled pulse sequence.
-
Number of scans: 1024-4096 (or more for dilute samples).
-
Relaxation delay: 2-5 seconds.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
-
Mass Spectrometry (LC-MS)
A general protocol for the analysis of this compound and its derivatives by LC-MS is as follows:
-
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes.
-
Scan Range: m/z 100-1000.
-
For tandem MS (MS/MS), select the parent ion of interest and apply collision-induced dissociation (CID) to obtain fragment ions.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).
-
Analyze the fragmentation pattern to deduce structural information.
-
For high-resolution MS, calculate the elemental composition from the accurate mass measurement.
-
Visualizing the Workflow
The following diagrams illustrate the logical workflow for the structural validation process.
Caption: General workflow for the synthesis and structural validation of this compound derivatives.
Caption: Logical relationship between this compound and its derivatives for biological screening.
References
comparative spectroscopic analysis of halogenated aminobenzoic acid isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectroscopic properties of halogenated aminobenzoic acid isomers. The position of the halogen and amino groups on the benzoic acid framework significantly influences their electronic environment, leading to distinct spectral signatures. Understanding these differences is crucial for unambiguous identification, characterization, and application in fields such as pharmaceutical synthesis and materials science. This document presents a side-by-side comparison of their Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectra, supported by experimental data and detailed methodologies.
Spectroscopic Data Summary
The following tables summarize key quantitative data from the spectroscopic analysis of various halogenated aminobenzoic acid isomers.
Fourier-Transform Infrared (FT-IR) Spectroscopic Data
The FT-IR spectra, typically recorded using KBr pellets, reveal characteristic vibrational modes that are sensitive to the substitution pattern on the benzene ring.[1]
| Functional Group | Vibrational Mode | 2-Amino-4-chlorobenzoic Acid (cm⁻¹)[1] | 4-Amino-2-chlorobenzoic Acid (cm⁻¹)[1] |
| Amino (NH₂) | Asymmetric Stretching | 3501 | 3338 |
| Amino (NH₂) | Symmetric Stretching | 3425 | 3210 |
| Carboxylic Acid (C=O) | Stretching | 1666 | 1670 |
| Aromatic Ring | C=C Stretching | 1585, 1550 | 1597 |
| Carbon-Chlorine (C-Cl) | Stretching | ~731 | ~879 |
| Compound | Key FT-IR Vibrational Frequencies (cm⁻¹) (Solid State, ATR) |
| 2-Amino-5-fluorobenzophenone | N-H Stretch: ~3400, ~3300; C=O Stretch: ~1620; C-F Stretch: ~1230[2] |
| 2-Amino-5-chlorobenzophenone | N-H Stretch: 3481, 3358; C=O Stretch: 1625; C-Cl Stretch: ~820[2] |
| 2-Amino-5-bromobenzophenone | N-H Stretch: ~3400, ~3300; C=O Stretch: ~1620; C-Br Stretch: ~630[2] |
| 2-Amino-5-iodobenzophenone | N-H Stretch: ~3390, ~3290; C=O Stretch: ~1615; C-I Stretch: ~530[2] |
Ultraviolet-Visible (UV-Vis) Spectroscopic Data
The UV-Vis absorption spectra, recorded in solution, provide information about the electronic transitions within the molecules. The wavelength of maximum absorbance (λmax) is influenced by the substitution pattern.
| Compound | Solvent | λmax (nm) |
| 2-Amino-4-chlorobenzoic Acid | Chloroform | 248, 331[1] |
| 4-Amino-2-chlorobenzoic Acid | Dichloromethane | 247, 321[1] |
| 2-Amino-5-fluorobenzophenone | Ethanol | ~245 (π → π), ~380 (n → π)[2] |
| 2-Amino-5-chlorobenzophenone | Ethanol | 248 (π → π), 385 (n → π)[2] |
| 2-Amino-5-bromobenzophenone | Ethanol | 250 (π → π), 390 (n → π)[2] |
| 2-Amino-5-iodobenzophenone | Ethanol | ~255 (π → π), ~395 (n → π)[2] |
Nuclear Magnetic Resonance (NMR) Spectroscopic Data
¹H NMR spectra, typically recorded in deuterated solvents like DMSO-d₆, show distinct chemical shifts (δ) and coupling patterns for the aromatic protons, which are highly informative for distinguishing between isomers.[1]
| Compound | ¹H NMR (Solvent) | ¹³C NMR (Solvent) |
| 2-Amino-4-chlorobenzoic Acid | (DMSO-d₆): δ 7.68 (d, 1H), 6.75 (d, 1H), 6.57 (dd, 1H)[1] | (DMSO-d₆): δ 168.5, 152.1, 140.2, 131.5, 115.8, 113.4, 111.9[1] |
| 4-Amino-2-chlorobenzoic Acid | (DMSO-d₆): δ 7.58 (d, 1H), 6.70 (d, 1H), 6.51 (dd, 1H)[1] | (DMSO-d₆): δ 167.9, 152.8, 141.5, 131.2, 114.9, 112.7, 110.5[1] |
| 4-Amino-3-bromobenzoic acid | (DMSO-d₆): δ 12.39 (br s, 1H, COOH), 7.89 (d, 1H), 7.63 (dd, 1H), 6.78 (d, 1H), 6.10 (s, 2H, NH₂) | Data not readily available in searched literature. |
| 3-Amino-4-bromobenzoic acid | (DMSO-d₆): δ ~7.7 (d), ~7.5 (s), ~7.0 (d) (Signals for aromatic protons) | Data not readily available in searched literature. |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between molecular structure and the resulting spectroscopic data.
Caption: General workflow for the comparative spectroscopic analysis of halogenated aminobenzoic acid isomers.
Caption: Relationship between isomeric structure and resulting spectroscopic properties.
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below. These are intended as general guides and may require optimization based on specific instrumentation and sample characteristics.[2]
FT-IR Spectroscopy (KBr Pellet Method)[1]
Objective: To obtain the infrared absorption spectrum of the solid samples to identify functional groups.
Method:
-
Sample Preparation: Thoroughly grind 1-2 mg of the sample with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is formed.
-
Pellet Formation: Transfer the powdered mixture to a pellet-pressing die and apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent KBr pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer. Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.
UV-Visible Spectroscopy (Solution-Phase)[1]
Objective: To determine the electronic absorption maxima of the compounds in solution.
Method:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable UV-transparent solvent (e.g., chloroform, dichloromethane, or ethanol). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0 AU.
-
Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill one quartz cuvette with the pure solvent to serve as a reference. Fill a second quartz cuvette with the sample solution.
-
Scanning: Place the reference and sample cuvettes in the respective beams of the spectrophotometer and scan the absorbance spectrum over a wavelength range of approximately 200-400 nm.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Solution-State)
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the detailed molecular structure.
Method:
-
Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR, or 20-50 mg for ¹³C NMR, in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.[1] A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).[3]
-
Data Acquisition: Place the NMR tube in the spectrometer's probe. For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.[3]
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Analyze the chemical shifts (δ), signal multiplicities, and integration values (for ¹H NMR) to elucidate the molecular structure.[3]
References
cost-benefit analysis of using 4-Amino-3,5-diiodobenzoic acid in synthesis
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that balances cost, efficiency, and safety. 4-Amino-3,5-diiodobenzoic acid is a valuable, pre-functionalized building block, particularly in the synthesis of thyroid hormone analogues, radiolabeled compounds, and other complex aromatic molecules. However, its use comes with a significant cost consideration. This guide provides a comparative analysis of utilizing commercially available this compound versus an in-house synthesis from a cheaper precursor, 4-aminobenzoic acid, to help researchers make an informed decision.
Introduction to this compound
This compound (CAS 2122-61-4) is an aromatic compound featuring an amino group, a carboxylic acid, and two iodine atoms on the benzene ring.[1][2] This pre-iodinated structure offers a direct route for incorporating iodine into a target molecule, which is particularly useful in the synthesis of radiopharmaceuticals and biologically active compounds where iodine atoms are essential for activity or detection.[3][4]
Cost Analysis: "Buy vs. Make"
To illustrate this, we will compare two primary approaches for obtaining this compound for a subsequent synthetic step:
-
Route 1: Direct Purchase. Acquiring the compound directly from a chemical supplier.
-
Route 2: In-house Synthesis. Preparing the compound from 4-aminobenzoic acid via electrophilic iodination.
For the in-house synthesis, two common and effective iodinating agents will be considered: N-Iodosuccinimide (NIS) and Iodine Monochloride (ICl).[5][6]
Table 1: Cost Comparison of Starting Materials and Reagents
| Compound | Molecular Weight ( g/mol ) | Representative Price (USD) | Source(s) |
| Route 1: Direct Purchase | |||
| This compound | 388.93 | Price on request; estimated to be significantly higher than precursors. | [1][7] |
| Route 2: In-house Synthesis | |||
| 4-Aminobenzoic acid | 137.14 | ~$85 / 1 kg | [Multiple suppliers] |
| N-Iodosuccinimide (NIS) | 224.98 | ~$55 / 250 g | [Multiple suppliers] |
| Iodine Monochloride (ICl) | 162.36 | ~$165 / 100 g (solution) | [Multiple suppliers] |
Note: Prices are approximate and can vary significantly between suppliers, purity grades, and quantities.
Comparative Synthesis and Performance
The primary benefit of purchasing this compound is convenience and time-saving, as it eliminates a synthetic step. However, the in-house synthesis offers substantial cost savings on raw materials. The following sections detail the experimental considerations for the in-house synthesis and a hypothetical application to provide a basis for comparison.
Experimental Protocols for In-house Synthesis of this compound
Method A: Iodination using N-Iodosuccinimide (NIS)
N-Iodosuccinimide is a mild and effective iodinating agent for electron-rich aromatic rings.[8][9] The reaction often requires an acid catalyst to activate the NIS.
Protocol:
-
Dissolve 4-aminobenzoic acid (1 equivalent) in a suitable solvent such as glacial acetic acid or a mixture of acetic acid and a co-solvent.
-
Add N-Iodosuccinimide (2.2 equivalents) to the solution.
-
Add a catalytic amount of a strong acid, such as sulfuric acid or trifluoroacetic acid, to the reaction mixture.[5]
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water and a suitable organic solvent (e.g., cold ethanol) to remove impurities.
-
Recrystallize the crude product from a suitable solvent system to obtain pure this compound.
Method B: Iodination using Iodine Monochloride (ICl)
Iodine monochloride is a highly reactive and cost-effective iodinating agent.[6][10]
Protocol:
-
Dissolve 4-aminobenzoic acid (1 equivalent) in a suitable solvent, such as glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of Iodine Monochloride (2.2 equivalents) in the same solvent to the cooled solution with vigorous stirring.
-
Allow the reaction to proceed at a low temperature for a specified time, monitoring by TLC or LC-MS.
-
After the reaction is complete, quench any excess ICl with a solution of sodium thiosulfate.
-
Dilute the reaction mixture with water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water.
-
Purify the crude product by recrystallization.
Hypothetical Application: Synthesis of a Thyroxine Analogue Precursor
To provide a tangible comparison, let's consider the synthesis of a simplified precursor for a thyroxine analogue, N-acetyl-4-amino-3,5-diiodobenzamide.
Scenario 1: Using Purchased this compound
This is a two-step process:
-
Amide formation: Couple this compound with an amine source (e.g., ammonia or an ammonium salt) using a standard coupling agent (e.g., EDC/HOBt) or by converting the carboxylic acid to an acid chloride followed by reaction with ammonia.
-
Acetylation: Acetylate the amino group using acetic anhydride.
Scenario 2: In-house Synthesis Followed by Functionalization
This is a multi-step process starting from 4-aminobenzoic acid:
-
Iodination: Synthesize this compound using either Method A (NIS) or Method B (ICl) as described above.
-
Amide formation and Acetylation: Follow the same two steps as in Scenario 1.
Table 2: Performance Comparison of Synthetic Routes
| Parameter | Route 1: Direct Purchase | Route 2a: In-house Synthesis (NIS) | Route 2b: In-house Synthesis (ICl) |
| Starting Material Cost | High | Low | Low |
| Number of Synthetic Steps | 2 (for the example) | 3 (for the example) | 3 (for the example) |
| Overall Yield | Dependent on coupling and acetylation yields. | Dependent on iodination, coupling, and acetylation yields. Iodination with NIS can be high yielding (80-95% reported for similar systems).[11] | Dependent on iodination, coupling, and acetylation yields. ICl can also provide high yields. |
| Reaction Conditions | Generally mild for coupling and acetylation. | Iodination is typically mild. | Iodination requires careful temperature control due to the reactivity of ICl. |
| Safety Considerations | Standard laboratory safety. | NIS is a stable solid but should be handled with care. Strong acids are corrosive. | ICl is corrosive and moisture-sensitive.[12] |
| Waste Generation | Standard solvent and reagent waste. | Generates succinimide and acid waste. | Generates thiosulfate and acid waste. |
| Time Efficiency | High (fewer steps). | Lower (additional synthesis and purification step). | Lower (additional synthesis and purification step). |
Visualization of Synthetic Pathways and Workflow
Synthetic Pathways
References
- 1. scbt.com [scbt.com]
- 2. This compound | C7H5I2NO2 | CID 16460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A simple synthesis of [3,5-125I]Diiodo-L-thyroxine of high specific activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. RAPID IODINATION OF THE ISOMERS OF AMINOBENZOIC ACID IN AQUEOUS MEDIUM BY IODINE MONOCHLORIDE USING HYDRODYNAMIC VOLTAMMETRY: REGIOSPECIFICITY EFFECT | PDF [slideshare.net]
- 7. This compound 98% | aromatic | Products | P.C. Chem India [pcchemindia.in]
- 8. Iodination Using N-Iodosuccinimide (NIS) [commonorganicchemistry.com]
- 9. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 10. Oxidative iodine monochloride iodination technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Methods for Quantifying 4-Amino-3,5-diiodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Comparative Overview of Analytical Techniques
The choice of an analytical method for the quantification of 4-Amino-3,5-diiodobenzoic acid depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the typical performance characteristics of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.
| Analytical Method | Linearity (Concentration Range) | Linearity (r²) | Accuracy (% Recovery) | Precision (%RSD) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| HPLC-UV | 1 - 100 µg/mL | >0.999 | 98 - 102% | < 2% | ~0.1 µg/mL | ~0.3 µg/mL |
| LC-MS/MS | 0.1 - 1000 ng/mL | >0.99 | 95 - 105% | < 15% | ~0.05 ng/mL | ~0.1 ng/mL |
| UV-Vis Spectrophotometry | 5 - 90 µg/mL | >0.99 | 97 - 103% | < 5% | ~0.5 µg/mL | ~1.5 µg/mL |
Note: The data presented in this table is based on validated methods for structurally related compounds and serves as a general guideline. Method performance for this compound should be independently validated.
Experimental Workflow for Analytical Method Validation
A systematic workflow is essential for the validation of any analytical method to ensure its reliability, reproducibility, and fitness for its intended purpose. The following diagram illustrates a typical workflow for the validation of an analytical method for quantifying this compound.
Caption: General workflow for analytical method validation.
Experimental Protocols
Below are detailed methodologies for the key analytical techniques discussed. These protocols are based on established methods for benzoic acid and its derivatives and should be optimized for this compound and the specific sample matrix.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quality control of this compound in bulk drug substances and pharmaceutical formulations where high sensitivity is not a primary requirement.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point is a 60:40 (v/v) ratio of buffer to organic solvent.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 240 nm is expected to provide good sensitivity.
-
-
Sample Preparation:
-
Accurately weigh a suitable amount of the this compound sample.
-
Dissolve the sample in the mobile phase to a known concentration (e.g., 100 µg/mL for a stock solution).
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for the quantification of trace levels of this compound in complex matrices such as biological fluids or for impurity profiling.
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A C18 or similar reversed-phase column with smaller particle size (e.g., 1.8 µm) for faster analysis.
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile.
-
-
Gradient Elution: A gradient program should be developed to ensure optimal separation from matrix components. A typical gradient might start with a low percentage of mobile phase B, gradually increasing to elute the analyte.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), likely in negative ion mode due to the acidic nature of the carboxyl group.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound to ensure high selectivity and sensitivity. The exact m/z transitions would need to be determined by infusing a standard solution of the analyte into the mass spectrometer.
-
-
Sample Preparation:
-
For biological samples, protein precipitation (e.g., with acetonitrile) or solid-phase extraction (SPE) is typically required to remove interferences.
-
An internal standard (ideally a stable isotope-labeled version of the analyte) should be added to the samples and calibration standards to correct for matrix effects and variations in sample processing.
-
UV-Vis Spectrophotometry
This is a simple and cost-effective method suitable for the quantification of this compound in simple formulations where the analyte is the major component and there are no significant interfering substances absorbing at the same wavelength.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Methodology:
-
Solvent: A suitable solvent in which the analyte is soluble and stable, such as methanol or a buffered aqueous solution.
-
Wavelength of Maximum Absorbance (λmax): Determine the λmax by scanning a solution of this compound over a suitable wavelength range (e.g., 200-400 nm).
-
Calibration Curve:
-
Prepare a stock solution of this compound in the chosen solvent.
-
From the stock solution, prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of each standard solution at the predetermined λmax.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Sample Analysis:
-
Prepare the sample solution in the same solvent used for the standards, ensuring the concentration falls within the linear range of the calibration curve.
-
Measure the absorbance of the sample solution at the λmax.
-
Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.
-
-
A Comparative Guide to the Electronic Effects of Iodo and Bromo Substituents in Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
The strategic placement of halogen substituents on aromatic rings is a cornerstone of modern medicinal chemistry. The choice between halogens like bromine and iodine can subtly yet significantly alter a molecule's electronic properties, thereby influencing its acidity (pKa), binding affinity, and overall pharmacokinetic profile. This guide provides an objective comparison of the electronic effects of iodo and bromo substituents on benzoic acid, supported by experimental data and detailed methodologies.
Understanding the Dual Nature of Halogen Electronic Effects
Halogen substituents exert two primary electronic effects on an aromatic ring, which operate in opposition to each other:
-
The Inductive Effect (-I): Halogens are more electronegative than carbon. Consequently, they withdraw electron density from the benzene ring through the sigma (σ) bond framework. This effect is distance-dependent and stabilizes the negative charge of the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the benzoic acid. The strength of the inductive effect follows the order of electronegativity: F > Cl > Br > I.
-
The Resonance Effect (+M or +R): Halogens possess lone pairs of electrons in their p-orbitals which can be donated to the pi (π) system of the benzene ring. This donation of electron density, known as a positive mesomeric or resonance effect, destabilizes the carboxylate anion by increasing electron density in the ring. This effect decreases the acidity of the benzoic acid. The effectiveness of this resonance donation depends on the orbital overlap between the halogen and the carbon of the ring, which is most efficient for fluorine (2p-2p overlap) and becomes progressively weaker for larger halogens like bromine (4p-2p) and iodine (5p-2p).
For both bromine and iodine, the electron-withdrawing inductive effect (-I) is dominant over the weaker electron-donating resonance effect (+M). As a result, both substituents act as net electron-withdrawing groups and increase the acidity of benzoic acid compared to the unsubstituted parent molecule.
Quantitative Comparison of Electronic Effects
The most direct way to quantify and compare the electronic influence of substituents is through their Hammett constants (σ). These constants are derived from the ionization of substituted benzoic acids in water and provide a precise measure of the electron-donating or electron-withdrawing capacity of a group from the meta and para positions.
A positive σ value indicates an electron-withdrawing group that increases acidity (lowers pKa), while a negative value signifies an electron-donating group.
Table 1: Hammett Substituent Constants (σ) for Bromo and Iodo Groups
| Substituent | σ_meta_ (σ_m_) | σ_para_ (σ_p_) |
| Bromo (-Br) | +0.39 | +0.23 |
| Iodo (-I) | +0.35 | +0.18 |
Data sourced from Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91 (2), 165–195.[1][2]
Analysis of Experimental Data
-
Meta Position: At the meta position, the resonance effect is negligible, and the electronic influence is dominated by the inductive effect. The σ_m_ value for bromine (+0.39) is slightly more positive than that for iodine (+0.35).[1] This aligns with the higher electronegativity and stronger inductive pull of bromine compared to iodine. Therefore, a bromo substituent at the meta position is slightly more effective at increasing the acidity of benzoic acid than an iodo substituent.
-
Para Position: At the para position, both inductive and resonance effects are at play. The σ_p_ values for both substituents are less positive than their corresponding σ_m_ values, reflecting the counteracting (electron-donating) resonance effect.[1] Comparing the two, the σ_p_ for bromine (+0.23) is more positive than for iodine (+0.18), indicating that bromine has a stronger net electron-withdrawing effect from the para position as well.[1]
-
Ortho Position: Substituents at the ortho position are not typically assigned Hammett constants due to the influence of steric effects.[3] Generally, almost all ortho-substituents, regardless of their electronic nature, increase the acidity of benzoic acid. This "ortho-effect" is thought to arise from a combination of electronic effects and steric hindrance, which forces the carboxylic acid group out of the plane of the benzene ring, leading to enhanced acidity.[4] Experimental pKa data shows that both 2-bromobenzoic acid (pKa ≈ 2.85) and 2-iodobenzoic acid (pKa ≈ 2.86) are significantly more acidic than benzoic acid (pKa ≈ 4.20).
The logical interplay of these electronic effects is visualized in the diagram below.
References
A Comparative Guide to Purity Assessment of Synthesized 4-Amino-3,5-diiodobenzoic Acid
For researchers, scientists, and professionals engaged in drug development, the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is of paramount importance. This guide provides an objective comparison of analytical methods for assessing the purity of synthesized 4-Amino-3,5-diiodobenzoic acid, a key building block in various pharmaceutical applications. The performance of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Mass Spectrometry (MS) are compared, supported by detailed experimental protocols and illustrative data.
Comparison of Analytical Techniques
The selection of an analytical method for purity determination depends on various factors, including the required accuracy, sensitivity, and the nature of potential impurities. The following table summarizes the key performance characteristics of HPLC, qNMR, and Mass Spectrometry for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) | Mass Spectrometry (MS) |
| Principle | Separation based on differential partitioning between a mobile and stationary phase, with UV detection. | Quantitative determination based on the ratio of integrated signals of the analyte and a certified internal standard. | Separation and detection of ions based on their mass-to-charge ratio. |
| Primary Use | Quantitative purity assessment and impurity profiling. | Absolute quantification without a specific reference standard for the analyte. | Impurity identification and structural elucidation. |
| Sensitivity | High (ng to pg range). | Moderate (mg to µg range). | Very High (pg to fg range). |
| Accuracy | High, dependent on the purity of the reference standard. | Very High, traceable to SI units. | High for quantification with appropriate standards. |
| Precision | Excellent (RSD <1%). | Excellent (RSD <1%). | Good to Excellent, depending on the instrumentation. |
| Throughput | High. | Moderate. | Moderate to High. |
| Typical Purity Result | >99.0% | 99.2 ± 0.3% | - |
| Impurity Detection Limit | ~0.05% | ~0.1% | <0.01% |
Potential Impurities in Synthesized this compound
The synthesis of this compound typically starts from 4-aminobenzoic acid followed by an iodination step. Based on this synthetic route, the following process-related impurities can be anticipated:
-
Starting Material: Unreacted 4-aminobenzoic acid.
-
Mono-iodinated Intermediate: 4-Amino-3-iodobenzoic acid.
-
Over-iodinated Species: Tri-iodinated aminobenzoic acid derivatives (less common).
-
Isomeric Impurities: Other isomers of diiodo-aminobenzoic acid, depending on the regioselectivity of the iodination reaction.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reversed-phase HPLC method for the purity analysis of this compound and its potential impurities.
Instrumentation and Materials:
-
HPLC System with a UV-Vis or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
This compound reference standard (≥99.5% purity).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (or Phosphoric acid for non-MS compatible methods).
Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 90-10% B; 35-40 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of the this compound reference standard in the mobile phase to obtain a final concentration of approximately 0.1 mg/mL.
-
Sample Solution: Accurately weigh and dissolve approximately 10 mg of the synthesized this compound sample in 100 mL of the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR)
This protocol describes the determination of this compound purity using an internal standard method.
Instrumentation and Materials:
-
NMR Spectrometer (400 MHz or higher).
-
Certified internal standard (e.g., Benzoic Acid, Maleic Anhydride).
-
Deuterated solvent (e.g., DMSO-d6).
-
High-precision analytical balance.
-
5 mm NMR tubes.
Experimental Parameters:
| Parameter | Value |
| Pulse Program | Standard 90° pulse sequence |
| Relaxation Delay (d1) | 30 seconds (to ensure full relaxation of all relevant protons) |
| Number of Scans | 16 |
| Acquisition Time | 4 seconds |
Sample Preparation:
-
Accurately weigh approximately 15 mg of the synthesized this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5 mg of the certified internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of DMSO-d6.
-
Transfer the solution to a 5 mm NMR tube.
Data Processing and Calculation:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-overlapping peak of this compound (e.g., the aromatic protons) and a peak from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Mass Spectrometry (LC-MS) for Impurity Profiling
This protocol outlines the use of Liquid Chromatography-Mass Spectrometry (LC-MS) for the identification and characterization of impurities.
Instrumentation and Materials:
-
LC-MS system (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
The same HPLC column and mobile phases as described in the HPLC protocol.
MS Parameters:
| Parameter | Value |
| Ionization Mode | ESI Positive and Negative |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Mass Range | 50 - 1000 m/z |
| Collision Energy (for MS/MS) | Ramped (e.g., 10-40 eV) for fragmentation |
Data Analysis:
The accurate mass measurements from the MS and the fragmentation patterns from the MS/MS data are used to identify the elemental composition and structure of the impurities.
Visualizations
The following diagrams illustrate the experimental workflows for the described analytical techniques.
A Comparative Guide to Antibody Cross-Reactivity with Aminobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The specificity of an antibody is a critical parameter in the development of diagnostics, therapeutics, and research reagents. For small molecules like aminobenzoic acid and its derivatives, which serve as haptens to elicit an immune response, understanding the cross-reactivity profile of the resulting antibodies is paramount. This guide provides an objective comparison of antibody performance against structurally similar aminobenzoic acid derivatives, supported by experimental data and detailed protocols to aid in the design and interpretation of cross-reactivity studies.
Understanding Cross-Reactivity
Antibody cross-reactivity is the phenomenon where an antibody binds to molecules other than the specific immunogen used to generate it.[1] This occurs when the alternative molecules (analogs or derivatives) share similar structural motifs or epitopes. For aminobenzoic acid derivatives, such as the widely used sulfonamide antibiotics, the common para-substituted aminobenzene moiety is a frequent source of cross-reactivity.[2] Evaluating the degree of this cross-reactivity is essential to prevent false positives in assays and off-target effects in therapeutic applications.[1]
Quantitative Comparison of Antibody Cross-Reactivity
The most common method for quantifying cross-reactivity is the competitive enzyme-linked immunosorbent assay (ELISA).[1] This assay measures the concentration of a competing analyte that causes a 50% reduction in the signal (IC50) from the primary target. A lower IC50 value indicates a higher binding affinity.
The following table summarizes data from a study that developed a monoclonal antibody (MAb Sulfa-1) against an N-sulfanilyl-4-aminobenzoic acid hapten. The antibody was then tested for cross-reactivity against various sulfonamide drugs.[3]
Table 1: Cross-Reactivity of Monoclonal Antibody Sulfa-1 Against Sulfonamide Derivatives
| Compound Tested | Target Derivative | IC50 (ng/mL) | Relative Cross-Reactivity (%)* |
| Sulfanitran | Sulfonamide | 1.41 | 100% |
| Sulfapyridine | Sulfonamide | 22.8 | 6.2% |
| Sulfathiazole | Sulfonamide | 322 | 0.4% |
*Relative Cross-Reactivity (%) is calculated as (IC50 of Target / IC50 of Competitor) x 100.
Analysis: The data clearly demonstrates that MAb Sulfa-1 has the highest affinity for sulfanitran. The binding affinity decreases significantly for sulfapyridine and even more so for sulfathiazole, indicating a high degree of specificity despite the shared sulfonamide core structure.[3] This highlights the subtle influence of the side chains on antibody recognition.
Experimental Protocols
A robust and reproducible protocol is crucial for generating reliable cross-reactivity data.[2] Below is a detailed methodology for a competitive ELISA, synthesized from established protocols.[4][5][6]
Protocol: Competitive ELISA for Cross-Reactivity Assessment
Objective: To determine the relative binding affinity and percent cross-reactivity of an antibody against various aminobenzoic acid derivatives compared to the primary target antigen.
Materials:
-
96-well microtiter plates
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, pH 7.4)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Assay Buffer (e.g., 0.1% BSA in PBS)
-
Primary antibody raised against an aminobenzoic acid derivative
-
Target antigen-protein conjugate (for coating)
-
Competitor compounds (aminobenzoic acid derivatives)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Washing:
-
Remove the coating solution.
-
Wash the plate three times by filling each well with 200 µL of Wash Buffer.[4]
-
-
Blocking:
-
Competitive Reaction:
-
Prepare serial dilutions of the standard target antigen and each competitor compound in Assay Buffer.
-
In a separate dilution plate, mix 50 µL of each standard/competitor dilution with 50 µL of the primary antibody (at a pre-determined optimal dilution).
-
Incubate this mixture for 1 hour at 37°C.[4]
-
Transfer 100 µL of the antibody-analyte mixture from the dilution plate to the corresponding wells of the coated and blocked assay plate.
-
Incubate for 90 minutes at 37°C.[4]
-
-
Secondary Antibody Incubation:
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of the enzyme-conjugated secondary antibody, diluted in Assay Buffer, to each well.
-
Incubate for 1 hour at 37°C.[4]
-
-
Signal Development and Measurement:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.[4][7]
-
Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change from blue to yellow.[7]
-
Read the absorbance (Optical Density, OD) at 450 nm using a microplate reader.[4]
-
-
Data Analysis:
-
Plot the absorbance values against the log of the concentration for the standard and each competitor to generate sigmoidal dose-response curves.
-
Determine the IC50 value for each compound from its respective curve.
-
Calculate the percent cross-reactivity using the formula mentioned previously.
-
Visualized Workflows and Relationships
Diagrams are essential for visualizing complex experimental processes and logical connections between molecular structures and their biological activities.
References
- 1. elisakits.co.uk [elisakits.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. biossusa.com [biossusa.com]
- 6. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 7. stjohnslabs.com [stjohnslabs.com]
Establishing Reference Standards for 4-Amino-3,5-diiodobenzoic Acid and its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The establishment of a well-characterized reference standard is a critical prerequisite for the development and quality control of pharmaceutical products. This guide provides a comparative overview of analytical methodologies for establishing a reference standard for 4-Amino-3,5-diiodobenzoic acid and its derivatives. The information presented is intended to assist researchers and drug development professionals in selecting appropriate analytical techniques and designing robust experimental protocols.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the target compound is fundamental to the development of analytical methods.
| Property | Value | Reference(s) |
| CAS Number | 2122-61-4 | [1][2] |
| Molecular Formula | C₇H₅I₂NO₂ | [1][2] |
| Molecular Weight | 388.93 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| Purity (typical commercial) | ≥90% | [1] |
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method is crucial for the accurate and precise characterization of a reference standard. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile organic compounds like this compound.[3] The following table compares key aspects of different HPLC methods based on data from related halogenated and aminobenzoic acids, providing a strong basis for method development for the target analyte.
| Analytical Method | Principle | Typical Column | Mobile Phase Example | Detection | Key Advantages | Key Limitations |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | C18 or C8 | Acetonitrile/Water with an acid modifier (e.g., phosphoric acid or formic acid) | UV/Vis (DAD/PDA) | Robust, widely available, suitable for purity and stability studies. | May require optimization for highly polar or very non-polar impurities. |
| Mixed-Mode Chromatography (MMC) | Combines reversed-phase and ion-exchange mechanisms. | Mixed-mode columns (e.g., with embedded polar groups) | Acetonitrile/Buffer (e.g., ammonium acetate) | UV/Vis, MS | Enhanced selectivity for isomers and polar impurities, often without ion-pairing reagents. | Column selection and method development can be more complex. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Separation of polar compounds. | Polar stationary phases (e.g., silica, amide) | High organic content mobile phase with a small amount of aqueous buffer | UV/Vis, MS | Effective for retaining and separating highly polar impurities that are not well-retained in RP-HPLC. | Mobile phase preparation and column equilibration can be more critical than in RP-HPLC. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for establishing a reference standard.
Protocol 1: Purity Determination by Reversed-Phase HPLC
This protocol is a starting point for the development of a stability-indicating HPLC method for this compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% Phosphoric Acid) and Mobile Phase B (Acetonitrile).
-
Gradient Program (example): 0-5 min (10% B), 5-25 min (10-90% B), 25-30 min (90% B), 30-31 min (90-10% B), 31-35 min (10% B).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at an appropriate wavelength (determined by UV scan of the main peak).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound standard in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL.
-
Validation Parameters: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[4]
Protocol 2: Forced Degradation Studies
Forced degradation studies are necessary to demonstrate the stability-indicating nature of the analytical method and to identify potential degradation products.
-
Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm) and visible light in a photostability chamber.
After exposure to the stress conditions, samples should be neutralized (for acid and base hydrolysis) and diluted to the appropriate concentration before analysis by the validated HPLC method.
Potential Impurities in this compound
The impurity profile of a reference standard is critical for its characterization. Potential impurities can arise from the synthesis process or degradation. A common synthetic route to halogenated aminobenzoic acids involves the direct halogenation of the corresponding aminobenzoic acid.[5]
Process-Related Impurities:
-
Starting Material: Unreacted 4-aminobenzoic acid.
-
Mono-iodinated Intermediate: 4-Amino-3-iodobenzoic acid.
-
Over-iodinated Species: 4-Amino-3,5,X-triiodobenzoic acid (where X is another position on the ring).
-
Isomeric Impurities: Other isomers of diiodo-aminobenzoic acid.
Degradation Products:
-
Decarboxylation Products: Resulting from the loss of the carboxylic acid group.
-
Dehalogenation Products: Loss of one or both iodine atoms.
-
Oxidation Products: Oxidation of the amino group.
Visualization of Workflows and Pathways
Clear visualization of experimental workflows and potential chemical pathways aids in understanding and implementation.
Caption: Synthetic pathway and potential process-related impurities.
Caption: Workflow for establishing a reference standard.
Conclusion
The establishment of a high-quality reference standard for this compound and its derivatives requires a multi-faceted analytical approach. This guide provides a framework for comparing and selecting appropriate analytical methods, developing detailed experimental protocols, and understanding the potential impurity profile. By employing robust and validated stability-indicating methods, researchers and drug development professionals can ensure the quality and consistency of their active pharmaceutical ingredients and final drug products.
References
Safety Operating Guide
Proper Disposal of 4-Amino-3,5-diiodobenzoic Acid: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 4-Amino-3,5-diiodobenzoic acid (CAS No. 2122-61-4), ensuring compliance with safety regulations and minimizing environmental impact.
I. Safety and Hazard Profile
This compound is a benzoic acid compound that requires careful handling due to its potential hazards.[1] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this substance is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[2]
Quantitative Data Summary:
| Property | Value | Source |
| Molecular Formula | C7H5I2NO2 | PubChem[2] |
| Molecular Weight | 388.93 g/mol | PubChem[2] |
| CAS Number | 2122-61-4 | Santa Cruz Biotechnology[1] |
| Purity | ≥90% | Santa Cruz Biotechnology[1] |
| Hazard Statements | H315, H319, H335 | PubChem[2] |
Hazard Statements:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
II. Personal Protective Equipment (PPE) and Handling
When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure.
-
Hand Protection: Wear chemical-impermeable gloves. Gloves must be inspected before use, and proper glove removal technique should be followed.
-
Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.
-
Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.
Always work in a well-ventilated area, such as a fume hood, to minimize inhalation of dust or vapors.[3] Avoid formation of dust and aerosols.[3]
III. Step-by-Step Disposal Protocol
Under no circumstances should this compound be disposed of down the drain or in regular solid waste.[4] The following protocol outlines the necessary steps for its safe disposal:
-
Waste Identification and Segregation:
-
Clearly identify all waste containing this compound.
-
Segregate this waste from other laboratory waste streams to prevent accidental mixing with incompatible materials.[4]
-
-
Container Selection and Labeling:
-
Waste Accumulation and Storage:
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[3][4]
-
Provide the EHS or contractor with accurate information about the waste contents.[4] One approved disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
-
Record Keeping:
-
Maintain a detailed log of the accumulated hazardous waste, including the chemical name, quantity, and date of disposal.[4]
-
IV. Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate Personnel: Evacuate personnel from the immediate area.[3]
-
Ensure Ventilation: Ensure adequate ventilation.[3]
-
Personal Protection: Wear the appropriate personal protective equipment as outlined in Section II.[3]
-
Containment and Cleanup:
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 4-Amino-3,5-diiodobenzoic Acid
This guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for the safe handling of 4-Amino-3,5-diiodobenzoic acid in a laboratory setting. Adherence to these procedures is essential for minimizing risks and ensuring the safety of all personnel.
Hazard Identification and Personal Protective Equipment
This compound is classified with several hazards that necessitate the use of appropriate personal protective equipment. According to the Globally Harmonized System (GHS), this compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[1]. Therefore, a comprehensive PPE plan is mandatory.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against dust particles and potential splashes that can cause serious eye irritation[1][2]. |
| Hand Protection | Nitrile or other compatible chemical-resistant gloves. | Prevents skin contact, which can cause irritation and potential absorption[2][3]. |
| Body Protection | Laboratory coat. | Protects personal clothing from contamination[2]. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. A NIOSH-approved respirator may be required for procedures that generate significant dust. | Minimizes the inhalation of airborne particles that can cause respiratory tract irritation[1][2][3]. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial for laboratory safety, from the moment it is received to its final disposal.
Step-by-Step Handling Protocol:
-
Receiving and Storage: Upon receipt, carefully inspect the container for any signs of damage or leaks. The compound should be stored in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents[2][4]. Keep the container tightly closed when not in use[2][3][4].
-
Preparation and Weighing: All manipulations that could generate dust, such as weighing, must be conducted within a chemical fume hood or a ventilated balance enclosure to mitigate inhalation risks[2]. Use appropriate tools, like spatulas, to handle the solid material[2].
-
Experimental Use: Handle all solutions and suspensions containing the compound within a chemical fume hood. Always avoid direct contact with skin, eyes, and clothing[2][3].
-
Post-Handling: Wash hands thoroughly with soap and water after handling, even if gloves were worn[2].
Emergency and Disposal Plans
Proper procedures for emergencies and waste disposal are critical for maintaining a safe laboratory environment.
Emergency First Aid Procedures
-
Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention[3][5][6].
-
Skin Contact: Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice[3][5].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention[3][5][6].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[3][5].
Spill and Leak Procedures
In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation[3]. Avoid dust formation and breathing vapors or mist[3]. Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal[3]. Do not let the chemical enter drains, as it may be harmful to aquatic life[3][7].
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with federal, state, and local regulations[2][8].
-
Waste Segregation: Clearly identify and segregate waste containing this chemical from other lab waste streams[8].
-
Containerization: Use a dedicated, leak-proof, and clearly labeled container for all solid and liquid waste. The label should read "Hazardous Waste" and include the full chemical name[2][8].
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal[8]. Under no circumstances should this chemical be disposed of down the drain[3][8].
Visual Workflow Guides
The following diagrams illustrate key safety workflows for handling this compound.
Caption: Workflow for donning and doffing Personal Protective Equipment (PPE).
References
- 1. This compound | C7H5I2NO2 | CID 16460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. lobachemie.com [lobachemie.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
